molecular formula C8H7ClO3 B032241 (R)-(-)-2-Chloromandelic acid CAS No. 52950-18-2

(R)-(-)-2-Chloromandelic acid

Cat. No.: B032241
CAS No.: 52950-18-2
M. Wt: 186.59 g/mol
InChI Key: RWOLDZZTBNYTMS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-2-Chloromandelic Acid (CAS 52950-18-2) is an enantiomerically pure compound that serves as a critical chiral synthon and resolving agent in advanced organic and pharmaceutical chemistry. This compound, with the molecular formula C 8 H 7 ClO 3 and a molecular weight of 186.59 g/mol, is characterized by its high chiral purity, often at 99% enantiomeric excess (ee) or higher . Its primary research value lies in its application as a fundamental building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs) . The demand for such specialized chiral intermediates is a significant driver in the chemical market, fueled by the need for enantiomerically pure drugs in the treatment of various conditions . The mechanism of action for this compound in research applications is rooted in its stereospecificity. Its defined (R)-configuration allows for the directed synthesis of target molecules with the correct spatial orientation, which is crucial for biological activity and drug efficacy. Efficient preparative methods, such as coordination-mediated resolution processes, have been developed to ensure a robust supply of this valuable compound for research and development purposes . This product is intended for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-(2-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOLDZZTBNYTMS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369958
Record name (R)-(-)-2-Chloromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52950-18-2
Record name (-)-2-Chloromandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52950-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-2-Chloromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-(2-chlorophenyl)-2-hydroxyethanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.932
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneacetic acid, 2-chloro-α-hydroxy-, (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-(-)-2-Chloromandelic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of (R)-(-)-2-Chloromandelic Acid

This technical guide provides a comprehensive overview of the core physical properties of this compound, a significant chiral intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a workflow for characterization.

Core Physical and Chemical Properties

This compound is an organic compound that typically presents as a white to off-white crystalline solid.[1][2][3][4] It is a derivative of mandelic acid, featuring a chlorine atom substituted at the second position of the benzene ring.[2] This chiral structure is crucial for its application in the synthesis of other complex molecules, particularly chiral drugs.[1][2]

Data Presentation: Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₇ClO₃[1][3][5]
Molecular Weight 186.59 g/mol [1][5]
Appearance White to off-white crystalline powder/solid[1][3][4][6][7]
Melting Point 119-121 °C[6][8]
Boiling Point 266.91 °C (rough estimate)[6]
Optical Rotation [α]²³/D: -126° (c=3 in H₂O)[8]
[α]: -125° (c=3, H₂O)[6]
[α]: -123 ± 2° (c=3 in water)[3]
Solubility Slightly soluble in water; soluble in alcohols and organic solvents.[1][2]
Soluble in Methanol.[6]
Density 1.38 - 1.48 g/cm³[1][6][9]
pKa 3.30 ± 0.10 (Predicted)[6]

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are provided below. These are generalized protocols standardly used in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[10]

Methodology:

  • Sample Preparation: A small amount of the finely powdered this compound is packed tightly into a capillary tube, sealed at one end, to a height of 1-2 mm.[10][11]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with oil or a Mel-Temp apparatus.[10]

  • Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[10]

  • Observation: The temperature at which the solid first begins to liquefy (t1) and the temperature at which the entire sample becomes liquid (t2) are recorded.[12]

  • Result: The melting point is reported as the range between t1 and t2. For a pure sample, this range is narrow.

Optical Rotation Determination (Polarimetry)

Optical rotation measures a compound's ability to rotate the plane of polarized light, a characteristic property of chiral molecules.[13]

Methodology:

  • Solution Preparation: A precise concentration of this compound is prepared by accurately weighing the sample and dissolving it in a specific volume of a designated solvent (e.g., water, as cited in the data).[14]

  • Polarimeter Setup: A polarimeter is calibrated to its zero point using a blank sample containing only the solvent.[13] The light source is typically a sodium D-line (589.3 nm).[13]

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).[15] The angle of rotation (α) is measured by rotating a second polarizer until the light is transmitted.[15] Levorotatory compounds, like this one, rotate light counterclockwise, designated with a (-) sign.[13]

  • Calculation of Specific Rotation [α]: The observed rotation is used to calculate the specific rotation using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[15] The temperature and wavelength used are also reported.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid. Potentiometric titration is a highly accurate method for its determination.[16]

Methodology:

  • Solution Preparation: A solution of the weak acid, this compound, is prepared at a known concentration (e.g., 1 mM).[17]

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode.[17] A burette is filled with a standardized strong base solution (e.g., 0.1 M NaOH).[17]

  • Titration Process: The strong base is added to the acid solution in small, precise increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[17][18]

  • Data Analysis: The pH values are plotted against the volume of titrant added, generating a titration curve.[18]

  • pKa Determination: The equivalence point of the titration is identified from the inflection point of the curve. The volume of titrant at the half-equivalence point is then determined. At this half-equivalence point, the pH of the solution is equal to the pKa of the acid.[18]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the characterization and purity assessment of a chiral compound such as this compound, integrating the experimental protocols described above.

G start Start: Obtain Sample of This compound visual_insp Visual Inspection (Color, Form) start->visual_insp solubility_test Solubility Test (Water, Organic Solvents) visual_insp->solubility_test mp_det Melting Point Determination solubility_test->mp_det compare_lit_mp Compare with Literature Value (119-121 °C) mp_det->compare_lit_mp purity_ok Purity Indicated: Sharp, Correct Range compare_lit_mp->purity_ok  Match purity_bad Impurity Suspected: Broad, Depressed Range compare_lit_mp->purity_bad No Match polarimetry Polarimetry: Measure Optical Rotation purity_ok->polarimetry end_node End: Characterization Complete purity_bad->end_node calc_specific Calculate Specific Rotation [α] polarimetry->calc_specific compare_lit_alpha Compare with Literature Value (~ -126°) calc_specific->compare_lit_alpha identity_ok Chiral Identity Confirmed compare_lit_alpha->identity_ok  Match identity_bad Incorrect Enantiomer or Racemic Mixture compare_lit_alpha->identity_bad No Match identity_ok->end_node identity_bad->end_node

Workflow for Physical Characterization of a Chiral Compound.

References

(R)-(-)-2-Chloromandelic acid structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(-)-2-Chloromandelic Acid

This guide provides a comprehensive overview of this compound, a significant chiral building block in the pharmaceutical industry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications, with a focus on its role in the synthesis of the antiplatelet agent (S)-clopidogrel.

Chemical Structure and Identification

This compound is an organic compound featuring a chiral center, a chlorinated aromatic ring, and a carboxylic acid functional group.[1] It is a derivative of mandelic acid with a chlorine atom substituted at the ortho-position of the benzene ring.[1]

structure cluster_R_2_chloromandelic_acid This compound C1 C6 C1:c->C6:c C2 C3 C2:c->C3:c Cl Cl C2->Cl C4 C3->C4 C5 C4:c->C5:c C5->C6 C7 C C8 C C7->C8 C7->C8 O3 OH C7->O3 C7->O3 H_alpha H C7->H_alpha C7->H_alpha O1 O C8->O1 O2 OH C8->O2

Figure 1: Chemical Structure of this compound

Physicochemical and Spectroscopic Data

This compound typically appears as a white to off-white crystalline solid.[1] It is soluble in polar solvents such as water and alcohols.[1]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₈H₇ClO₃[2][3]
Molecular Weight 186.59 g/mol [2]
CAS Number 52950-18-2[2]
Melting Point 119-121 °C[2][4]
Optical Activity [α]²³/D −126° (c=3 in H₂O)[2]
Appearance White to pale cream crystalline powder[1]
SMILES String O--INVALID-LINK--c1ccccc1Cl[2]
InChI Key RWOLDZZTBNYTMS-SSDOTTSWSA-N[2]
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While full spectra are best sourced from dedicated databases, this section outlines the expected spectroscopic characteristics. The racemic mixture of 2-chloromandelic acid has been characterized by solid-state NMR, X-ray powder diffraction (XPRD), and Fourier-transform infrared spectroscopy (FTIR).[5][6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the acidic protons of the hydroxyl and carboxyl groups. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), with splitting patterns determined by the ortho-chloro substitution. The methine proton, being adjacent to an oxygen and the aromatic ring, would likely appear as a singlet or a narrowly split multiplet in the range of 5.0-5.5 ppm. The hydroxyl and carboxyl protons are expected to be broad singlets and their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight distinct carbon atoms. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (170-185 ppm). The aromatic carbons would resonate in the 125-150 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The chiral methine carbon (CH-OH) would typically appear in the 70-80 ppm region.

  • FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxyl group will give a strong absorption band around 1700-1750 cm⁻¹. The O-H stretching of the alcohol group will appear as a band in the 3200-3600 cm⁻¹ region. C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ range.

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a key step in its industrial application. Several methods have been developed, primarily focusing on enzymatic resolution and asymmetric synthesis.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the production of this compound, highlighting two common strategies: enzymatic resolution of a racemic mixture and asymmetric synthesis from a prochiral starting material.

synthesis_workflow cluster_synthesis Synthesis of this compound start1 Racemic 2-Chloromandelic Acid Ester/Nitrile process1 Enzymatic Resolution (e.g., Lipase, Nitrilase) start1->process1 start2 2-Chlorobenzaldehyde + Cyanide Source process2 Asymmetric Synthesis (Chiral Catalyst) start2->process2 intermediate (R)-Enantiomer + Unreacted (S)-Enantiomer process1->intermediate product This compound process2->product separation Separation/Purification intermediate->separation separation->product

Figure 2: Generalized Synthesis Workflow

Experimental Protocols

Below are generalized protocols for two common methods of synthesizing this compound.

Protocol 1: Enzymatic Resolution of Racemic 2-Chloromandelonitrile

This method utilizes a nitrilase enzyme to selectively hydrolyze the (R)-enantiomer of 2-chloromandelonitrile to this compound, leaving the (S)-enantiomer largely unreacted.

  • Preparation of the Reaction Mixture: A suspension of microbial cells containing the nitrilase enzyme (e.g., from Aureobacterium testaceum or a recombinant E. coli) is prepared in a suitable buffer solution (e.g., 50 mM phosphate buffer, pH 7.5).

  • Substrate Addition: Racemic 2-chloromandelonitrile is added to the cell suspension. The reaction can be carried out in a biphasic system (e.g., toluene-water) to improve substrate solubility and reduce enzyme inhibition.

  • Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 3-24 hours).

  • Work-up and Isolation: After the reaction, the microbial cells are removed by centrifugation. The supernatant is then acidified (e.g., with dilute sulfuric acid to pH 2-3).

  • Extraction and Purification: The product, this compound, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization.

Protocol 2: Asymmetric Synthesis from 2-Chlorobenzaldehyde

This method involves the asymmetric addition of a cyanide equivalent to 2-chlorobenzaldehyde using a chiral catalyst to form a chiral cyanohydrin, which is then hydrolyzed.

  • Catalyst and Reactant Preparation: In a reaction vessel under an inert atmosphere, a suitable organic solvent (e.g., toluene) is added. The chiral catalyst (e.g., a (R,R)-VO salen complex) and freshly prepared 2-chlorobenzaldehyde are added sequentially with stirring.

  • Cyanide Addition: A source of cyanide, such as hydrocyanic acid, is added to the mixture.

  • Reaction Conditions: The reaction is stirred at room temperature in a closed system for an extended period (e.g., 24 hours). The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Hydrolysis: Upon completion of the cyanohydrin formation, the reaction mixture is subjected to acidic hydrolysis to convert the nitrile group to a carboxylic acid.

  • Work-up and Purification: The resulting this compound is isolated and purified using standard techniques such as extraction and crystallization.

Synthesis Data Summary

The following table summarizes representative data from various synthetic approaches.

Synthesis MethodStarting MaterialCatalyst/EnzymeYieldEnantiomeric Excess (ee)Reference
Microbial Hydrolysis2-Chlorobenzaldehyde and Prussic AcidAureobacterium testaceum94.3%98.1%[Patent EP0449648A2]
Nitrilase-mediated Deracemizationo-ChloromandelonitrileNitrilase from Labrenzia aggregata94.5% (isolated)96.5%[ResearchGate Article]
Asymmetric Synthesis2-Chlorobenzaldehyde and Hydrocyanic Acid(R,R)-VO salen complex98% (conversion)73% (of cyanohydrin)[ChemicalBook]
Enzymatic HydrolysisRacemic 2-chloromandelic acid methyl esterEsterase from Exophiala dermatitidis49% (conversion)97%[PubMed Article]

Applications in Drug Development

This compound is a valuable chiral intermediate, primarily used in the synthesis of the antithrombotic drug (S)-clopidogrel.[6]

Role in (S)-Clopidogrel Synthesis

(S)-Clopidogrel is an antiplatelet agent that functions by irreversibly inhibiting the P2Y12 ADP receptor on platelets. The synthesis of the enantiomerically pure (S)-clopidogrel is critical, as the (R)-enantiomer lacks therapeutic activity. This compound serves as a key chiral precursor for introducing the correct stereochemistry.

The typical synthetic route involves the esterification of this compound to its methyl ester, followed by a reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

clopidogrel_synthesis cluster_clopidogrel Synthesis of (S)-Clopidogrel r_cma This compound r_cma_ester (R)-2-Chloromandelic Acid Methyl Ester r_cma->r_cma_ester Esterification methanol Methanol (CH₃OH) + Acid Catalyst thienopyridine 4,5,6,7-tetrahydrothieno[3,2-c]pyridine clopidogrel (S)-Clopidogrel thienopyridine->clopidogrel r_cma_ester->clopidogrel Nucleophilic Substitution

Figure 3: Role of this compound in (S)-Clopidogrel Synthesis

A common synthetic pathway involves the following steps:

  • Esterification: this compound is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form this compound methyl ester.

  • Activation: The hydroxyl group of the methyl ester is often converted to a better leaving group, for instance, by reacting with a sulfonyl chloride.

  • Condensation: The activated ester is then reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine via a nucleophilic substitution reaction to yield (S)-clopidogrel.

This chiral pool approach ensures the high enantiomeric purity of the final active pharmaceutical ingredient.

References

(R)-(-)-2-Chloromandelic acid CAS number 52950-18-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-(-)-2-Chloromandelic Acid

Introduction

This compound, with the CAS number 52950-18-2, is a chiral organic compound of significant interest in the pharmaceutical and chemical industries.[1] As a derivative of mandelic acid, it features a chlorine atom at the ortho position of the phenyl ring.[1] This molecule is a crucial chiral building block, primarily utilized as an intermediate in the asymmetric synthesis of various pharmaceuticals, most notably the anti-platelet agent (S)-clopidogrel.[2][3] Its utility also extends to its application as a chiral resolving agent for the separation of racemic mixtures.[4] This guide provides a comprehensive overview of its chemical properties, synthesis and resolution methodologies, key applications, and safety protocols, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in polar solvents such as water and alcohols.[1] The presence of both a carboxylic acid and a hydroxyl group allows it to participate in a variety of chemical reactions, including esterification and amidation.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 52950-18-2[5]
Molecular Formula C₈H₇ClO₃[5][6]
Molecular Weight 186.59 g/mol [5]
Melting Point 119-121 °C[5][6][7]
Optical Activity [α]23/D -126° (c = 3 in H₂O)[5]
Boiling Point 350.3 ± 27.0 °C at 760 mmHg[6]
Density 1.5 ± 0.1 g/cm³[6]
Appearance White crystalline powder[1][6]
Purity/Assay Typically ≥98%[5][8]

Table 2: Chemical Identifiers

IdentifierValueReference(s)
InChI 1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1[5]
InChI Key RWOLDZZTBNYTMS-SSDOTTSWSA-N[5]
SMILES O--INVALID-LINK--c1ccccc1Cl[5]
Beilstein Registry Number 2693370[5][8]
MDL Number MFCD00798429[5][8]

Synthesis and Resolution

Optically pure this compound is primarily obtained through the resolution of its racemic mixture. Several methods have been developed, including classical chemical resolution via diastereomeric salt formation and modern biocatalytic approaches.

Resolution via Diastereomeric Salt Formation

This is a common industrial method for separating enantiomers.[9] It involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts, which can be separated based on differences in their physical properties, such as solubility.[9]

  • (R)-(+)-N-benzyl-1-phenylethylamine: This chiral amine has been effectively used to resolve racemic 2-chloromandelic acid.[2][10] The less soluble diastereomeric salt is separated by crystallization, and the pure enantiomer is then recovered by acidification.[2]

  • Levetiracetam (LEV): LEV has been shown to selectively co-crystallize with the (S)-enantiomer of 2-chloromandelic acid, allowing for the separation of the (R)-enantiomer from the mother liquor.[4] In one experiment, this method yielded (R)-2-ClMA with an enantiomeric excess (%e.e.) of up to 76% in the liquid phase.[4]

  • D-O,O'-di-(p-toluoyl)-tartaric acid: An efficient resolution process has been described using this resolving agent in the presence of Ca²⁺, which mediates the coordination.[11] This method is part of a recycle process where the undesired (S)-enantiomer can be racemized and reused.[11]

G General Workflow for Chiral Resolution racemic Racemic (R,S)-2-Chloromandelic Acid reagent Add Chiral Resolving Agent (e.g., (R)-amine) racemic->reagent diastereomers Mixture of Diastereomeric Salts ((R)-acid-(R)-amine) & ((S)-acid-(R)-amine) reagent->diastereomers separation Separation (e.g., Fractional Crystallization) diastereomers->separation less_soluble Less Soluble Salt (e.g., (R)-acid-(R)-amine) separation->less_soluble Solid more_soluble More Soluble Salt in Mother Liquor (e.g., (S)-acid-(R)-amine) separation->more_soluble Solution acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 enantiomer_r Pure (R)-Enantiomer acidification1->enantiomer_r enantiomer_s Pure (S)-Enantiomer acidification2->enantiomer_s racemization Racemization of (S)-Enantiomer for Recycling enantiomer_s->racemization G Biocatalytic Production of this compound sub_ester Racemic 2-Chloromandelic Acid Methyl Ester process_ester Asymmetric Hydrolysis sub_ester->process_ester sub_nitrile 2-Chlorobenzaldehyde + HCN process_nitrile Asymmetric Synthesis & Hydrolysis sub_nitrile->process_nitrile product This compound process_ester->product byproduct (S)-2-Chloromandelic Acid Methyl Ester (unreacted) process_ester->byproduct process_nitrile->product enzyme_ester Esterase (EstE) from Exophiala dermatitidis enzyme_ester->process_ester enzyme_nitrile Nitrilase or D-oxynitrilase enzyme_nitrile->process_nitrile G Role in (S)-Clopidogrel Synthesis start (R)-(-)-2-Chloromandelic Acid step1 Esterification start->step1 intermediate1 Methyl (R)-o-chloromandelate step1->intermediate1 step2 Reaction with Tetrahydrothienopyridine intermediate1->step2 product (S)-Clopidogrel step2->product application Anti-platelet Aggregation Agent product->application

References

Spectroscopic and Chiroptical Properties of (R)-(-)-2-Chloromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chiroptical data for (R)-(-)-2-Chloromandelic acid. Due to the limited availability of specific experimental spectra for the (R)-(-)-enantiomer in publicly accessible databases, representative data from its parent compound, mandelic acid, is included for illustrative purposes. This document also outlines detailed experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of chiral molecules.

Physicochemical and Chiroptical Properties

This compound is a chiral carboxylic acid and a derivative of mandelic acid.[1] Its physical and chiroptical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₇ClO₃[2]
Molecular Weight 186.59 g/mol [2]
Melting Point 119-121 °C[2]
Appearance White to off-white crystalline powder[3]
Optical Rotation [α]²³/D = -126° (c=3 in H₂O)[2]

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. As complete experimental data was not found, a combination of expected values and representative data from mandelic acid is provided.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the methine proton, and the acidic protons of the hydroxyl and carboxyl groups. The chemical shifts of the aromatic protons will be influenced by the presence of the chlorine atom.

Representative Data: ¹H NMR of Mandelic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
7.26-7.45Multiplet5HAromatic C-H
5.16Singlet1Hα-CH
~5.0Broad Singlet1H-OH
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms.

Representative Data: ¹³C NMR of Mandelic Acid

Chemical Shift (δ) ppmAssignment
174.5C=O
139.8Aromatic C (quaternary)
128.6Aromatic C-H
128.3Aromatic C-H
126.5Aromatic C-H
73.5α-C
Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[4]

Expected/Representative IR Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, Very BroadO-H stretch (Carboxylic acid dimer)
1690-1760StrongC=O stretch
1210-1320MediumC-O stretch
~1400MediumO-H bend
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in determining the molecular weight and structure. For a carboxylic acid, characteristic fragmentation involves the loss of the hydroxyl group and the carboxyl group.[5]

Expected Fragmentation

m/zFragment
186/188[M]⁺ (Molecular ion with chlorine isotopes)
169/171[M-OH]⁺
141/143[M-COOH]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Technique):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the range of µg/mL to ng/mL.

  • Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for spectroscopic analysis and a conceptual pathway for utilizing spectroscopic data in drug development.

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Interpretation Sample Chiral Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Chiroptical Chiroptical Methods (Optical Rotation) Dissolution->Chiroptical Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Stereochem_Confirmation Stereochemical Confirmation Chiroptical->Stereochem_Confirmation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Compilation Data Compilation & Reporting Purity_Assessment->Data_Compilation Stereochem_Confirmation->Purity_Assessment

Caption: General workflow for the spectroscopic analysis of a chiral compound.

Drug_Development_Pathway cluster_start Spectroscopic Characterization cluster_process Quality Control & Development cluster_end Regulatory Submission Data Spectroscopic Data (NMR, IR, MS) QC Quality Control (Identity, Purity) Data->QC informs Dev Process Development & Optimization QC->Dev guides Reg Regulatory Filing (CMC Section) Dev->Reg supports

References

In-depth Technical Guide: Solubility of (R)-(-)-2-Chloromandelic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a significant gap in the quantitative solubility information for (R)-(-)-2-Chloromandelic acid in various organic solvents. While qualitative descriptions are available, specific numerical data necessary for a detailed technical guide is not presently published in the searched resources.

This compound, a chiral carboxylic acid, is recognized for its role as a crucial intermediate in the synthesis of pharmaceuticals.[1] Its solubility is a critical parameter for its application in drug development and manufacturing, influencing factors such as reaction kinetics, purification, and formulation.

General Solubility Profile

Qualitative assessments indicate that this compound is generally soluble in polar organic solvents. It is described as being soluble in alcohols and slightly soluble in water.[1][2] This general solubility is attributed to the presence of the polar carboxylic acid and hydroxyl groups, which can engage in hydrogen bonding with polar solvent molecules.

Quantitative Solubility Data

Despite extensive searches of scientific literature and chemical databases, specific quantitative data on the solubility of this compound in a range of common organic solvents at various temperatures could not be located. To fulfill the core requirements of this technical guide, such data would be essential for creating comparative tables. The absence of this foundational information precludes the development of a detailed quantitative analysis.

For context, studies on the parent compound, mandelic acid, show that its solubility is influenced by the solvent's polarity and the potential for hydrogen bonding. For instance, the solubility of mandelic acid has been determined in solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), with reported solubilities of approximately 30 mg/mL in ethanol and DMF, and 20 mg/mL in DMSO.[3] It is plausible that this compound would exhibit a somewhat similar trend, though the presence of the chlorine atom on the phenyl ring would also influence its solubility characteristics.

Experimental Determination of Solubility

In the absence of specific published data for this compound, this section outlines general experimental protocols that are widely used for determining the solubility of organic acids. These methodologies can be adapted by researchers to generate the necessary quantitative data.

1. Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature, followed by the evaporation of a known volume of the supernatant and weighing the remaining solid residue.

Detailed Methodology:

  • Apparatus: Analytical balance, constant temperature water bath or incubator, volumetric flasks, pipettes, filtration apparatus (e.g., syringe filters), and drying oven.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

    • The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached and a saturated solution is formed.

    • After reaching equilibrium, the suspension is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

    • The withdrawn sample is passed through a syringe filter (with a filter material compatible with the solvent) to remove any undissolved solid particles.

    • The filtered, saturated solution is transferred to a pre-weighed container.

    • The solvent is evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the acid) until a constant weight of the solid residue is obtained.

    • The solubility is then calculated in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

2. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a more modern and sensitive technique for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.

Detailed Methodology:

  • Apparatus: High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis detector), analytical column (e.g., a reversed-phase C18 column), autosampler, and data acquisition software.

  • Procedure:

    • A calibration curve is first established by preparing a series of standard solutions of this compound of known concentrations in the mobile phase and injecting them into the HPLC system. The peak area is plotted against concentration to generate the calibration curve.

    • A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

    • A sample of the clear supernatant from the saturated solution is withdrawn and filtered.

    • The filtered sample is then appropriately diluted with the mobile phase to fall within the concentration range of the calibration curve.

    • The diluted sample is injected into the HPLC, and the peak area corresponding to this compound is measured.

    • The concentration of the diluted sample is determined from the calibration curve.

    • The original concentration of the saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start solute Weigh excess This compound start->solute solvent Measure known volume of organic solvent start->solvent mix Combine solute and solvent in a sealed vessel solute->mix solvent->mix agitate Agitate at constant temperature (24-72h) mix->agitate settle Allow undissolved solid to settle agitate->settle sample Withdraw and filter supernatant settle->sample gravimetric Gravimetric Method: Evaporate solvent & weigh residue sample->gravimetric hplc HPLC Method: Dilute and analyze sample->hplc calculate Calculate Solubility gravimetric->calculate hplc->calculate end End calculate->end

Caption: General workflow for experimental solubility determination.

While the general solubility characteristics of this compound in polar organic solvents are acknowledged, this technical guide highlights the critical need for quantitative experimental data. The provided methodologies for gravimetric and HPLC analysis offer a pathway for researchers to systematically determine the solubility of this important compound in various organic solvents at different temperatures. The generation of such data would be invaluable to the scientific and pharmaceutical communities, enabling more precise control and optimization of processes involving this compound. Without this data, a comprehensive and comparative analysis of its solubility remains an area for future investigation.

References

Thermochemical and Physicochemical Profile of (R)-(-)-2-Chloromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Chloromandelic acid is a chiral carboxylic acid of significant interest in the pharmaceutical industry, primarily serving as a key chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel.[1][2] Its stereochemistry is crucial for the pharmacological activity of the final drug product. This technical guide provides a comprehensive overview of the available thermochemical and physicochemical properties of this compound, along with relevant experimental methodologies and logical workflows pertinent to its synthesis and resolution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₇ClO₃[3][4]
Molecular Weight 186.59 g/mol [3]
Appearance White to pale cream crystalline powder[3]
Melting Point 119-121 °C (lit.)[3]
Optical Activity [α]²³/D −126° (c = 3 in H₂O)
CAS Number 52950-18-2[3]

Thermochemical Data

Researchers requiring precise thermochemical data for this compound would need to perform dedicated calorimetric experiments.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Melting Point and Purity Determination

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to characterize the thermal properties of materials, including the melting point and purity of crystalline solids like this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • Instrument Setup: A DSC instrument is calibrated using certified standards (e.g., indium). An empty sealed aluminum pan is used as a reference.

  • Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge).

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition on the DSC thermogram. The heat of fusion (ΔHf) can be calculated from the area of the melting peak. Purity can be estimated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Logical and Experimental Workflows

Synthesis of Clopidogrel from this compound

This compound is a critical starting material for the synthesis of the S-(+)-enantiomer of Clopidogrel. The following diagram illustrates a simplified synthetic pathway.

G Simplified Synthesis of (S)-Clopidogrel cluster_start Starting Material cluster_intermediates Intermediate Steps cluster_final Final Product Synthesis A This compound B Esterification (e.g., with Methanol) A->B Step 1 C Sulfonylation B->C Step 2 D Reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine C->D Step 3 E (S)-Clopidogrel D->E Step 4

Caption: Synthetic pathway from this compound to (S)-Clopidogrel.

This synthetic route leverages the defined stereochemistry of the starting material to produce the desired enantiomer of the final drug substance.[5][6]

Chiral Resolution of Racemic 2-Chloromandelic Acid

Industrially, this compound is often obtained through the resolution of a racemic mixture of 2-chloromandelic acid. This process separates the two enantiomers. A common method involves the use of a chiral resolving agent to form diastereomeric salts with different solubilities.

G Chiral Resolution of 2-Chloromandelic Acid cluster_racemate Starting Mixture cluster_resolution Resolution Process cluster_separation Separation and Isolation Racemate Racemic (R,S)-2-Chloromandelic Acid AddResolver Addition of Chiral Resolving Agent (e.g., (R)-(+)-N-benzyl-1-phenylethylamine) Racemate->AddResolver SaltFormation Diastereomeric Salt Formation AddResolver->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization LessSoluble Less Soluble Diastereomeric Salt ((R)-acid-(R)-amine) Crystallization->LessSoluble Solid MoreSoluble More Soluble Diastereomeric Salt ((S)-acid-(R)-amine) in solution Crystallization->MoreSoluble Mother Liquor Acidification1 Acidification LessSoluble->Acidification1 Acidification2 Acidification MoreSoluble->Acidification2 IsolatedR This compound Acidification1->IsolatedR IsolatedS (S)-(+)-2-Chloromandelic Acid Acidification2->IsolatedS

Caption: Workflow for the chiral resolution of racemic 2-chloromandelic acid.

The choice of resolving agent and crystallization solvent are critical parameters in optimizing the efficiency of the resolution process.[7][8]

Conclusion

While specific thermochemical data for this compound remains a gap in the current scientific literature, its physicochemical properties are well-documented. The primary significance of this compound lies in its role as a chiral building block in pharmaceutical synthesis. The provided experimental protocol for DSC offers a standard method for its thermal characterization. The logical workflows for its use in Clopidogrel synthesis and its production via chiral resolution highlight its practical importance in drug development. Further research into the experimental determination of its thermochemical properties would be a valuable contribution to the field.

References

The Keystone of Clopidogrel Synthesis: A Technical Guide to the Discovery and Preparation of (R)-(-)-2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantiomerically pure (R)-(-)-2-chloromandelic acid stands as a critical chiral building block, most notably in the synthesis of the antiplatelet agent (S)-clopidogrel. [1][2][3] This technical guide delves into the seminal literature surrounding the discovery and synthesis of this vital compound, presenting key methodologies, quantitative data, and process workflows.

Introduction to a Crucial Chiral Intermediate

This compound, a derivative of mandelic acid, possesses a chiral center that makes its stereoselective synthesis or resolution a key challenge and a focal point of extensive research.[2][4] The "R" configuration of this acid is instrumental in establishing the desired "S" stereochemistry of the final clopidogrel drug substance, which is responsible for its therapeutic activity.[5] Consequently, efficient and scalable methods for producing highly pure this compound are of paramount importance to the pharmaceutical industry.

Pathways to Enantiopurity: A Summary of Key Methodologies

The preparation of enantiomerically pure this compound has been approached through several primary strategies: enzymatic kinetic resolution, diastereomeric salt resolution, and, to a lesser extent, asymmetric synthesis.

Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign approach to resolving racemic 2-chloromandelic acid or its esters. Lipases and hydrolases are the most commonly employed enzymes for this purpose.

One prominent method involves the enantioselective transesterification of racemic 2-chloromandelic acid using a lipase in an organic solvent.[1] In a study utilizing lipase AK and vinyl acetate as the acyl donor, a high conversion of the (R)-enantiomer was achieved, resulting in excellent enantiomeric excess of the remaining (S)-substrate.[1]

Another approach is the hydrolytic resolution of racemic esters of 2-chloromandelic acid. For instance, the hydrolase from Klebsiella oxytoca has been used to resolve (R,S)-ethyl 2-chloromandelate, yielding the desired (R)-ester.[6][7] Similarly, the esterase EstE from Exophiala dermatitidis NBRC6857 has been identified and overexpressed in E. coli for the asymmetric hydrolysis of racemic 2-chloromandelic acid methyl ester, producing (R)-2-chloromandelic acid with high optical purity.[8]

A nitrilase from Labrenzia aggregata has also been discovered for the deracemization of o-chloromandelonitrile, yielding (R)-o-chloromandelic acid with high enantioselectivity.[3]

Experimental Protocol: Enzymatic Resolution of (R,S)-2-Chloromandelic Acid

This protocol is a generalized representation based on the principles of enzymatic transesterification described in the literature.[1]

  • Materials: Racemic 2-chloromandelic acid, Lipase AK, vinyl acetate, organic solvent (e.g., isooctane).

  • Procedure:

    • Dissolve racemic 2-chloromandelic acid and vinyl acetate in the chosen organic solvent in a reaction vessel.

    • Add Lipase AK to the mixture.

    • Incubate the reaction at a controlled temperature with agitation.

    • Monitor the reaction progress by periodically analyzing the conversion and enantiomeric excess of the substrate and product using chiral HPLC.

    • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

    • Isolate and purify the unreacted (S)-2-chloromandelic acid and the esterified (R)-enantiomer. The ester can then be hydrolyzed to obtain this compound.

Diastereomeric Salt Resolution

A classical and industrially viable method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent.[9] The differing solubilities of the resulting diastereomeric salts allow for their separation by crystallization.

For the resolution of 2-chloromandelic acid, various chiral amines have been investigated. A notable example is the use of (R)-(+)-N-benzyl-1-phenylethylamine, which forms a less soluble diastereomeric salt with one of the enantiomers, enabling its isolation.[7] The chiral discrimination mechanism in this case has been studied and is attributed to a combination of hydrogen bonding, CH/π interactions, and a "lock-and-key" supramolecular packing mode.[7]

Another innovative approach utilizes the pharmaceutical agent levetiracetam (LEV) as a resolving agent through enantiospecific co-crystallization.[10] It was found that LEV selectively co-crystallizes with the (S)-enantiomer of 2-chloromandelic acid, allowing for the recovery of the (R)-enantiomer from the mother liquor.[10]

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol is a generalized representation based on the principles of diastereomeric salt resolution.[7][9]

  • Materials: Racemic 2-chloromandelic acid, chiral resolving agent (e.g., (R)-(+)-N-benzyl-1-phenylethylamine), suitable solvent (e.g., ethanol, acetone).

  • Procedure:

    • Dissolve the racemic 2-chloromandelic acid in a suitable solvent.

    • Add the chiral resolving agent to the solution, often in a specific molar ratio.

    • Allow the mixture to stand, possibly with cooling, to induce crystallization of the less soluble diastereomeric salt.

    • Filter the precipitated salt and wash with a small amount of cold solvent.

    • The optically pure acid can be recovered from the diastereomeric salt by treatment with an acid (to protonate the resolving agent) followed by extraction.

    • The enantiomeric purity of the recovered acid should be determined by a suitable analytical method like chiral HPLC or by measuring its specific rotation.

Quantitative Data Summary

The following tables summarize the quantitative data from key literature on the resolution of 2-chloromandelic acid.

Method Resolving Agent/Enzyme Substrate Product Conversion (%) Enantiomeric Excess (ee, %) Reference
Enzymatic TransesterificationLipase AK(R,S)-2-Chloromandelic acid(R)-2-Chloromandelic acid ester≥98.85 (of R-enantiomer)≥98.15 (of remaining S-substrate)[1]
Enzymatic HydrolysisHydrolase from Klebsiella oxytoca(R,S)-Ethyl 2-chloromandelate(R)-Ethyl 2-chloromandelate--[6][7]
Enzymatic HydrolysisEsterase (EstE) from E. dermatitidisRacemic 2-chloromandelic acid methyl ester(R)-2-Chloromandelic acid4997[8]
Diastereomeric Salt Resolution(R)-(+)-N-benzyl-1-phenylethylamineRacemic 2-chloromandelic acid(R)- or (S)-2-Chloromandelic acid--[7]
Enantiospecific Co-crystallizationLevetiracetam (LEV)Racemic 2-chloromandelic acid(R)-2-Chloromandelic acid-- (LEV co-crystallizes with S-enantiomer)[10]
BiocatalysisNitrilase from Labrenzia aggregatao-chloromandelonitrile(R)-o-chloromandelic acid-96.5[3]

Visualizing the Pathways

The following diagrams illustrate the core concepts of the resolution processes.

G cluster_0 Enzymatic Kinetic Resolution racemate Racemic 2-Chloromandelic Acid Ester enzyme Enzyme (e.g., Lipase, Hydrolase) racemate->enzyme product_R (R)-2-Chloromandelic Acid enzyme->product_R Selective Reaction unreacted_S Unreacted (S)-2-Chloromandelic Acid Ester enzyme->unreacted_S No Reaction

Caption: Workflow of enzymatic kinetic resolution.

G cluster_1 Diastereomeric Salt Resolution racemate Racemic 2-Chloromandelic Acid resolving_agent Chiral Resolving Agent (e.g., Chiral Amine) racemate->resolving_agent diastereomers Diastereomeric Salts (R-Acid, R-Amine) (S-Acid, R-Amine) resolving_agent->diastereomers crystallization Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., R-Acid, R-Amine) crystallization->less_soluble more_soluble More Soluble Salt (in solution) crystallization->more_soluble

Caption: Process of diastereomeric salt resolution.

Conclusion

The efficient production of this compound is a cornerstone of the synthesis of (S)-clopidogrel. While various methods have been developed, enzymatic and diastereomeric salt resolutions remain the most prominent and industrially scalable approaches. The choice of method often depends on factors such as cost, efficiency, and environmental impact. The ongoing research into novel enzymes and resolving agents continues to refine and improve the synthesis of this critical chiral intermediate, ensuring the continued availability of this life-saving medication.

References

Unraveling Enantioselectivity: The Mechanism of (R)-(-)-2-Chloromandelic Acid in Chiral Separations

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-2-Chloromandelic acid, a prominent chiral resolving agent, plays a crucial role in the separation of enantiomers, a critical process in the pharmaceutical and chemical industries. Its efficacy lies in its ability to form diastereomeric complexes with racemic mixtures, leading to differential physical properties that can be exploited for separation. This technical guide delves into the core mechanisms of action of this compound in chiral separations, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application, supported by experimental data and detailed methodologies.

The primary mechanism by which this compound facilitates chiral resolution is through the formation of diastereomeric salts. When reacted with a racemic amine, for instance, this compound forms two diastereomeric salts: (R)-acid-(R)-amine and (R)-acid-(S)-amine. These diastereomers, unlike the original enantiomers, possess distinct physical properties, most notably different solubilities in a given solvent. This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated. Subsequent liberation of the chiral amine from the separated salt yields the desired enantiomer in high purity.

The chiral recognition underlying this separation is a complex interplay of various non-covalent interactions between the chiral resolving agent and the individual enantiomers of the analyte. X-ray crystallography studies of diastereomeric salts have provided invaluable insights into these interactions at the molecular level. The key forces governing this stereoselective recognition include:

  • Hydrogen Bonding: The carboxylic acid and hydroxyl groups of this compound are potent hydrogen bond donors and acceptors, forming strong and directional interactions with suitable functional groups on the analyte, such as amino or hydroxyl groups.

  • π-π Stacking: The phenyl ring of the chloromandelic acid can engage in π-π stacking interactions with aromatic moieties present in the analyte.

  • C-H/π Interactions: Weak hydrogen bonds between C-H bonds and the π-system of the aromatic ring contribute to the overall stability and stereoselectivity of the diastereomeric complex.[1]

  • Van der Waals Forces: These non-specific attractive or repulsive forces, arising from temporary fluctuations in electron density, play a significant role in the close packing of molecules within the crystal lattice, further contributing to the differentiation between diastereomers.[1]

The combination and geometric arrangement of these interactions create a unique three-dimensional structure for each diastereomer, leading to the observed differences in their crystal packing and, consequently, their solubility.

Quantitative Analysis of Diastereomeric Resolution

The efficiency of a diastereomeric salt resolution can be quantified by measuring the yield and the enantiomeric excess (e.e.) of the resolved enantiomer. The following table summarizes representative data from the literature for the resolution of racemic amines using this compound and related compounds.

Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (e.e., %)Reference
rac-Bambuterol(R)-o-chloromandelic acidNot Specified>99>99[2]
rac-o-chloromandelic acid(S)-2-hydroxyl-3-(p-chlorophenoxy) propylamineNot Specified6598[3][4][5]

Experimental Protocols

General Procedure for Diastereomeric Salt Resolution
  • Salt Formation: A solution of the racemic analyte in a suitable solvent is treated with an equimolar or slightly substoichiometric amount of this compound. The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: The precipitated crystals of the less soluble diastereomeric salt are collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (for an acidic resolving agent) or an acid (for a basic resolving agent) to liberate the free enantiomer. The resolving agent can often be recovered and reused.

  • Purification and Analysis: The resolved enantiomer is purified by standard techniques such as recrystallization or chromatography. The enantiomeric excess is determined using a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Chiral Recognition Mechanism

The following diagram, generated using Graphviz, illustrates the key intermolecular interactions involved in the formation of a diastereomeric salt between this compound and a hypothetical chiral amine.

G cluster_resolving_agent This compound cluster_analyte Chiral Analyte (e.g., Amine) RA_COOH Carboxylic Acid (-COOH) A_NH2 Amine (-NH2) RA_COOH->A_NH2 Ionic Interaction Hydrogen Bonding RA_OH Hydroxyl (-OH) RA_OH->A_NH2 Hydrogen Bonding RA_Ph Phenyl Ring A_Aryl Aryl Group RA_Ph->A_Aryl π-π Stacking A_R Chiral Center (R) RA_Ph->A_R C-H/π Interaction RA_Cl Chlorine

Key intermolecular interactions in diastereomeric salt formation.

Alternative Mechanisms of Action

Beyond diastereomeric salt formation, this compound and its derivatives are utilized in other chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Derivatives of mandelic acid can be immobilized onto a solid support to create a chiral stationary phase (CSP) for HPLC. The enantiomers of a racemic analyte are then separated based on their differential interactions with the CSP as they pass through the column. The separation is influenced by the choice of mobile phase, which can modulate the strength of the interactions.

Experimental Protocol for Chiral HPLC Separation of 2-Chloromandelic Acid:

A study on the separation of mandelic acid and its derivatives, including 2-chloromandelic acid, utilized a CHIRALPAK® IC column (250 mm × 4.6 mm, 5 μm). The mobile phase consisted of n-hexane with isopropanol or ethanol as a polarity modifier, and 0.1% trifluoroacetic acid (TFA) as an additive for these acidic compounds. The separation was performed at a temperature range of 15–35 °C with a flow rate of 0.4–1.2 ml/min. Detection was carried out at 210 nm.[6]

Chiral Solvating Agent in NMR Spectroscopy

In NMR spectroscopy, this compound can be used as a chiral solvating agent (CSA). When a CSA is added to a solution of a racemic analyte, it forms transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for the two enantiomers in the NMR spectrum. The ratio of the integrals of these signals can be used to determine the enantiomeric excess of the sample. This method is particularly useful for rapid and non-destructive analysis.

Conceptual Workflow for NMR Chiral Discrimination:

G start Racemic Analyte in NMR Solvent add_csa Add this compound (CSA) start->add_csa form_complex Formation of Transient Diastereomeric Complexes add_csa->form_complex nmr_acq Acquire NMR Spectrum form_complex->nmr_acq split_signals Observation of Split Signals for Enantiomers nmr_acq->split_signals integrate Integrate Signals split_signals->integrate calc_ee Calculate Enantiomeric Excess integrate->calc_ee

Workflow for ee determination using a chiral solvating agent in NMR.

Conclusion

This compound is a versatile and effective tool for the separation of enantiomers. Its primary mechanism of action involves the formation of diastereomeric salts with distinct solubilities, driven by a combination of specific intermolecular interactions. The understanding of these interactions at a molecular level, facilitated by techniques like X-ray crystallography, is crucial for the rational design of efficient chiral resolution processes. Furthermore, the application of mandelic acid derivatives in chiral chromatography and as chiral solvating agents in NMR spectroscopy highlights the broad utility of this class of compounds in the field of stereochemistry. This guide provides a foundational understanding for researchers and professionals working to develop and optimize chiral separation methods.

References

Toxicological Profile of (R)-(-)-2-Chloromandelic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Chloromandelic acid is a chiral building block with applications in the pharmaceutical industry, notably as an intermediate in the synthesis of clopidogrel.[1][2][3] A thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and regulatory compliance during research and development. This technical guide synthesizes the available safety and toxicological data for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[4] The primary routes of exposure are ingestion and inhalation.[5] Based on available safety data sheets (SDS), the compound presents the following hazards:

  • Skin Irritation: Causes skin irritation (Category 2).[4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2) and in some classifications, serious eye damage (Category 1).[4][6][7]

  • Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[4][6]

  • Skin Sensitization: May cause an allergic skin reaction (Skin Sensitization, Category 1).[6][7]

The toxicological properties of this compound have not been fully investigated, and specific quantitative data such as LD50 values are not available.[4][6]

Summary of Toxicological Data

The following table summarizes the key toxicological endpoints for this compound based on current classifications.

Toxicological EndpointGHS CategoryFindingsCitations
Acute Toxicity (Oral, Dermal, Inhalation) No data availableThe toxicological properties have not been fully investigated.[4][6]
Skin Corrosion/Irritation Category 2Causes skin irritation.[4]
Serious Eye Damage/Eye Irritation Category 1 / Category 2Causes serious eye damage / serious eye irritation.[4][6][7]
Respiratory or Skin Sensitization Skin Sensitizer, Category 1May cause an allergic skin reaction.[6][7]
Germ Cell Mutagenicity No data availableNo information available.[4][6]
Carcinogenicity Not ClassifiedNot listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4][6]
Reproductive Toxicity No data availableNo information available.[4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation. Target Organ: Respiratory system.[4][6]
Specific Target Organ Toxicity (Repeated Exposure) No data availableNo information available.[4]
Aspiration Hazard No data availableNo information available.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. The classifications provided are based on regulatory standards and available data, which are often proprietary. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments.

General Handling and First Aid Protocols:

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • In case of Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

  • In case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4]

  • In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • In case of Ingestion: Do NOT induce vomiting. Get medical attention.[4]

Logical Workflow for Hazard Assessment

The following diagram illustrates a generalized workflow for the hazard assessment and classification of a chemical substance like this compound, leading to the information presented in a Safety Data Sheet.

Hazard Assessment Workflow cluster_0 Data Collection cluster_1 Hazard Identification & Evaluation cluster_2 Classification & Communication A Physicochemical Properties E Acute Toxicity Assessment A->E F Irritation/Corrosion Assessment A->F G Sensitization Assessment A->G H Repeated Dose Toxicity A->H I Mutagenicity/Carcinogenicity A->I J Reproductive Toxicity A->J B In Silico Predictions (e.g., QSAR) B->E B->F B->G B->H B->I B->J C In Vitro / In Vivo Study Data C->E C->F C->G C->H C->I C->J D Existing Literature & Analogs D->E D->F D->G D->H D->I D->J K GHS Classification E->K F->K G->K H->K I->K J->K L Labeling Requirements K->L M Safety Data Sheet (SDS) Generation K->M

Caption: Generalized workflow for chemical hazard assessment.

Signaling Pathways

There is no publicly available information detailing specific signaling pathways affected by this compound. Research in this area would be necessary to elucidate its mechanism of toxicity at a molecular level.

Conclusion

The available toxicological data for this compound indicates that it is a hazardous substance, primarily causing skin and eye irritation, respiratory irritation, and potential skin sensitization. There is a significant lack of quantitative toxicological data, including acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Professionals working with this compound should adhere to strict safety protocols as outlined in the safety data sheets to minimize exposure and mitigate risks. Further investigation into the toxicological properties of this compound is warranted to provide a more comprehensive understanding of its safety profile.

References

Methodological & Application

Chiral Resolution of Amines Using (R)-(-)-2-Chloromandelic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic amines utilizing (R)-(-)-2-chloromandelic acid as a resolving agent. The methodologies described herein are based on the principle of diastereomeric salt formation, a robust and widely used technique for the separation of enantiomers.

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines is often critical to the biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, the efficient separation of racemic amine mixtures into their constituent enantiomers is a crucial step in drug development and manufacturing.

Classical resolution via the formation of diastereomeric salts remains one of the most practical and economically viable methods for obtaining enantiomerically pure compounds on both laboratory and industrial scales. This method involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, particularly solubility, these diastereomers can be separated by fractional crystallization.

This compound is an effective chiral resolving agent for a variety of amines. Its acidic nature allows for the formation of salts with basic amines, and the presence of a stereocenter facilitates the formation of diastereomers with distinct crystalline properties.

Principle of Chiral Resolution

The chiral resolution process using this compound involves three key stages:

  • Diastereomeric Salt Formation: A racemic amine, (R/S)-amine, is reacted with an enantiopure resolving agent, this compound, in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-amine · (R)-acid] and [(S)-amine · (R)-acid].

  • Fractional Crystallization: Due to the different spatial arrangements of the constituent ions, the two diastereomeric salts exhibit different crystal lattice energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will preferentially crystallize out of the solution.

  • Liberation of the Enantiopure Amine: The isolated, diastereomerically pure salt is then treated with a base to neutralize the acidic resolving agent and liberate the free, enantiomerically enriched amine. The resolving agent can often be recovered and recycled.

Data Presentation

The success of a chiral resolution is evaluated based on the yield and the enantiomeric purity of the resolved amine. The following table provides an illustrative example of the data that should be recorded during the optimization of a chiral resolution protocol.

Racemic AmineResolving Agent Molar Ratio (Amine:Acid)Crystallization SolventYield of Diastereomeric Salt (%)Diastereomeric Excess (de%) of SaltEnantiomeric Excess (ee%) of Recovered Amine
1-Phenylethylamine1:0.5Ethanol42>98>98 (S)-enantiomer
1-Phenylethylamine1:1Methanol389595 (S)-enantiomer
α-Methylbenzylamine1:0.6Isopropanol/Water (9:1)45>99>99 (R)-enantiomer
Amphetamine1:0.5Ethyl Acetate359292 (S)-enantiomer

Note: The data presented in this table are for illustrative purposes and may not represent the results of a specific experiment.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry will be necessary for specific amines.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

This protocol describes the formation of diastereomeric salts and their separation by fractional crystallization.

Materials and Reagents:

  • Racemic amine

  • This compound

  • Anhydrous ethanol (or other suitable solvent such as methanol, isopropanol, ethyl acetate)

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of heated anhydrous ethanol. In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with constant stirring.

  • Crystallization: Allow the combined solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to induce crystallization. The formation of a precipitate indicates the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to obtain the diastereomerically enriched salt.

Protocol 2: Liberation of the Enantiopure Amine

This protocol details the recovery of the free amine from the isolated diastereomeric salt.

Materials and Reagents:

  • Diastereomerically pure salt from Protocol 4.1

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl ether or other suitable organic extraction solvent

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Suspension: Suspend the collected diastereomeric salt crystals in water.

  • Basification: Add 2 M NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 11), ensuring the complete neutralization of the resolving agent and liberation of the free amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine into diethyl ether (or another suitable organic solvent) three times.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (ee%) of the recovered amine should be determined using an appropriate analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is a commonly used method.

Materials and Reagents:

  • Enantiomerically enriched amine sample

  • Racemic amine standard

  • HPLC grade solvents (e.g., hexane, isopropanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the recovered amine in the mobile phase. Also, prepare a solution of the racemic amine as a reference.

  • HPLC Analysis: Inject the samples onto the chiral HPLC column.

  • Data Analysis: The two enantiomers will exhibit different retention times. The enantiomeric excess is calculated from the areas of the two peaks using the following formula: ee% = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the chiral resolution process.

G cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation racemic_amine Racemic Amine ((R/S)-Amine) dissolve Dissolve in Suitable Solvent racemic_amine->dissolve resolving_agent This compound resolving_agent->dissolve mix Mix Solutions dissolve->mix salts Mixture of Diastereomeric Salts [(R)-Amine·(R)-Acid] & [(S)-Amine·(R)-Acid] mix->salts crystallize Fractional Crystallization salts->crystallize filter Filtration crystallize->filter less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) filter->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filter->more_soluble

Caption: Workflow for Diastereomeric Salt Formation and Separation.

G cluster_recovery Enantiopure Amine Recovery cluster_analysis Analysis diastereomeric_salt Diastereomerically Pure Salt basify Basification (e.g., aq. NaOH) diastereomeric_salt->basify extract Solvent Extraction basify->extract dry_concentrate Drying and Concentration extract->dry_concentrate pure_amine Enantiomerically Pure Amine dry_concentrate->pure_amine hplc Chiral HPLC Analysis pure_amine->hplc ee_determination Determine ee% hplc->ee_determination

Caption: Workflow for Amine Liberation and Purity Analysis.

Application Note: Determination of Enantiomeric Excess of Chiral Alcohols and Amines using (R)-(-)-2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical analytical step in the fields of synthetic chemistry, pharmacology, and drug development, as enantiomers of a chiral molecule can exhibit significantly different physiological activities. A widely employed and reliable method for determining enantiomeric excess (ee) is the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. (R)-(-)-2-Chloromandelic acid is an effective CDA for the analysis of chiral alcohols and amines.

The underlying principle of this technique involves the conversion of a racemic or enantiomerically enriched mixture of a chiral analyte into a mixture of diastereomers by reaction with an enantiopure CDA.[1] Unlike the original enantiomers, the resulting diastereomers possess distinct physical and chemical properties and are therefore distinguishable by NMR spectroscopy.[1] This leads to separate signals in the ¹H NMR spectrum for the respective diastereomers. The relative integration of these distinct signals allows for the direct and accurate calculation of the enantiomeric excess of the original analyte.[1]

This document provides a detailed protocol for the determination of enantiomeric excess of chiral alcohols and amines by derivatization with this compound and subsequent analysis by ¹H NMR spectroscopy.

Principle of the Method

This compound reacts with a chiral alcohol or amine to form a diastereomeric ester or amide, respectively. The phenyl group in the chloromandelic acid moiety creates an anisotropic magnetic field that influences the chemical shifts of nearby protons in the chiral analyte portion of the newly formed diastereomers. Due to the different spatial arrangements of the substituents at the stereogenic centers in the two diastereomers, the protons in one diastereomer will experience a different magnetic environment compared to the analogous protons in the other diastereomer. This results in a chemical shift difference (Δδ), allowing for their individual quantification by integration of the corresponding signals in the ¹H NMR spectrum.

Experimental Protocols

Materials and Equipment
  • This compound

  • Chiral alcohol or amine analyte

  • Coupling agent: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware

  • NMR spectrometer (300 MHz or higher recommended)

Protocol 1: Derivatization of a Chiral Alcohol

This protocol describes the formation of a diastereomeric ester from a chiral alcohol and this compound using DCC as the coupling agent.

  • Reaction Setup: In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 eq.), this compound (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Coupling Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the stirred mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

  • Purification (if necessary): Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude diastereomeric ester can often be analyzed directly by ¹H NMR without further purification.

Protocol 2: Derivatization of a Chiral Amine

This protocol outlines the formation of a diastereomeric amide from a chiral amine and this compound using EDC as the coupling agent.

  • Reaction Setup: In a clean, dry vial, dissolve the chiral amine (1.0 eq.), this compound (1.1 eq.), and DMAP (1.2 eq.) in anhydrous DCM.

  • Coupling Reaction: Add EDC hydrochloride (1.2 eq.) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification (if necessary): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude diastereomeric amide is typically suitable for direct ¹H NMR analysis.

¹H NMR Analysis and Calculation of Enantiomeric Excess
  • Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the crude diastereomeric product in approximately 0.6 mL of CDCl₃.

  • NMR Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration.

  • Data Analysis:

    • Identify a well-resolved signal corresponding to a proton or a group of protons in the analyte moiety that shows distinct chemical shifts for the two diastereomers. Protons alpha or beta to the newly formed ester or amide linkage are often good candidates.

    • Integrate the areas of the two separated signals (let the integrals be I₁ and I₂).

  • Calculation of Enantiomeric Excess (ee):

    ee (%) = [ |I₁ - I₂| / (I₁ + I₂) ] × 100

Data Presentation

The following table summarizes representative quantitative data for the determination of enantiomeric excess using chiral derivatizing or solvating agents with model chiral compounds.

AnalyteDerivatizing/Solvating AgentDiastereomer 1 Signal (δ, ppm)Diastereomer 2 Signal (δ, ppm)Δδ (ppm)Analyte ProtonCitation
1-Phenylethanol(R)-(-)-O-Acetylmandelic acid1.54 (d)1.41 (d)0.13-CH₃
α-Phenylethylamine(2R, 3R)-Dibenzoyl-tartaric acidNot specifiedNot specified0.08-CH₃[2]

Note: The data for 1-phenylethanol is with (R)-(-)-O-acetylmandelic acid, a close analog of this compound, and serves as a representative example for chiral alcohols. The data for α-phenylethylamine is with a chiral solvating agent, illustrating the principle of chemical shift non-equivalence for amines.

Visualization

Experimental Workflow for Enantiomeric Excess Determination

The following diagram illustrates the logical workflow for the determination of enantiomeric excess using this compound as a chiral derivatizing agent.

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis A Chiral Analyte (Alcohol or Amine) D Reaction in Anhydrous Solvent A->D B This compound B->D C Coupling Agent (DCC or EDC) + Catalyst (DMAP) C->D E Work-up and Isolation D->E F Dissolve Diastereomeric Mixture in CDCl3 E->F G Acquire 1H NMR Spectrum F->G H Integrate Separated Signals (I1 and I2) G->H I Calculate Enantiomeric Excess ee (%) = [|I1-I2|/(I1+I2)]*100 H->I

Caption: Workflow for ee determination using this compound.

References

Application Notes and Protocols for (R)-(-)-2-Chloromandelic Acid as a Chiral Derivatizing Agent for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity and the assignment of absolute configuration are critical steps in the development and quality control of chiral molecules, particularly in the pharmaceutical industry. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and reliable method for these analyses. (R)-(-)-2-Chloromandelic acid is a valuable CDA that converts a pair of enantiomers into a mixture of diastereomers. These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for the quantification of enantiomeric excess (% ee) and, in many cases, the assignment of absolute configuration. The presence of the chloro group on the phenyl ring can enhance the chemical shift non-equivalence of the resulting diastereomers compared to unsubstituted mandelic acid, facilitating more accurate analysis.

This document provides detailed protocols for the use of this compound as a CDA for the analysis of chiral alcohols, amines, and amino acids by ¹H NMR spectroscopy.

Principle of Chiral Derivatization with this compound

The underlying principle of this technique is the conversion of an enantiomeric mixture of an analyte (e.g., a chiral alcohol or amine) into a mixture of diastereomers by forming a covalent bond with the enantiomerically pure this compound.

  • Enantiomers , in an achiral solvent, are NMR-spectroscopically indistinguishable.

  • Diastereomers , having different physical and chemical properties, will exhibit different chemical shifts for corresponding protons in an NMR spectrum.

The reaction typically involves the formation of an ester or an amide bond between the analyte and this compound. The resulting diastereomers, (R,R) and (R,S), will have protons near the chiral centers in different chemical environments. This difference is due to the through-space anisotropic effects of the phenyl ring in the CDA, leading to separate signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample.

The enantiomeric excess (% ee) can be calculated using the following formula:

% ee = [|Integration(major diastereomer) - Integration(minor diastereomer)| / |Integration(major diastereomer) + Integration(minor diastereomer)|] x 100

Experimental Protocols

Protocol 1: Derivatization of Chiral Alcohols

This protocol describes the formation of diastereomeric esters from a chiral alcohol and this compound using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents.

Materials:

  • Chiral alcohol (e.g., sec-butanol, 1-phenylethanol)

  • This compound (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a clean, dry vial, add the chiral alcohol (1.0 eq, ~0.1 mmol), this compound (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the mixture in anhydrous DCM (2-3 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.2 eq) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the DCU precipitate, washing the solid with a small amount of DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude diastereomeric ester mixture can often be analyzed directly by ¹H NMR. If purification is necessary, silica gel column chromatography can be employed.

  • Dissolve the crude or purified product in CDCl₃ for NMR analysis.

Protocol 2: Derivatization of Chiral Amines

This protocol details the formation of diastereomeric amides from a chiral primary or secondary amine and this compound.

Materials:

  • Chiral amine (e.g., 1-phenylethylamine)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a dry vial, dissolve the chiral amine (1.0 eq, ~0.1 mmol), this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM (2-3 mL).

  • Add EDC (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the resulting crude amide in CDCl₃ for ¹H NMR analysis.

Protocol 3: Derivatization of Chiral Amino Acid Esters

This protocol is for the derivatization of the amino group of an amino acid ester. The carboxylic acid moiety of the amino acid should be protected, typically as a methyl or ethyl ester, to prevent side reactions.

Materials:

  • Chiral amino acid methyl ester hydrochloride (e.g., Alanine methyl ester hydrochloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Suspend the amino acid methyl ester hydrochloride (1.0 eq, ~0.1 mmol) in anhydrous DCM (3-5 mL).

  • Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes.

  • To this mixture, add this compound (1.1 eq), EDC (1.2 eq), and DMAP (0.1 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Follow the workup procedure as described in Protocol 2 (step 5 onwards).

  • Analyze the final product by ¹H NMR in CDCl₃.

NMR Acquisition and Data Processing

Acquisition Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Solvent: CDCl₃ is commonly used. Ensure the solvent is free from acidic or basic impurities.

  • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise, depending on the sample concentration.

  • Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) is crucial for accurate integration of the signals.

Data Processing:

  • Apply a Fourier transform to the acquired FID.

  • Carefully phase the spectrum.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the well-resolved signals corresponding to the two diastereomers. It is advisable to integrate multiple pairs of signals and average the results for higher accuracy.

  • Calculate the % ee as previously described.

Data Presentation

The effectiveness of a chiral derivatizing agent is determined by its ability to induce a significant chemical shift difference (Δδ) between the signals of the two diastereomers. While specific data for this compound is not extensively reported in the literature, the following tables provide representative ¹H NMR data for diastereomers formed from similar mandelic acid derivatives with common chiral analytes. The Δδ values are indicative of the separation that can be expected.

Table 1: Representative ¹H NMR Data for Diastereomeric Esters of Chiral Alcohols

Chiral AlcoholDerivatizing AgentProton AnalyzedDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)Δδ (ppm)
sec-Butanol(R)-O-Acetylmandelic AcidCH₃-CH-O~1.20 (d)~1.25 (d)~0.05
1-Phenylethanol(R)-O-Acetylmandelic AcidCH₃-CH-O~1.50 (d)~1.58 (d)~0.08
PropranololMosher's Acid (MTPA)N-CH(CH₃)₂~1.10 (d)~1.15 (d)~0.05

Table 2: Representative ¹H NMR Data for Diastereomeric Amides of Chiral Amines and Amino Acid Esters

Chiral AnalyteDerivatizing AgentProton AnalyzedDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)Δδ (ppm)
1-Phenylethylamine(S)-Mandelic AcidCH₃-CH-N~1.55 (d)~1.62 (d)~0.07
Alanine Methyl Ester(S)-Mandelic AcidCH₃-CH-N~1.40 (d)~1.46 (d)~0.06
Phenylalanine Methyl Ester(S)-Mandelic Acidβ-CH₂~3.10 (m)~3.20 (m)~0.10

Note: The chemical shift values (δ) and differences (Δδ) are illustrative and can vary depending on the solvent, concentration, and temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral analyte using this compound.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis NMR Analysis cluster_result Result Analyte Chiral Analyte (Alcohol, Amine, etc.) Reaction Formation of Diastereomeric Mixture ((R,R) and (R,S)) Analyte->Reaction CDA (R)-(-)-2-Chloromandelic Acid CDA->Reaction Reagents Coupling Reagents (e.g., DCC, DMAP) Reagents->Reaction NMR_Acq ¹H NMR Spectrum Acquisition Reaction->NMR_Acq Integration Signal Integration NMR_Acq->Integration ee_Calc Calculation of Enantiomeric Excess (% ee) Integration->ee_Calc

Caption: Experimental workflow for % ee determination.

Principle of Chiral Discrimination

This diagram illustrates the conversion of indistinguishable enantiomers into distinguishable diastereomers for NMR analysis.

G cluster_enantiomers Enantiomers (NMR Indistinguishable) cluster_diastereomers Diastereomers (NMR Distinguishable) R_Analyte (R)-Analyte CDA + (R)-CDA (this compound) RR_Diastereomer (R,R)-Diastereomer (Signal at δ₁) R_Analyte->RR_Diastereomer Derivatization S_Analyte (S)-Analyte RS_Diastereomer (R,S)-Diastereomer (Signal at δ₂) S_Analyte->RS_Diastereomer Derivatization

Caption: Principle of diastereomer formation for NMR.

Application Notes and Protocols: (R)-(-)-2-Chloromandelic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Chloromandelic acid is a chiral organic compound that serves as a vital component in the field of asymmetric synthesis.[1] As a derivative of mandelic acid, its specific stereochemistry makes it a valuable chiral building block and intermediate in the production of enantiomerically pure pharmaceuticals and other fine chemicals.[1][2] Its primary application lies in its role as a key precursor for the industrial synthesis of the potent anti-thrombotic agent, (S)-clopidogrel (Plavix).[2]

This document provides detailed application notes on its primary uses and protocols for its resolution and application, tailored for professionals in chemical research and drug development.

Application Notes

Chiral Building Block in Pharmaceutical Synthesis

The most significant application of this compound is as a chiral synthon for producing high-value active pharmaceutical ingredients (APIs). Its rigid structure and defined stereocenter are transferred to the target molecule during synthesis, ensuring the final product has the correct enantiomeric form.

  • Synthesis of (S)-Clopidogrel: this compound is a preferred chiral intermediate for the synthesis of (S)-clopidogrel.[2] The synthesis involves the condensation of the (R)-acid with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, followed by esterification. The use of enantiopure this compound is critical as the pharmacological activity of clopidogrel resides exclusively in its (S)-enantiomer.

  • Construction of Chiral Coordination Polymers (MOFs): Mandelic acid and its halogenated derivatives, including (R)-2-chloromandelic acid, are excellent sources of chirality for constructing chiral coordination polymers (CPs) and metal-organic frameworks (MOFs).[3] These materials have potential applications in enantioselective separations and catalysis.[3]

Chiral Resolving Agent

While often the target of resolution itself, this compound, like other mandelic acid derivatives, can be employed as a chiral resolving agent. It can react with racemic mixtures of chiral amines or alcohols to form diastereomeric salts.[4] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5] Once separated, the pure enantiomer of the base or alcohol can be recovered by treating the salt with an acid or base.

Quantitative Data Summary

The enantiomeric purity of this compound is paramount for its applications. Various resolution and synthesis methods have been developed to achieve high enantiomeric excess (ee). The following table summarizes quantitative data from several key methods.

MethodAgent/CatalystSubstrateEnantiomeric Excess (ee) of (R)-2-ClMAConversion/YieldReference
Enzymatic Hydrolysis Exophiala dermatitidis NBRC6857 (Esterase)Racemic 2-chloromandelic acid methyl ester97%49% Conversion[6]
Enzymatic Deracemization Nitrilase from Labrenzia aggregata (LaN)o-chloromandelonitrile96.5%94.5% Isolated Yield[2]
Enzymatic Transesterification Lipase AKRacemic 2-chloromandelic acidHigh (details in source)Not specified[7]
Co-crystallization Levetiracetam (LEV)Racemic 2-chloromandelic acid76% (in liquid phase)Not specified[5]
Diastereomeric Salt Formation (R)-(+)-N-benzyl-1-phenylethylamineRacemic 2-chloromandelic acid>99% after crystallizationNot specified[7]
Coordinative Resolution D-O,O'-di-(p-toluoyl)-tartaric acid / Ca(2+)Racemic 2-chloromandelic acidNot specifiedNot specified[8]

Visualized Workflows and Relationships

G racemate Racemic (R,S)-2-Chloromandelic Acid resolution Chiral Resolution (Enzymatic or Chemical) racemate->resolution s_enantiomer (S)-(+)-2-Chloromandelic Acid (Undesired Enantiomer) resolution->s_enantiomer r_enantiomer This compound (Desired Enantiomer) resolution->r_enantiomer racemization Racemization s_enantiomer->racemization building_block Chiral Building Block r_enantiomer->building_block racemization->racemate Recycle synthesis Asymmetric Synthesis (e.g., (S)-Clopidogrel) building_block->synthesis

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Recovery racemic_acid Racemic (R,S)-2-ClMA in Solvent resolving_agent Add Chiral Amine (e.g., (R)-Amine) racemic_acid->resolving_agent diastereomers Formation of Diastereomeric Salts (R-Acid·R-Amine & S-Acid·R-Amine) resolving_agent->diastereomers crystallization Fractional Crystallization (Cooling) diastereomers->crystallization filtration Filtration crystallization->filtration crystals Crystals of Less Soluble Salt (e.g., S-Acid·R-Amine) filtration->crystals mother_liquor Mother Liquor with More Soluble Salt (e.g., R-Acid·R-Amine) filtration->mother_liquor acidification Acidification (e.g., HCl) mother_liquor->acidification extraction Solvent Extraction acidification->extraction final_product Pure (R)-(-)-2-ClMA extraction->final_product

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-Chloromandelic Acid Methyl Ester

This protocol is based on the asymmetric hydrolysis of a racemic ester using an enantioselective esterase, yielding the desired (R)-acid.[6]

Objective: To produce this compound with high enantiomeric excess.

Materials:

  • Racemic 2-chloromandelic acid methyl ester (CMM)

  • Recombinant E. coli cells overexpressing the esterase gene (EstE) from Exophiala dermatitidis[6]

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Bioreactor or stirred-tank reactor with temperature and pH control

Procedure:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli cells under optimal conditions to induce esterase expression. Harvest the cells via centrifugation and wash with phosphate buffer. The resulting cell paste or lyophilized cells can be used as the biocatalyst.

  • Reaction Setup: Prepare a reaction mixture in the bioreactor containing phosphate buffer (pH 7.0). The study cited used a substrate concentration of 10% CMM with 0.45 mg-dry-cell/L of recombinant E. coli cells.[6]

  • Enzymatic Hydrolysis: Maintain the reaction temperature at 30°C with constant agitation.[6] The esterase will selectively hydrolyze the (R)-2-chloromandelic acid methyl ester to this compound, leaving the (S)-ester largely unreacted.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Analyze the samples using chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion rate and the enantiomeric excess of the produced (R)-acid.

  • Work-up and Isolation:

    • Once the desired conversion is reached (e.g., ~50% for maximum ee of the acid), terminate the reaction and remove the cells by centrifugation or filtration.

    • Acidify the supernatant to pH 1-2 using 1 M HCl.

    • Extract the this compound into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude this compound by recrystallization from a suitable solvent (e.g., toluene) to achieve higher chemical and enantiomeric purity.

Protocol 2: Resolution via Diastereomeric Salt Formation

This protocol describes a classical chemical resolution using a chiral amine to separate the enantiomers of 2-chloromandelic acid.[7][9]

Objective: To isolate this compound from a racemic mixture.

Materials:

  • Racemic (R,S)-2-chloromandelic acid

  • Chiral resolving agent, e.g., (R)-(+)-N-benzyl-1-phenylethylamine[7]

  • Anhydrous ethanol (or another suitable solvent)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolution: In a flask, dissolve 1.0 equivalent of racemic 2-chloromandelic acid in a minimal amount of warm anhydrous ethanol.

  • Salt Formation: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-(+)-N-benzyl-1-phenylethylamine) in anhydrous ethanol. Slowly add this solution to the acid solution with constant stirring.

  • Fractional Crystallization: Allow the combined solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the flask can be further cooled in an ice bath or refrigerator for several hours.

  • Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor, which is enriched in the more soluble diastereomer.

    • Note: The less soluble salt will be either ((R)-acid · (R)-amine) or ((S)-acid · (R)-amine). This must be determined experimentally. For this protocol, we assume the mother liquor contains the desired (R)-acid salt.

  • Recovery of the Enantiomer:

    • Take the mother liquor (filtrate) and evaporate the solvent under reduced pressure.

    • Dissolve the resulting residue in water and acidify to a pH of 1-2 with 1 M HCl. This protonates the carboxylate and the amine, breaking the salt.

    • Extract the liberated this compound into ethyl acetate (3x). The protonated resolving agent will remain in the aqueous layer.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the this compound.

  • Purity Analysis: Determine the enantiomeric excess of the recovered acid using chiral HPLC. If the purity is insufficient, a second recrystallization of the diastereomeric salt or the final product may be necessary. The resolving agent can be recovered from the aqueous layer by basification and extraction for recycling.

References

Application Notes: Synthesis of (S)-(+)-Clopidogrel Using (R)-(-)-2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel, marketed as Plavix®, is a potent antiplatelet agent used to inhibit blood clots in coronary artery, peripheral vascular, and cerebrovascular diseases. Its therapeutic efficacy is solely attributed to the (S)-(+)-enantiomer. The synthesis of enantiomerically pure (S)-(+)-Clopidogrel is a critical objective in its pharmaceutical production. This document outlines a stereospecific synthesis pathway that utilizes the readily available chiral building block, (R)-(-)-2-Chloromandelic acid, to produce (S)-(+)-Clopidogrel. This method leverages a nucleophilic substitution reaction with inversion of stereochemistry, providing a robust route to the desired enantiomer.

Principle

The synthesis strategy is based on a three-step process starting from this compound. The key principle is the conversion of the hydroxyl group of the starting material into a good leaving group, followed by a stereospecific SN2 reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This nucleophilic substitution proceeds with a complete inversion of configuration at the chiral center, transforming the (R)-configured intermediate into the desired (S)-configured final product.

  • Esterification: The carboxylic acid group of this compound is first protected as a methyl ester.

  • Activation: The secondary hydroxyl group of the resulting mandelate ester is activated by converting it into a sulfonate ester (e.g., a tosylate or benzenesulfonate), which is an excellent leaving group.

  • SN2 Reaction and Inversion: The activated intermediate undergoes nucleophilic substitution by 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This reaction proceeds via an SN2 mechanism, leading to an inversion of the stereocenter from (R) to (S), directly forming (S)-(+)-Clopidogrel.

  • Salt Formation: The resulting Clopidogrel free base is converted to its more stable bisulfate salt for formulation.

This entire process, as described in patent CN101348490B, achieves a high overall yield and purity.[1]

Synthesis Pathway

G cluster_0 Step 1: Esterification cluster_1 Step 2: Activation (Sulfonylation) cluster_2 Step 3: SN2 Reaction & Inversion cluster_3 Step 4: Salt Formation R_Acid This compound R_Ester Methyl (R)-(-)-2-chloromandelate R_Acid->R_Ester  CH₃OH, H⁺ (cat.)  Reflux R_Ester_ref Methyl (R)-(-)-2-chloromandelate Activated_Ester Methyl (R)-2-(benzenesulfonyloxy) -2-(2-chlorophenyl)acetate R_Ester_ref->Activated_Ester  Benzenesulfonyl chloride,  Pyridine, CH₂Cl₂ Activated_Ester_ref Activated (R)-Ester Clopidogrel_Base (S)-(+)-Clopidogrel (Free Base) Activated_Ester_ref->Clopidogrel_Base Clopidogrel_Base_ref (S)-(+)-Clopidogrel (Free Base) Thieno_Pyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Thieno_Pyridine->Clopidogrel_Base  K₂CO₃, Ethyl Acetate  50-80°C Clopidogrel_Salt (S)-(+)-Clopidogrel Bisulfate Clopidogrel_Base_ref->Clopidogrel_Salt  H₂SO₄, Acetone

Caption: Stereospecific synthesis of (S)-(+)-Clopidogrel from this compound.

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the formation of Methyl (R)-(-)-2-chloromandelate via Fischer esterification.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous methanol (15-20 eq.), which acts as both reactant and solvent. While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).[2][3] An alternative mentioned in patent CN101348490B is the use of thionyl chloride.[1]

  • Reaction: Heat the mixture to reflux (approx. 65°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

  • Work-up:

    • Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl (R)-(-)-2-chloromandelate as an oil.

Protocol 2: Activation via Sulfonylation

This protocol converts the hydroxyl group of the ester into a benzenesulfonate leaving group.

  • Reactant Preparation: Dissolve the crude Methyl (R)-(-)-2-chloromandelate (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen) and cool to 0°C in an ice bath.

  • Base Addition: Add pyridine (1.5 eq.) to the solution.

  • Sulfonyl Chloride Addition: Slowly add benzenesulfonyl chloride (1.2 eq.) dropwise to the cooled solution, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until TLC indicates completion.

  • Work-up:

    • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated intermediate, Methyl (R)-2-(benzenesulfonyloxy)-2-(2-chlorophenyl)acetate.

Protocol 3: SN2 Reaction to form (S)-(+)-Clopidogrel

This protocol describes the key stereochemical inversion step.

  • Reactant Preparation: In a reaction vessel, dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.2 eq.) in ethyl acetate. Add 30% aqueous potassium carbonate solution to neutralize the hydrochloride salt and liberate the free base. Stir for 30-60 minutes.[1]

  • Addition of Activated Ester: Add a solution of the activated sulfonate ester from Protocol 2 (1.0 eq.) in ethyl acetate to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and stir vigorously for 5-10 hours.[1]

  • Monitoring: Monitor the disappearance of the activated ester by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and add water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-(+)-Clopidogrel free base as an oil.

Protocol 4: Formation and Purification of Clopidogrel Bisulfate

This protocol converts the Clopidogrel free base into its stable crystalline bisulfate salt (Form I).

  • Dissolution: Dissolve the crude (S)-(+)-Clopidogrel free base (1.0 eq.) in acetone (approx. 10 volumes).

  • Acidification: Cool the solution to 10-15°C. Slowly add concentrated sulfuric acid (98%, 1.0 eq.) dropwise while maintaining the temperature.

  • Crystallization: Stir the mixture at room temperature for several hours (e.g., 12 hours) to allow for complete crystallization.[4]

  • Isolation: Filter the precipitated solid and wash the filter cake with cold acetone.

  • Drying: Dry the solid under vacuum at 50-60°C to yield (S)-(+)-Clopidogrel Bisulfate as a white crystalline solid.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of acetone and water.[5]

Experimental Workflow

G cluster_ester Esterification cluster_activation Activation cluster_sn2 SN2 Reaction cluster_salt Salt Formation A1 Combine (R)-Acid, MeOH, H₂SO₄ A2 Reflux (65°C, 3-5h) A1->A2 A3 Evaporate MeOH A2->A3 A4 Work-up (EtOAc Extraction, Washes) A3->A4 A5 Concentrate to obtain (R)-Ester A4->A5 B1 Dissolve (R)-Ester in DCM A5->B1 Proceed with crude product B2 Add Pyridine, cool to 0°C B1->B2 B3 Add Benzenesulfonyl Chloride B2->B3 B4 Stir (0°C to RT) B3->B4 B5 Work-up & Concentrate B4->B5 C2 Add Activated Ester B5->C2 Proceed with crude product C1 Prepare Thienopyridine free base with K₂CO₃ C1->C2 C3 Heat (60-70°C, 5-10h) C2->C3 C4 Work-up & Concentrate to obtain Clopidogrel Base C3->C4 D1 Dissolve Base in Acetone C4->D1 Proceed with crude product D2 Add H₂SO₄ D1->D2 D3 Stir to Crystallize D2->D3 D4 Filter & Wash Solid D3->D4 D5 Dry to obtain final product D4->D5

Caption: General laboratory workflow for the synthesis of (S)-(+)-Clopidogrel Bisulfate.

Data Presentation

The following tables summarize expected outcomes for each synthetic step. Yields for specific steps are based on typical values for these reaction types, with the overall yield target based on patent data.[1]

Table 1: Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1EsterificationCH₃OH, H₂SO₄ (cat.)Methanol653 - 585 - 95
2ActivationBenzenesulfonyl chloride, PyridineDCM0 to RT4 - 680 - 90
3SN2 Inversion4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, K₂CO₃Ethyl Acetate60 - 705 - 10>85
4Salt FormationH₂SO₄Acetone15 to RT>12>90
- Overall - - - - ~78 [1]

Table 2: Quality Control Parameters for Final Product

ParameterSpecificationMethod
Chemical Purity>99.5%HPLC
Chiral Purity (e.e.)>99.8% (S-enantiomer)Chiral HPLC
IdentificationConforms to reference spectra¹H NMR, ¹³C NMR, IR
Melting Point~184°C (Form I)DSC / Melting Point Apparatus

References

Application Note: HPLC Method Development for the Separation of (R)-(-)-2-Chloromandelic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomerically pure mandelic acid and its derivatives, such as 2-chloromandelic acid, are critical chiral building blocks in the synthesis of many pharmaceuticals. The stereochemistry of these molecules can significantly impact pharmacological activity, making robust methods for separating enantiomers essential. While direct separation on chiral stationary phases (CSPs) is a common approach, an indirect method involving the formation of diastereomers offers a powerful and often more accessible alternative.[1] This indirect approach involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[1] Unlike enantiomers, diastereomers possess different physicochemical properties, allowing for their separation on conventional, achiral HPLC columns.[2]

This application note provides a detailed protocol for the separation of the enantiomers of 2-chloromandelic acid. The method involves the derivatization of racemic 2-chloromandelic acid with (R)-(+)-1-phenylethanol to form diastereomeric esters, followed by the development of a separation method using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

Protocol 1: Synthesis of 2-Chloromandelic Acid Diastereomeric Esters

This protocol describes the conversion of racemic 2-chloromandelic acid into a mixture of two diastereomeric esters using (R)-(+)-1-phenylethanol as a chiral auxiliary.

Materials and Reagents:

  • Racemic (±)-2-chloromandelic acid

  • (R)-(+)-1-phenylethanol (≥99% enantiomeric purity)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), HPLC grade

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of racemic (±)-2-chloromandelic acid and 1.1 equivalents of (R)-(+)-1-phenylethanol in dichloromethane.

  • Catalyst Addition: Add a catalytic amount (0.1 equivalents) of DMAP to the solution.

  • Coupling Agent Addition: Cool the flask in an ice bath (0°C). Slowly add 1.2 equivalents of DCC to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude diastereomeric ester mixture. The product can be used directly for HPLC method development.

Protocol 2: HPLC Method Development for Diastereomer Separation

This protocol outlines a systematic approach to developing an efficient HPLC method for separating the synthesized diastereomeric esters on a standard achiral column.

Equipment and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Deionized water (18.2 MΩ·cm).

  • Formic acid (FA), LC-MS grade.

  • Diastereomeric ester mixture dissolved in mobile phase or ACN.

Procedure:

  • Initial Column and Mobile Phase Screening:

    • Column: Install a C18 column.

    • Mobile Phase A: Deionized water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Detection: Set UV detector to 210 nm.[3]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Gradient Run: Perform a broad linear gradient from 30% B to 90% B over 20 minutes to determine the approximate elution conditions and to confirm that separation is feasible.

  • Optimization of Isocratic Mobile Phase Composition:

    • Based on the retention time from the gradient run, calculate an appropriate starting isocratic mobile phase composition. For example, if the diastereomers eluted at 60% B, start with an isocratic run at 60% B.

    • Systematically adjust the percentage of Acetonitrile in 2-5% increments (e.g., 55% ACN, 60% ACN, 65% ACN) to maximize the resolution (Rs) between the two diastereomer peaks. Aim for a resolution of Rs ≥ 1.5.

  • Optimization of Temperature:

    • Using the optimized isocratic mobile phase, perform separations at different column temperatures (e.g., 25°C, 30°C, 40°C).

    • Select the temperature that provides the best balance of resolution, peak shape, and analysis time.

  • Optimization of Flow Rate:

    • If necessary, fine-tune the flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to improve separation efficiency. Note that lower flow rates can sometimes enhance resolution but will increase the run time.

Data Presentation

The following table summarizes representative data from the HPLC method development process. The goal is to achieve baseline separation (Rs ≥ 1.5) with good peak symmetry and a reasonable run time.

Condition IDStationary PhaseMobile Phase (Isocratic)Flow Rate (mL/min)Temp (°C)t_R1 (min)t_R2 (min)Selectivity (α)Resolution (Rs)
1C18, 5 µm, 4.6x150 mm65% ACN / 35% H₂O + 0.1% FA1.0308.528.911.061.25
2C18, 5 µm, 4.6x150 mm60% ACN / 40% H₂O + 0.1% FA1.03010.2510.981.091.82
3C18, 5 µm, 4.6x150 mm55% ACN / 45% H₂O + 0.1% FA1.03012.8813.991.112.15
4C18, 5 µm, 4.6x150 mm60% ACN / 40% H₂O + 0.1% FA1.0409.159.751.081.71
5C18, 5 µm, 4.6x150 mm60% ACN / 40% H₂O + 0.1% FA0.83012.8113.731.091.95

t_R1 = Retention time of the first eluting diastereomer, t_R2 = Retention time of the second eluting diastereomer. Based on the data, Condition 2 provides the best balance of resolution and analysis time.

Workflow Visualization

The overall process, from initial materials to the final optimized analytical method, is illustrated in the workflow diagram below.

HPLC_Method_Development cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediate Product cluster_hplc HPLC Method Development cluster_screening Screening cluster_optimization Optimization cluster_end Final Method & Analysis racemic_acid Racemic (±)-2-Chloromandelic Acid derivatization Derivatization (Esterification) racemic_acid->derivatization chiral_aux (R)-(+)-1-Phenylethanol chiral_aux->derivatization diastereomers Diastereomeric Ester Mixture (RR/SR + RS/SS) derivatization->diastereomers screen_column Column Screening (C18, Phenyl, etc.) diastereomers->screen_column screen_mobile Mobile Phase Screening (ACN/H₂O, MeOH/H₂O) screen_column->screen_mobile opt_mobile Mobile Phase Ratio screen_mobile->opt_mobile Select Best Condition opt_temp Temperature opt_mobile->opt_temp opt_flow Flow Rate opt_temp->opt_flow final_method Optimized Separation Method opt_flow->final_method Finalize Parameters data_analysis Data Analysis (Resolution, Purity) final_method->data_analysis

Caption: Experimental workflow for diastereomeric separation of 2-chloromandelic acid.

Conclusion

The indirect HPLC method, involving the formation of diastereomers, is a highly effective and versatile strategy for the separation and analysis of 2-chloromandelic acid enantiomers. By converting the enantiomers into diastereomeric esters using a chiral derivatizing agent, separation can be readily achieved on a standard achiral C18 column. The systematic optimization of mobile phase composition, temperature, and flow rate allows for the development of a robust method capable of providing baseline resolution suitable for quantitative analysis in research and quality control environments.

References

Application Notes and Protocols for the Enzymatc Resolution of (R,S)-2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure 2-chloromandelic acid is a critical chiral intermediate in the synthesis of valuable pharmaceuticals, most notably the antiplatelet agent (S)-clopidogrel.[1] Enzymatic kinetic resolution (EKR) presents a highly efficient and environmentally benign strategy for obtaining the desired enantiomer from the racemic mixture. This application note provides a detailed experimental setup and protocols for the enzymatic resolution of (R,S)-2-chloromandelic acid utilizing lipase-catalyzed transesterification. Lipases, particularly from Candida rugosa and Pseudomonas cepacia, are robust biocatalysts known for their high enantioselectivity in organic solvents.[2][3]

The principle of this kinetic resolution lies in the differential reaction rates of the two enantiomers with the enzyme. The lipase selectively catalyzes the acylation of one enantiomer, typically the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted.[3] This disparity in reactivity enables the separation of the acylated (R)-enantiomer from the unreacted (S)-2-chloromandelic acid.

Data Presentation

The efficiency of the enzymatic resolution is influenced by several factors, including the choice of enzyme, solvent, temperature, and acyl donor. The following tables summarize quantitative data from studies on the enzymatic resolution of 2-chloromandelic acid and related mandelic acid derivatives, providing a basis for comparison and optimization.

Table 1: Comparison of Different Lipases for the Kinetic Resolution of (R,S)-2-Chloromandelic Acid

EnzymeAcyl DonorSolventTemperature (°C)Conversion of (R)-enantiomer (%)Enantiomeric Excess of Substrate (ee_s, %)Reference
Lipase AKVinyl acetateDiisopropyl ether40≥98.85≥98.15[1]
Candida rugosa Lipase (CRL)Vinyl acetateToluene40Not specifiedNot specified[4]
Pseudomonas cepacia Lipase (PCL)Vinyl acetateDiisopropyl ether30Not specified>98[4]

Table 2: Optimal Reaction Conditions for Lipase AK-Catalyzed Resolution of (R,S)-2-Chloromandelic Acid

ParameterOptimal Condition
EnzymeLipase AK
Substrate Concentration50 mM
Acyl DonorVinyl acetate
Molar Ratio (Acyl Donor:Substrate)3:1
SolventDiisopropyl ether
Temperature40°C
Enzyme Loading15 g/L
Water Content0.4% (v/v)
Reaction Time12 h

Data derived from a study that achieved a high conversion of (R)-2-chloromandelic acid (≥98.85%) and a high enantiomeric excess of the remaining (S)-substrate (≥98.15%).[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments in the enzymatic resolution of (R,S)-2-chloromandelic acid.

Protocol 1: Immobilization of Candida rugosa Lipase (CRL) by Adsorption

Enzyme immobilization can enhance stability and facilitate reuse of the biocatalyst.[5] This protocol describes a common method for immobilizing CRL.

Materials:

  • Candida rugosa lipase (CRL)

  • Hydrophobic support (e.g., octadecyl-methacrylate resin)

  • Phosphate buffer (10 mM, pH 6.0)

  • Magnetic stirrer

Procedure:

  • Prepare a 10 mM phosphate buffer solution and adjust the pH to 6.0.

  • Suspend the desired amount of hydrophobic support material in the phosphate buffer.

  • Dissolve the Candida rugosa lipase in the phosphate buffer to create an enzyme solution.

  • Add the enzyme solution to the support suspension.

  • Stir the mixture gently using a magnetic stirrer at room temperature (approximately 21°C) for 24 hours to allow for interfacial adsorption of the enzyme onto the support.[6]

  • After the immobilization period, separate the immobilized enzyme from the supernatant by filtration.

  • Wash the immobilized lipase with fresh phosphate buffer to remove any unbound enzyme.

  • The immobilized lipase is now ready for use in the resolution reaction. It can be stored under appropriate conditions for future use.

Protocol 2: Enzymatic Kinetic Resolution of (R,S)-2-Chloromandelic Acid

This protocol details the transesterification reaction for the kinetic resolution of racemic 2-chloromandelic acid.

Materials:

  • (R,S)-2-chloromandelic acid

  • Immobilized lipase (e.g., immobilized CRL from Protocol 1 or commercially available immobilized lipase like Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., diisopropyl ether or toluene)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and heating mantle/water bath

Procedure:

  • In a clean, dry reaction vessel, dissolve (R,S)-2-chloromandelic acid in the selected anhydrous organic solvent.

  • Add the acyl donor, vinyl acetate, to the reaction mixture. A typical molar ratio of acyl donor to substrate is 3:1.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading will depend on the specific activity of the immobilized preparation.

  • If necessary, add molecular sieves to the mixture to ensure anhydrous conditions, as water can lead to unwanted hydrolysis reactions.

  • Stir the reaction mixture at the optimal temperature (e.g., 40°C) using a magnetic stirrer.

  • Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (ee).

  • The reaction is typically stopped at or near 50% conversion to achieve a high enantiomeric excess for both the unreacted substrate and the acylated product.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

Protocol 3: Work-up and Product Isolation

This protocol describes the separation of the unreacted (S)-2-chloromandelic acid from the acylated (R)-enantiomer.

Materials:

  • Reaction mixture from Protocol 2

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Dilute hydrochloric acid (HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Procedure:

  • After removing the enzyme, transfer the reaction mixture to a separatory funnel.

  • Wash the organic solution with a saturated sodium bicarbonate solution to extract the unreacted acidic (S)-2-chloromandelic acid into the aqueous phase. The acylated (R)-enantiomer will remain in the organic phase.

  • Separate the aqueous and organic layers.

  • Isolation of (S)-2-Chloromandelic Acid:

    • Acidify the aqueous layer with dilute HCl to a pH of approximately 2.

    • Extract the (S)-2-chloromandelic acid from the acidified aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the (S)-2-chloromandelic acid.

  • Isolation of the Acylated (R)-enantiomer:

    • Wash the original organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure acylated (R)-enantiomer.

Protocol 4: Analytical Method - Chiral HPLC

Chiral HPLC is the standard method for determining the enantiomeric excess of both the substrate and the product.[7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., CHIRALPAK® IC, 250 mm x 4.6 mm, 5 µm).[7]

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol with 0.1% trifluoroacetic acid (TFA). The exact ratio of hexane to isopropanol may need to be optimized to achieve baseline separation.

  • Flow Rate: Typically 0.4–1.2 mL/min.[7]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: 210 nm for 2-chloromandelic acid.[7]

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare standard solutions of the racemic (R,S)-2-chloromandelic acid and, if available, the pure enantiomers in the mobile phase.

  • Prepare samples of the reaction mixture (after appropriate dilution) and the purified products for injection.

  • Inject the standards to determine the retention times of the (R) and (S) enantiomers.

  • Inject the reaction samples to determine the peak areas of each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the enzymatic reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_products Products Substrate (R,S)-2-Chloromandelic Acid EKR Enzymatic Kinetic Resolution (Transesterification with Vinyl Acetate) Substrate->EKR Enzyme_Prep Enzyme Immobilization (e.g., on Resin) Enzyme_Prep->EKR Monitoring Reaction Monitoring (Chiral HPLC) EKR->Monitoring Separation Product Separation (Extraction & Chromatography) EKR->Separation S_Acid (S)-2-Chloromandelic Acid Separation->S_Acid R_Ester Acylated (R)-Enantiomer Separation->R_Ester

Caption: Experimental workflow for enzymatic resolution.

Enzymatic_Reaction Racemate (R,S)-2-Chloromandelic Acid Lipase Lipase Racemate->Lipase Substrate Binding SAcid (S)-2-Chloromandelic Acid (Unreacted) Lipase->SAcid Slow or No Reaction REster (R)-2-Acetoxy-2- (2-chlorophenyl)acetic acid (Product) Lipase->REster Fast Reaction (Selective Acylation) VinylAcetate Vinyl Acetate (Acyl Donor) VinylAcetate->Lipase

Caption: Lipase-catalyzed selective acylation mechanism.

References

Application Notes and Protocols: Recrystallization of (R)-(-)-2-Chloromandelic Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Chloromandelic acid is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel.[1][2] The stereochemical purity of this intermediate is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Diastereomeric recrystallization is a classical and industrially scalable method for resolving the racemic mixture of 2-chloromandelic acid obtained from synthesis.[3][4]

This document provides a detailed, step-by-step guide to the recrystallization of this compound salts. The process involves the formation of diastereomeric salts by reacting racemic 2-chloromandelic acid with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation through crystallization.[3][4] Subsequent acidification of the isolated diastereomeric salt yields the desired enantiomerically pure this compound.

Data Presentation

The success of a diastereomeric resolution is highly dependent on the choice of resolving agent and solvent system, which influences the yield and enantiomeric excess (ee) of the final product. The following table summarizes key quantitative data from representative resolution experiments.

Resolving AgentSolvent SystemMolar Ratio (Racemate:Resolving Agent)YieldEnantiomeric Excess (ee)Reference
(S)-2-hydroxyl-3-(p-chlorophenoxy) propylamineNot SpecifiedNot Specified65%98%[1][2]
Chiral Amino Alcohol (proprietary)Alcoholic, Acetone, or Ethyl Acetate1:0.5 - 0.95>75%>99%[3]
(R)-(−)-1-cyclohexylethylamineAcetonitrile1:0.5-No discrimination[5]
Levetiracetam (enantiospecific cocrystallization)Acetonitrile1:1.2--[6]

Note: The selection of an appropriate resolving agent and solvent system is critical and often requires empirical screening to achieve optimal separation. The significant difference in solubility between the two diastereomeric salts is the primary driver for a successful resolution.[7]

Experimental Protocols

This section details the general procedure for the diastereomeric recrystallization of this compound.

Protocol 1: Diastereomeric Salt Formation and Recrystallization

This protocol is a generalized procedure based on common practices for diastereomeric resolution.[1][2][3]

Materials:

  • Racemic (RS)-2-Chloromandelic acid

  • Chiral resolving agent (e.g., a chiral amine or amino alcohol)

  • Organic solvent (e.g., ethanol, acetone, ethyl acetate)[3]

  • Mineral acid (e.g., hydrochloric acid, sulfuric acid)[3]

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)[3]

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

Procedure:

  • Dissolution and Salt Formation:

    • In a suitable reaction vessel, dissolve the racemic (RS)-2-Chloromandelic acid in an appropriate organic solvent.

    • Add the chiral resolving agent to the solution. The molar ratio of the resolving agent to the racemic acid is typically between 0.5 and 1.0.[3]

    • Heat the mixture to a temperature between 30 °C and 100 °C and stir for 1 to 8 hours to ensure complete salt formation.[3]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The diastereomeric salt with the lower solubility will begin to crystallize.

    • Further cooling in an ice bath may be necessary to maximize the yield of the crystalline salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold solvent to remove any soluble impurities.

  • Liberation of the Enantiopure Acid:

    • Suspend the isolated diastereomeric salt in water.

    • While stirring, add a mineral acid (e.g., HCl) dropwise until the pH of the solution reaches 2-3.[3] This will protonate the carboxylate and break the salt.

  • Extraction and Isolation of this compound:

    • Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane.[3]

    • Collect the organic phases and dry them over an anhydrous drying agent (e.g., sodium sulfate).

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Final Purification by Recrystallization

The crude this compound obtained from the resolution step can be further purified by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene, water)[8][9]

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus

Procedure:

  • Solvent Selection:

    • Choose a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Toluene is a common choice.[9]

  • Dissolution:

    • Place the crude acid in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[10]

  • Decolorization (Optional):

    • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[10]

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature to form well-defined crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.[10]

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the recrystallization process.

Recrystallization_Workflow start Start: Racemic (RS)-2-Chloromandelic Acid dissolution 1. Dissolution & Salt Formation - Add chiral resolving agent - Heat and stir in solvent start->dissolution crystallization 2. Crystallization - Slow cooling to room temperature - Optional: Ice bath dissolution->crystallization filtration1 3. Filtration - Isolate less soluble  diastereomeric salt crystallization->filtration1 acidification 4. Acidification - Suspend salt in water - Add mineral acid to pH 2-3 filtration1->acidification extraction 5. Extraction - Extract with organic solvent - Dry and evaporate acidification->extraction crude_product Crude this compound extraction->crude_product final_recrystallization 6. Final Recrystallization - Dissolve in minimal hot solvent - Cool to crystallize crude_product->final_recrystallization filtration2 7. Final Filtration & Drying final_recrystallization->filtration2 end End: Pure this compound filtration2->end

Caption: Workflow for the diastereomeric resolution and purification of this compound.

Decision_Pathway start Begin Resolution select_reagent Select Chiral Resolving Agent start->select_reagent select_solvent Select Solvent System select_reagent->select_solvent perform_resolution Perform Diastereomeric Recrystallization select_solvent->perform_resolution check_purity Analyze Purity (ee%) perform_resolution->check_purity success Successful Resolution (ee% > 98%) check_purity->success  High Purity optimize Optimize Conditions: - Temperature profile - Solvent ratio - Cooling rate check_purity->optimize  Low Purity end End success->end optimize->perform_resolution

Caption: Decision pathway for optimizing the diastereomeric resolution process.

References

Application Notes and Protocols for the Biocatalytic Production of (R)-2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(R)-2-chloromandelic acid is a crucial chiral building block in the pharmaceutical industry, notably for the synthesis of the anti-thrombotic agent (S)-clopidogrel.[1] Biocatalytic methods for its production are gaining traction due to their high enantioselectivity, mild reaction conditions, and environmentally friendly nature compared to traditional chemical synthesis.[2] This document provides detailed application notes and protocols for various enzymatic strategies for synthesizing (R)-2-chloromandelic acid.

Overview of Biocatalytic Strategies

Several enzymatic routes have been successfully employed for the production of optically pure (R)-2-chloromandelic acid and its analogs. The primary methods include:

  • Nitrilase-mediated Dynamic Kinetic Resolution: Hydrolysis of racemic 2-chloromandelonitrile to (R)-2-chloromandelic acid.[1][3]

  • Esterase-mediated Asymmetric Hydrolysis: Enantioselective hydrolysis of a racemic ester precursor, such as 2-chloromandelic acid methyl ester.[4]

  • Dehydrogenase/Reductase-mediated Asymmetric Reduction: Reduction of a prochiral keto-acid or keto-ester, like methyl o-chlorobenzoylformate.[5]

  • Multi-enzyme Cascade Reactions: Combining enzymes, such as an (R)-specific oxynitrilase and a nitrilase, for a one-pot synthesis from 2-chlorobenzaldehyde.[6][7]

These methods primarily utilize whole recombinant microbial cells, often Escherichia coli, overexpressing the desired enzyme(s), which simplifies the process by avoiding enzyme purification.[4][5][6][8]

Data Presentation: Comparison of Biocatalytic Methods

The following tables summarize quantitative data from various studies on the biocatalytic production of (R)-2-chloromandelic acid and related compounds.

Table 1: Nitrilase-Mediated Synthesis of (R)-o-chloromandelic acid

Enzyme SourceSubstrateSubstrate Conc.BiocatalystReaction TimeYieldEnantiomeric Excess (ee)Reference
Labrenzia aggregata (LaN)o-chloromandelonitrile300 mMRecombinant E. coli8 h94.5% (isolated)>99%[1]
Alcaligenes sp. BC12-22-chlorobenzaldehyde + Prussic acid14 mMResting cells3 h94.3%98.1%[9]
Pseudomonas fluorescens EBC191 (with AtHNL)2-chlorobenzaldehyde + CyanideNot specifiedRecombinant E. coliNot specifiedNot specified>95%[6][7]

Table 2: Esterase-Mediated Synthesis of (R)-2-chloromandelic acid

Enzyme SourceSubstrateSubstrate Conc.BiocatalystReaction TimeConversionEnantiomeric Excess (ee)Reference
Exophiala dermatitidis NBRC6857 (EstE)Racemic 2-chloromandelic acid methyl ester10% (w/v)Recombinant E. coli JM109Not specified49%97%[4]

Table 3: Reductase-Mediated Synthesis of Methyl (R)-o-chloromandelate

Enzyme SourceSubstrateSubstrate Conc.BiocatalystReaction TimeYieldEnantiomeric Excess (ee)Reference
Carbonyl ReductaseMethyl o-chlorobenzoylformateup to 1.0 MRecombinant E. coliNot specifiedNot specified>99%[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments described in the literature.

Protocol 1: Production of (R)-2-chloromandelic acid using Nitrilase from Alcaligenes sp.

This protocol is based on the asymmetric hydrolysis of mandelonitrile derivatives.[9]

1. Microorganism Cultivation: a. Prepare Medium A (composition not specified, but a standard nutrient-rich medium can be used) and Medium B (Medium A with 0.02% w/v benzyl cyanide).[9] b. Inoculate Alcaligenes sp. BC12-2 into Medium A and incubate at 30°C for 72 hours.[9] c. Transfer the culture to Medium B and continue incubation at 30°C for 48 hours.[9] d. Harvest the microbial cells by centrifugation and wash with a 50 mM phosphate buffer (pH 7.5).[9]

2. Biotransformation Reaction: a. Resuspend the washed cells in 50 mM phosphate buffer (pH 7.5) to a desired cell density (e.g., OD₆₃₀ = 30).[9] b. To the cell suspension, add 2-chlorobenzaldehyde and prussic acid (HCN), each to a final concentration of 14 mM. Caution: Prussic acid is extremely toxic. [9] c. Incubate the reaction mixture at 30°C for 3 hours with shaking.[9] d. Monitor the reaction progress using HPLC.

3. Product Analysis: a. Terminate the reaction by removing the cells via centrifugation.[9] b. Analyze the supernatant for the concentration of (R)-2-chloromandelic acid using a standard HPLC method. c. Determine the enantiomeric excess using a chiral HPLC column (e.g., CHIRALPAK WH).[9]

Protocol 2: Production of (R)-2-chloromandelic acid using Recombinant E. coli expressing Esterase (EstE)

This protocol describes the asymmetric hydrolysis of racemic 2-chloromandelic acid methyl ester (CMM).[4]

1. Recombinant Strain Preparation: a. Clone the estE gene from Exophiala dermatitidis NBRC6857 into an appropriate expression vector and transform it into E. coli JM109.[4] b. Cultivate the recombinant E. coli in a suitable medium (e.g., LB medium with an appropriate antibiotic) at 37°C.[8] c. Induce gene expression with an inducer like IPTG when the optical density reaches a certain point (e.g., OD₆₀₀ of 0.6), and continue cultivation at a lower temperature (e.g., 28°C) for several hours.[8] d. Harvest the cells by centrifugation.

2. Biotransformation Reaction: a. Prepare a reaction mixture containing 10% (w/v) racemic 2-chloromandelic acid methyl ester in a suitable buffer (optimal pH for EstE is 7.0).[4] b. Add the recombinant E. coli cells to the reaction mixture (e.g., 0.45 mg-dry-cell/L).[4] c. Incubate the reaction at the optimal temperature for the enzyme (30°C for EstE) with agitation.[4]

3. Product Isolation and Analysis: a. After the reaction, separate the cells from the mixture. b. Extract the (R)-2-chloromandelic acid from the aqueous phase. Acid-base extraction is a common method.[8] c. Analyze the product for conversion rate and enantiomeric excess using HPLC with a chiral column.[4]

Protocol 3: Bienzymatic Synthesis using (R)-oxynitrilase and Nitrilase

This protocol outlines a cascade reaction starting from 2-chlorobenzaldehyde.[6][7]

1. Recombinant Strain Construction: a. Construct an E. coli strain that co-expresses an (R)-specific oxynitrilase (e.g., from Arabidopsis thaliana) and a nitrilase (e.g., from Pseudomonas fluorescens EBC191).[6][7] b. Use compatible plasmids or a single plasmid with multiple expression cassettes for simultaneous expression.

2. Whole-Cell Biocatalyst Cultivation: a. Grow the recombinant E. coli strain in a suitable fermentation medium.[8] b. Induce the expression of both enzymes. c. Harvest the cells to be used as a whole-cell biocatalyst.

3. One-Pot Biotransformation: a. Prepare a buffer system, preferably slightly acidic (e.g., pH ≤ 5), to favor the formation of (R)-mandelic acid amide if using an amide-forming nitrilase variant.[7] b. Suspend the whole-cell biocatalyst in the buffer. c. Add 2-chlorobenzaldehyde and a cyanide source (e.g., KCN or HCN) to the reaction mixture. Extreme caution is required when handling cyanides. d. Maintain the reaction at a controlled temperature with stirring.

4. Analysis: a. Monitor the formation of (R)-2-chloromandelic acid (or the corresponding amide) over time using HPLC.[6] b. Determine the enantiomeric excess of the product using chiral HPLC.[7]

Visualizations of Experimental Workflows and Pathways

The following diagrams illustrate the biocatalytic pathways and general experimental workflow.

Biocatalytic_Routes cluster_nitrilase Nitrilase Pathway cluster_esterase Esterase Pathway cluster_reductase Reductase Pathway cluster_cascade Bienzymatic Cascade rac_CN Racemic 2-Chloromandelonitrile Nit Nitrilase (R-selective) rac_CN->Nit Hydrolysis R_CMA_N (R)-2-Chloromandelic Acid Nit->R_CMA_N S_CN (S)-2-Chloromandelonitrile (unreacted) Nit->S_CN rac_Ester Racemic 2-Chloromandelic Acid Methyl Ester Est Esterase (R-selective) rac_Ester->Est Hydrolysis R_CMA_E (R)-2-Chloromandelic Acid Est->R_CMA_E S_Ester (S)-Ester (unreacted) Est->S_Ester Ketoester Methyl o-Chlorobenzoylformate (Prochiral) Red Carbonyl Reductase Ketoester->Red NADP NADP+ Red->NADP R_Ester Methyl (R)-o-chloromandelate Red->R_Ester NADPH NADPH NADPH->Red Aldehyde 2-Chlorobenzaldehyde Oxynit (R)-Oxynitrilase Aldehyde->Oxynit HCN HCN HCN->Oxynit R_CN (R)-2-Chloromandelonitrile Oxynit->R_CN Nit_C Nitrilase R_CN->Nit_C Hydrolysis R_CMA_C (R)-2-Chloromandelic Acid Nit_C->R_CMA_C

Caption: Key biocatalytic pathways for (R)-2-chloromandelic acid synthesis.

General_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_downstream Downstream Processing Gene_Cloning Gene Cloning & Transformation (e.g., into E. coli) Cultivation Cultivation & Induction of Recombinant Strain Gene_Cloning->Cultivation Harvest Cell Harvesting & Washing Cultivation->Harvest Reaction_Setup Reaction Setup (Substrate, Buffer, Biocatalyst) Harvest->Reaction_Setup Incubation Incubation (Controlled pH, Temp, Agitation) Reaction_Setup->Incubation Monitoring Reaction Monitoring (e.g., HPLC) Incubation->Monitoring Separation Biocatalyst Separation (Centrifugation) Monitoring->Separation Extraction Product Extraction & Purification Separation->Extraction Analysis Final Product Analysis (Yield, Purity, ee%) Extraction->Analysis

Caption: General experimental workflow for whole-cell biocatalysis.

References

Application of (R)-(-)-2-Chloromandelic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-2-Chloromandelic acid is a valuable chiral building block and resolving agent in medicinal chemistry. Its importance stems from its utility in the stereoselective synthesis of various pharmaceutical compounds, most notably the antiplatelet agent (S)-clopidogrel. This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

Application as a Chiral Resolving Agent

This compound is an effective resolving agent for the separation of racemic amines and other basic compounds through the formation of diastereomeric salts. The principle lies in the differential solubility of the two diastereomeric salts formed between the chiral acid and the racemic base, allowing for their separation by fractional crystallization.

Quantitative Data for Diastereomeric Salt Resolution
Racemic CompoundResolving AgentSolventMolar Ratio (Racemate:Agent)Temp. (°C)Yield (%)Enantiomeric Excess (e.e.) of Product (%)Reference
2-Chloromandelic acid(R)-(+)-N-benzyl-1-phenylethylamineEthanol1:115->99[1]
Halogenated Mandelic AcidsLevetiracetamAcetonitrile1:1.2-15-up to 76 (liquid phase)[2]
1-Cyclohexylethylamine(S)-(-)-2-Chloromandelic acidDichloromethane/Hexane1:1RT--[3]

Note: The table presents a summary of data from various sources. Yields and e.e. are highly dependent on specific experimental conditions.

Experimental Protocol: General Procedure for Diastereomeric Salt Resolution of a Racemic Amine

This protocol provides a general guideline for the resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific amine.

1. Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, ethyl acetate). b. In a separate flask, dissolve this compound (0.5-1.0 eq.) in the same solvent, gently warming if necessary. c. Slowly add the acid solution to the amine solution with continuous stirring at room temperature. d. Stir the mixture for a predetermined time (e.g., 2-12 hours) to allow for salt formation and precipitation of the less soluble diastereomer.

2. Isolation of the Diastereomeric Salt: a. Cool the mixture in an ice bath or refrigerator to maximize crystallization. b. Collect the precipitated solid by vacuum filtration. c. Wash the crystals with a small amount of the cold solvent to remove impurities. d. Dry the crystals under vacuum.

3. Liberation of the Enantiopure Amine: a. Suspend the dried diastereomeric salt in water. b. Add a base (e.g., 1 M NaOH) dropwise with stirring until the pH is >10 to liberate the free amine. c. Extract the liberated amine with an organic solvent (e.g., dichloromethane, ethyl acetate) (3x). d. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

4. Determination of Enantiomeric Excess: a. The enantiomeric excess of the resolved amine should be determined by a suitable analytical method, such as chiral HPLC or NMR spectroscopy using a chiral solvating agent.

G Workflow for Diastereomeric Salt Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Isolation cluster_2 Step 3: Liberation racemic_amine Racemic Amine in Solvent mixing Mix and Stir racemic_amine->mixing resolving_agent This compound in Solvent resolving_agent->mixing crystallization Cool and Crystallize mixing->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying basification Suspend in Water & Add Base drying->basification extraction Solvent Extraction basification->extraction drying_extraction Dry and Concentrate extraction->drying_extraction enantiopure_amine Enantiopure Amine drying_extraction->enantiopure_amine G Synthesis of (S)-Clopidogrel Precursor cluster_0 Step 1: Esterification cluster_1 Step 2: Work-up cluster_2 Step 3: Purification start_material This compound reaction Stir at RT start_material->reaction reagents Methanol, Thionyl Chloride reagents->reaction concentration Concentrate reaction->concentration extraction Dissolve and Wash concentration->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography or Crystallization drying->purification product Methyl (R)-(-)-2-(2-chlorophenyl)-2-hydroxyacetate purification->product G Clopidogrel's Mechanism of Action on the P2Y12 Pathway cluster_0 Clopidogrel Metabolism cluster_1 Platelet Activation Pathway clopidogrel Clopidogrel (Prodrug) liver Hepatic CYP450 clopidogrel->liver active_metabolite Active Metabolite liver->active_metabolite p2y12 P2Y12 Receptor active_metabolite->p2y12 Irreversible Inhibition adp ADP adp->p2y12 gi Gi Protein p2y12->gi ac Adenylyl Cyclase gi->ac inhibition camp ↓ cAMP ac->camp gpiib_iiia GPIIb/IIIa Activation camp->gpiib_iiia prevents inhibition aggregation Platelet Aggregation gpiib_iiia->aggregation

References

Troubleshooting & Optimization

Troubleshooting low yield in (R)-(-)-2-Chloromandelic acid resolution

Author: BenchChem Technical Support Team. Date: December 2025

An essential process in pharmaceutical development, the resolution of racemic mixtures like (±)-2-Chloromandelic acid into its pure enantiomers can be challenging. Low yield of the desired (R)-(-)-2-Chloromandelic acid is a frequent obstacle for researchers. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate and resolve common issues encountered during the resolution process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that can lead to low yield and provides actionable solutions.

Issue 1: Very Low or No Crystal Formation

  • Question: I've mixed the racemic 2-chloromandelic acid and the chiral resolving agent in the chosen solvent, but no crystals have formed, even after cooling. What should I do?

  • Answer: This issue typically stems from high solubility of both diastereomeric salts in the selected solvent system or insufficient supersaturation.[1]

    • Solvent Screening: The chosen solvent may be too effective at dissolving both diastereomeric salts. The goal is to find a solvent where one diastereomer is significantly less soluble than the other.[2] Experiment with a range of solvents with varying polarities. For mandelic acid derivatives, alcohols (methanol, ethanol, isopropanol), acetonitrile, and ethyl acetate are common starting points.[3][4]

    • Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and induce supersaturation. Be cautious not to over-concentrate, which can lead to "oiling out".[1]

    • Anti-Solvent Addition: Introduce an "anti-solvent" (a solvent in which the salts are much less soluble) dropwise to the solution to induce precipitation.

    • Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the solution. Seeding provides a nucleation site and can dramatically promote crystallization.[2]

    • Check Reagent Purity: Impurities in either the racemic acid or the resolving agent can interfere with and inhibit crystallization.[1]

Issue 2: The Isolated Product Yield is Low

  • Question: I managed to get crystals, but the isolated mass of the desired this compound diastereomeric salt is disappointingly low. How can I improve the yield?

  • Answer: Low yield is often a problem of optimization. Several factors could be at play, from reaction stoichiometry to the physical conditions of crystallization.[2][4]

    • Optimize Molar Ratio: The stoichiometry between the racemic acid and the resolving agent is critical. While a 0.5 equivalent of resolving agent is a common starting point to precipitate half of the material, this ratio is not always optimal. Vary the molar ratio to find the ideal balance that maximizes precipitation of the desired diastereomer while minimizing the undesired one.[1][4]

    • Re-evaluate the Solvent System: Even if crystals form, the solvent may still be suboptimal. The solubility difference between the two diastereomers might not be large enough, leaving a significant amount of your desired product in the mother liquor.[2] Refer to solvent screening data to select a more effective system.

    • Control Cooling Rate & Temperature: The final crystallization temperature directly impacts the solubility and, therefore, the yield.[4] A lower temperature generally decreases solubility and can increase yield. However, cooling too quickly can trap impurities and lower the enantiomeric excess. Employ a slow, controlled cooling profile.[2]

    • Allow Sufficient Equilibration Time: Crystallization is an equilibrium process. Ensure you are allowing enough time for the less soluble salt to fully precipitate. Studies on similar systems have shown equilibration times can extend for hours or even days to maximize yield.[4]

    • Recycle the Undesired Enantiomer: For a more efficient overall process, the undesired (S)-enantiomer remaining in the mother liquor can be isolated, racemized back to the (±)-2-chloromandelic acid, and reused in a subsequent resolution batch.[5]

Issue 3: The Product "Oiled Out" Instead of Crystallizing

  • Question: Instead of forming solid crystals, my product separated as a sticky liquid or oil. What causes this and how can I prevent it?

  • Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is often a result of:

    • High Concentration: The solution is too supersaturated. Dilute the mixture slightly with more solvent and attempt to recrystallize.

    • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into an ordered crystal lattice. Use a slower, more gradual cooling process.

    • Inappropriate Solvent: The solvent may not be suitable for crystallization. Try screening other solvents. Sometimes, adding a small amount of a co-solvent can facilitate crystal formation from an oil.

    • Induce Crystallization from Oil: If an oil has already formed, try scratching the inside of the flask with a glass rod at the oil-solvent interface or adding a seed crystal to induce crystallization.

Issue 4: The Final Product Has Low Enantiomeric Excess (e.e.)

  • Question: After isolating and liberating the free acid, I found the enantiomeric excess (e.e.) of my this compound is poor. What went wrong?

  • Answer: Low enantiomeric excess indicates that the undesired (S)-enantiomer diastereomeric salt co-precipitated with your target diastereomer.[1]

    • Co-precipitation: This is the most likely cause. The solvent system does not provide a large enough solubility difference between the two diastereomers, or the system may form a solid solution where both diastereomers are incorporated into the same crystal lattice.[1][6]

    • Recrystallization: The most effective way to improve enantiomeric purity is to perform one or more recrystallizations of the isolated diastereomeric salt.[1] Dissolve the salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process selectively purifies the less soluble, desired diastereomeric salt.

    • Temperature Control: Crystallization at a slightly higher temperature can sometimes improve selectivity, even if it slightly reduces the overall yield in a single step.

    • Resolving Agent Choice: The interaction between the resolving agent and the enantiomers dictates the solubility difference. If you consistently get low e.e., consider screening different chiral resolving agents.[3][7]

Data Presentation: Factors Influencing Resolution

The efficiency of chiral resolution is highly dependent on experimental parameters. The tables below summarize key quantitative data from studies on mandelic acid and its derivatives.

Table 1: Effect of Solvent and Temperature on Resolution

Racemic AcidResolving AgentSolventTemperature (°C)Outcome
4-Chloromandelic Acid(R)-(+)-BPAAbsolute Ethanol15Optimal conditions identified for this system.[3]
3-Chloromandelic AcidLevetiracetam (LEV)Acetonitrile-18Optimal temperature for maximizing resolution efficiency (94%) and e.e. (63% in liquid phase).[4]
Halogenated Mandelic Acids(1R,2S)-ADPEn-ButanolN/APreferentially forms the (R)-salt.[8]
Halogenated Mandelic Acids(1R,2S)-ADPEIsopropanolN/APreferentially forms the (S)-salt, demonstrating solvent-induced chirality switching.[8][9]

Table 2: Effect of Molar Ratio and Time on Resolution

Racemic AcidResolving AgentMolar Ratio (Agent:Racemate)TimeKey Finding
3-Chloromandelic AcidLevetiracetam (LEV)55:4512 daysOptimal ratio and time for achieving 94% resolution efficiency.[4]
Etiracetam (racemate)S-2-Chloromandelic Acid1:135 min (dissolution)Optimal ratio for achieving 70% yield and 97% e.e. of the S-Etiracetam co-crystal.[10]

Experimental Protocols

This section provides a generalized methodology for the resolution of (±)-2-Chloromandelic acid via diastereomeric salt crystallization.

Protocol: Diastereomeric Salt Resolution

  • Dissolution: In an appropriate flask, dissolve racemic (±)-2-Chloromandelic acid and 0.5-1.0 equivalents of a chosen chiral resolving agent (e.g., (R)-(+)-N-benzyl-1-phenylethylamine) in a minimal amount of a suitable pre-heated solvent (e.g., ethanol, acetonitrile).[3] The exact amounts and solvent must be optimized for the specific reaction.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower, controlled temperature (e.g., 0-15 °C) to induce crystallization.[3][4] Do not cool too rapidly. The formation of crystals may take several hours to days.

  • Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Acid: Suspend the isolated diastereomeric salt crystals in water and acidify the mixture with a strong acid (e.g., HCl) to a low pH. This protonates the carboxylate and deprotonates the resolving agent's amine.

  • Extraction: Extract the liberated this compound into an organic solvent (e.g., ethyl acetate). The protonated resolving agent will remain in the aqueous layer.

  • Purification and Analysis: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the crude this compound. The enantiomeric excess (e.e.) should be determined using a suitable analytical method, such as chiral HPLC.[11]

  • Recrystallization (Optional): If the enantiomeric excess is below the desired level, recrystallize the diastereomeric salt (from Step 3) or the final free acid product to improve its purity.[1]

Visualizations

Diagram 1: General Experimental Workflow

This diagram illustrates the step-by-step process for the resolution of this compound via diastereomeric salt crystallization.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation cluster_3 Step 4: Liberation & Purification racemate Racemic (±)-2-CMA solvent Add Solvent + Heat racemate->solvent agent Chiral Resolving Agent agent->solvent cool Slow Cooling & Equilibration solvent->cool filter Vacuum Filtration cool->filter crystals Less Soluble Diastereomeric Salt ((R)-CMA Salt) filter->crystals mother_liquor Mother Liquor with More Soluble Salt ((S)-CMA Salt) filter->mother_liquor acidify Acidify & Extract crystals->acidify final_product Pure (R)-(-)-2-CMA acidify->final_product

Workflow for diastereomeric salt resolution.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path to diagnose and solve issues related to low product yield.

G start Low Yield Observed q1 Did crystals form? start->q1 no_xtal Problem: No Crystallization q1->no_xtal No xtal_formed Problem: Low Isolated Mass or Low Purity (e.e.) q1->xtal_formed Yes a1_yes Yes a1_no No sol_no_xtal Action: 1. Increase Concentration 2. Add Anti-Solvent 3. Try Different Solvent 4. Add Seed Crystal no_xtal->sol_no_xtal q2 Is e.e. low? xtal_formed->q2 low_ee Action: 1. Recrystallize Salt 2. Adjust Temp/Cooling Rate 3. Screen New Solvents q2->low_ee Yes low_mass Action: 1. Optimize Molar Ratio 2. Lower Final Temperature 3. Increase Equilibration Time 4. Reduce Solvent Volume q2->low_mass No a2_yes Yes a2_no No

Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Optimizing Diastereomeric Salt Crystallization of (R)-(-)-2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the diastereomeric salt crystallization of (R)-(-)-2-Chloromandelic acid.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the diastereomeric salt crystallization of this compound?

A1: The resolution of racemic 2-Chloromandelic acid involves reacting the mixture of its two enantiomers, (R)- and (S)-2-Chloromandelic acid, with a single enantiomer of a chiral resolving agent, typically a chiral amine. This reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Unlike the original enantiomers, these diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The desired this compound is subsequently recovered from the purified diastereomeric salt.

Q2: How does temperature influence the success of the crystallization?

A2: Temperature is a critical parameter in diastereomeric salt crystallization as it directly affects the solubility of the diastereomeric salts. Generally, solubility increases with temperature. A carefully controlled temperature profile, including the initial dissolution temperature, the crystallization temperature, and the cooling rate, is crucial for achieving high yield and diastereomeric excess. A higher initial temperature ensures complete dissolution of the salt, while a lower final temperature promotes crystallization by reducing solubility. The rate of cooling can impact crystal size and purity; slow cooling often leads to larger, purer crystals.

Q3: What are the most common resolving agents used for the resolution of 2-Chloromandelic acid?

A3: A variety of chiral amines can be used as resolving agents for 2-Chloromandelic acid. The choice of resolving agent is crucial and is often determined empirically through screening. Common examples found in the literature for resolving mandelic acid and its derivatives include ephedrine, (R)-α-phenylethylamine, and other chiral amino alcohols. The effectiveness of a resolving agent depends on its ability to form a stable, crystalline salt with one of the enantiomers of 2-Chloromandelic acid, leading to a significant difference in solubility between the two resulting diastereomeric salts.

Troubleshooting Guide

Issue 1: Low or No Crystal Formation

Q: I am not getting any crystals, or the yield is very low. What are the potential causes and how can I troubleshoot this?

A: Low or no crystal formation is a common issue that can stem from several factors. Here's a step-by-step guide to troubleshoot this problem:

  • Inadequate Supersaturation:

    • Cause: The concentration of the diastereomeric salt in the solution may be below its saturation point at the crystallization temperature.

    • Solution:

      • Concentrate the solution by evaporating some of the solvent.

      • Slowly cool the solution to a lower temperature to decrease the solubility of the salt.

      • Consider adding an anti-solvent (a solvent in which the salt is less soluble) dropwise to induce precipitation. This should be done carefully to avoid oiling out.

  • Inappropriate Solvent:

    • Cause: The chosen solvent may be too good, keeping the diastereomeric salts fully dissolved, or too poor, causing them to precipitate out immediately as an amorphous solid or oil.

    • Solution:

      • Screen a variety of solvents with different polarities. Alcohols (e.g., ethanol, methanol) and acetone are common starting points.

      • Use a mixture of solvents to fine-tune the solubility.

  • High Solubility of Both Diastereomeric Salts:

    • Cause: The selected resolving agent may form diastereomeric salts that are both highly soluble in the chosen solvent system.

    • Solution:

      • Screen different chiral resolving agents.

      • Re-evaluate the solvent system in combination with the current resolving agent.

  • Presence of Impurities:

    • Cause: Impurities in the racemic 2-Chloromandelic acid or the resolving agent can inhibit crystal nucleation and growth.

    • Solution:

      • Ensure the starting materials are of high purity. Recrystallize the racemic acid or purify the resolving agent if necessary.

Issue 2: Poor Crystal Quality (Oiling Out, Small Needles, Agglomerates)

Q: My product is an oil, or the crystals are very small and difficult to filter. How can I improve the crystal quality?

A: The formation of oils or poor-quality crystals is often related to the kinetics of the crystallization process.

  • Oiling Out:

    • Cause: The solution is too supersaturated, causing the salt to separate as a liquid phase (oil) instead of a solid crystalline phase. This often happens with rapid cooling or the fast addition of an anti-solvent.

    • Solution:

      • Reduce the cooling rate. A slower, controlled cooling profile allows for orderly crystal growth.

      • Increase the initial dissolution temperature to ensure all components are fully dissolved before cooling.

      • Use a more dilute solution.

      • If using an anti-solvent, add it much more slowly and at a slightly elevated temperature.

  • Small, Needle-like, or Agglomerated Crystals:

    • Cause: Rapid nucleation and insufficient crystal growth time.

    • Solution:

      • Decrease the cooling rate to allow larger crystals to form.

      • Optimize the agitation speed. Gentle stirring can promote crystal growth, while vigorous stirring can lead to crystal breakage and secondary nucleation.

      • Introduce seed crystals of the desired diastereomeric salt at the point of supersaturation to encourage the growth of larger, more uniform crystals.

Issue 3: Low Diastereomeric Excess (d.e.)

Q: The diastereomeric excess of my crystallized product is low. How can I improve the selectivity of the crystallization?

A: Low diastereomeric excess indicates that the undesired diastereomer is co-crystallizing with the desired one.

  • Insufficient Solubility Difference:

    • Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent and at the selected temperature.

    • Solution:

      • Screen different solvents or solvent mixtures to maximize the solubility difference.

      • Experiment with different crystallization temperatures. The solubility difference between diastereomers can be highly temperature-dependent.

      • Consider a different resolving agent that may provide a greater solubility differential.

  • Crystallization Occurring too Quickly:

    • Cause: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice of the less soluble one.

    • Solution:

      • Slow down the cooling rate.

      • Allow the solution to equilibrate at the crystallization temperature for a longer period before filtration.

  • Incorrect Stoichiometry:

    • Cause: The molar ratio of the resolving agent to the racemic acid can influence the purity of the crystallized salt.

    • Solution:

      • While a 1:1 molar ratio is a common starting point, try using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.8 equivalents). This can leave more of the undesired enantiomer in the solution.

  • Recrystallization:

    • Solution: Recrystallize the obtained diastereomeric salt. This is a powerful technique to improve the diastereomeric purity. Dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.

Data on Temperature Optimization

The optimal temperature for the diastereomeric salt crystallization of this compound is highly dependent on the specific resolving agent and solvent system used. The following table provides illustrative data based on literature for chloromandelic acids to demonstrate the effect of temperature on yield and diastereomeric excess (d.e.).

Resolving AgentSolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e. %)Notes
Chiral Amino AlcoholEthanol/Water30 to Room Temp~82>98Initial reaction at 30°C followed by cooling.[1]
(1R,2S)-(-)-EphedrineEthanolRoom Temperature~80~90For mandelic acid, illustrates a common system.
LevetiracetamAcetonitrile-15High~76 (for R-isomer in liquid)Co-crystallization example with 2-chloromandelic acid.[2]
Threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediolVariesFiltration Temp variedHigh (up to 94% efficiency)High (up to 98% content of less soluble salt)For 3-chloromandelic acid, showing the impact of filtration temperature.

Note: The data above are examples and the optimal conditions for your specific experiment should be determined empirically.

Experimental Protocols

General Protocol for Diastereomeric Salt Crystallization of this compound

This protocol provides a general guideline. The specific resolving agent, solvent, temperatures, and times will require optimization.

Materials:

  • Racemic (±)-2-Chloromandelic acid

  • Chiral resolving agent (e.g., (R)-α-phenylethylamine)

  • Selected solvent (e.g., Ethanol)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration equipment

  • Analytical equipment for d.e. and e.e. determination (e.g., Chiral HPLC, Polarimeter)

Procedure:

  • Dissolution:

    • In a flask, dissolve racemic (±)-2-Chloromandelic acid (1.0 equivalent) in a minimal amount of warm solvent (e.g., ethanol at 50-60°C) with stirring.

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same warm solvent.

  • Salt Formation:

    • Slowly add the resolving agent solution to the 2-Chloromandelic acid solution with continuous stirring.

    • Rinse the resolving agent flask with a small amount of warm solvent and add it to the main mixture to ensure complete transfer.

    • Stir the mixture at the elevated temperature for a period (e.g., 30-60 minutes) to ensure complete salt formation.

  • Crystallization:

    • Slowly cool the solution to induce crystallization. A controlled cooling rate (e.g., 5-10°C per hour) is recommended.

    • The final crystallization temperature can range from room temperature down to colder temperatures (e.g., 4°C or -15°C), depending on the solubility of the diastereomeric salt.

    • Allow the mixture to stir gently at the final temperature for a few hours to maximize crystal growth and yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Analysis of Diastereomeric Excess (d.e.):

    • Determine the d.e. of the crystalline salt using an appropriate analytical method (e.g., NMR spectroscopy or by liberating the acid and analyzing the enantiomeric excess).

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, dissolve the isolated salt in a minimal amount of the hot solvent and repeat the slow cooling and crystallization process.

  • Liberation of this compound:

    • Suspend the diastereomerically pure salt in water and an immiscible organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of approximately 1-2 to protonate the carboxylic acid and break the salt.

    • Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent to obtain the enantiomerically enriched this compound.

  • Analysis of Enantiomeric Excess (e.e.):

    • Determine the e.e. of the final product using chiral HPLC or polarimetry.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Purification cluster_analysis_liberation Analysis & Liberation prep_acid Dissolve Racemic 2-Chloromandelic Acid salt_formation Mix Solutions & Form Diastereomeric Salts prep_acid->salt_formation prep_base Dissolve Chiral Resolving Agent prep_base->salt_formation cooling Controlled Cooling salt_formation->cooling crystallization Crystal Formation & Growth cooling->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying de_analysis Analyze Diastereomeric Excess (d.e.) drying->de_analysis recrystallization Recrystallization (Optional) de_analysis->recrystallization Low d.e. liberation Liberate this compound de_analysis->liberation High d.e. recrystallization->filtration ee_analysis Analyze Enantiomeric Excess (e.e.) liberation->ee_analysis

Caption: Experimental workflow for the diastereomeric salt crystallization of this compound.

Troubleshooting_Workflow cluster_no_crystals Low/No Crystals cluster_poor_quality Poor Crystal Quality cluster_low_de Low Diastereomeric Excess start Start Experiment issue Problem Encountered? start->issue check_supersat Check Supersaturation issue->check_supersat Yes (Low/No Crystals) slow_cooling Slow Cooling Rate issue->slow_cooling Yes (Poor Quality) optimize_temp Optimize Temperature issue->optimize_temp Yes (Low d.e.) success Successful Crystallization issue->success No change_solvent Change Solvent check_supersat->change_solvent change_resolving_agent Change Resolving Agent change_solvent->change_resolving_agent change_resolving_agent->start adjust_agitation Adjust Agitation slow_cooling->adjust_agitation use_seeds Use Seed Crystals adjust_agitation->use_seeds use_seeds->start optimize_stoich Optimize Stoichiometry optimize_temp->optimize_stoich recrystallize Recrystallize Product optimize_stoich->recrystallize recrystallize->success

Caption: Troubleshooting workflow for optimizing diastereomeric salt crystallization.

References

Common side reactions with (R)-(-)-2-Chloromandelic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-(-)-2-Chloromandelic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding side reactions during experiments involving this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites are the carboxylic acid group (-COOH) and the α-hydroxy group (-OH). These functional groups are susceptible to a variety of reactions, including esterification and amidation.[1] The chirality of the molecule at the α-carbon is a key feature, making it a valuable component in asymmetric synthesis.

Q2: What are the most common side reactions observed when working with this compound?

A2: The most frequently encountered side reactions include racemization of the chiral center, formation of byproducts during amide and ester coupling reactions, and potential oligomerization under certain conditions.

Q3: What causes racemization of this compound and how can it be prevented?

A3: Racemization, the conversion of the (R)-enantiomer to a mixture of (R) and (S)-enantiomers, is a significant concern as it leads to a loss of optical purity.

  • Cause: The primary cause of racemization is the deprotonation of the α-hydrogen atom under basic conditions. This forms a planar enolate intermediate, and subsequent reprotonation can occur from either face, leading to a loss of stereochemical integrity. The presence of a strong base is a major contributing factor.

  • Prevention:

    • Avoid Strong Bases: Whenever possible, use mild or sterically hindered organic bases (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine) instead of strong inorganic bases like sodium hydroxide.

    • Low Temperatures: Conducting reactions at lower temperatures can significantly reduce the rate of racemization.

    • Appropriate Coupling Reagents: In amide coupling reactions, the choice of coupling reagent is critical. Using reagents known to suppress racemization, such as those that form activated esters less prone to epimerization, is recommended. Additives like 1-hydroxybenzotriazole (HOBt) can also help minimize racemization when using carbodiimide coupling agents.[2][3][4]

Q4: What byproducts can be expected during amide coupling reactions with this compound?

A4: Besides racemization, the formation of specific byproducts depends on the coupling reagent used.

  • Carbodiimides (e.g., DCC, EDC): A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea.[5] This byproduct can be difficult to separate from the desired amide product.

  • General Considerations: Incomplete reactions can also be a source of impurities, leaving unreacted starting materials in the final mixture.

Q5: How can I minimize byproduct formation in amide coupling reactions?

A5:

  • Choice of Coupling Reagent: For challenging couplings, consider using phosphonium or aminium/uronium-based reagents (e.g., PyBOP, HATU), which are often more efficient and can lead to cleaner reactions than carbodiimides.[4]

  • Reaction Conditions: Optimize reaction parameters such as temperature, solvent, and reaction time. Pre-activation of the carboxylic acid before adding the amine can sometimes improve yields and reduce side reactions.[6]

  • Purification: Proper purification techniques, such as column chromatography or recrystallization, are essential to remove any formed byproducts.[7][8]

Q6: Are there any known issues with esterification reactions?

A6: While generally straightforward, esterification of this compound can be complicated by the potential for racemization if basic conditions are employed. Acid-catalyzed esterification (Fischer esterification) is a common method, but care must be taken to control the temperature to avoid potential side reactions like dehydration or ether formation, although these are less common for this specific substrate under standard conditions.

Q7: Can this compound undergo self-polymerization?

A7: α-Hydroxy acids, in general, have the potential to undergo self-condensation to form polyesters, especially at elevated temperatures.[9][10] This can lead to the formation of dimers, oligomers, or polymers. To avoid this, it is crucial to use moderate reaction temperatures and to protect the hydroxyl group if the reaction conditions are harsh or prolonged.

Troubleshooting Guides

Issue 1: Loss of Optical Purity (Racemization)
Symptom Potential Cause Troubleshooting Steps
The optical rotation of the product is lower than expected, or chiral HPLC analysis shows the presence of the (S)-enantiomer.Use of a strong base (e.g., NaOH, KOH).- Substitute the strong base with a milder organic base such as DIPEA or N-methylmorpholine.- If a strong base is unavoidable, use stoichiometric amounts and maintain low temperatures (-10°C to 0°C).
Elevated reaction temperatures.- Perform the reaction at room temperature or below.
Prolonged reaction times in the presence of a base.- Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Inappropriate coupling reagent for amide synthesis.- Use coupling reagents known to minimize racemization, such as COMU or DEPBT, especially with hindered bases like 2,4,6-trimethylpyridine (TMP).[11]
Issue 2: Byproduct Formation in Amide Coupling Reactions
Symptom Potential Cause Troubleshooting Steps
Presence of an insoluble white precipitate (in the case of DCC).Formation of dicyclohexylurea (DCU).- Filter the reaction mixture to remove the DCU precipitate.
An impurity with a mass corresponding to the desired amide + isocyanate is observed by LC-MS when using carbodiimides.Formation of N-acylurea byproduct.- Use an additive like HOBt or HOAt to trap the O-acylisourea intermediate and prevent its rearrangement.- Optimize the reaction temperature (usually room temperature is sufficient).- Consider switching to a different class of coupling reagents (e.g., phosphonium or uronium salts).
Incomplete conversion to the desired amide.Steric hindrance or low reactivity of the amine.- Increase the reaction time or temperature moderately, while monitoring for racemization.- Use a more powerful coupling reagent like HATU or PyAOP.[12]

Experimental Protocols

Protocol 1: Amide Coupling with Minimized Racemization using HATU

This protocol is a general guideline for the coupling of this compound with a primary or secondary amine, aiming to minimize racemization and other side reactions.

Materials:

  • This compound

  • Amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. The solution should become homogeneous.

  • Coupling: Add the amine (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure amide.

Visualizations

Logical Workflow for Troubleshooting Amide Coupling

G Troubleshooting Amide Coupling of this compound start Start: Amide Coupling Reaction check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot: - Increase reaction time/temp - Use stronger coupling agent - Check amine purity incomplete->troubleshoot_incomplete check_purity Check Product Purity (LC-MS, NMR) complete->check_purity pure Pure Product check_purity->pure Yes impure Impurities Detected check_purity->impure No end End: Desired Amide pure->end racemization Racemization Detected (Chiral HPLC) impure->racemization Loss of Optical Activity byproducts Byproducts Detected impure->byproducts Other Impurities troubleshoot_racemization Troubleshoot: - Lower temperature - Use milder/hindered base - Add HOBt/HOAt - Change coupling reagent racemization->troubleshoot_racemization troubleshoot_byproducts Troubleshoot: - Optimize stoichiometry - Change coupling reagent - Improve purification byproducts->troubleshoot_byproducts troubleshoot_incomplete->start troubleshoot_racemization->start troubleshoot_byproducts->start

Caption: A logical workflow for diagnosing and resolving common issues in amide coupling reactions.

Signaling Pathway for Racemization

G Mechanism of Base-Catalyzed Racemization r_acid This compound enolate Planar Enolate Intermediate r_acid->enolate - H+ racemic_mixture Racemic Mixture base Base (B:) base->r_acid enolate->r_acid + H+ (si face) s_acid (S)-(+)-2-Chloromandelic Acid enolate->s_acid + H+ (re face) proton_source Proton Source (HB) proton_source->enolate s_acid->racemic_mixture

Caption: The pathway of base-catalyzed racemization of this compound.

References

Improving the enantiomeric excess of (R)-(-)-2-Chloromandelic acid separations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and enhancing the enantiomeric excess (ee) of (R)-(-)-2-Chloromandelic acid in your separation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantiomeric separation of 2-Chloromandelic acid?

The most common and effective methods for resolving racemic 2-Chloromandelic acid include:

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer. For instance, lipase AK-catalyzed transesterification can achieve high conversion of (R)-2-ClMA (≥98.85%) and a large enantiomeric excess of the substrate (ee_s, ≥98.15%).[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC employs a chiral stationary phase (CSP) to differentiate between the enantiomers. Columns like CHIRALPAK® IC and CHIRALCEL® OZ-3 are used for this purpose.[2][3] Supercritical Fluid Chromatography (SFC) with a chiral column (e.g., Chiralpak AD-3) can also offer faster and more efficient separations compared to HPLC.[4]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, enabling their separation by crystallization.[5][6][7]

  • Enantiospecific Co-crystallization: This method involves the use of a chiral coformer that selectively crystallizes with one enantiomer of the racemic mixture. Levetiracetam has been used as a resolving agent for halogenated mandelic acids through this technique.[6][8]

Q2: How do I select the appropriate chiral column for HPLC separation?

Choosing the right chiral stationary phase (CSP) is critical for successful separation. Polysaccharide-based columns, such as those derived from cellulose or amylose, are often effective. For 2-Chloromandelic acid, columns like CHIRALCEL® OZ-3 have shown good resolution.[3] The selection may require screening different columns and mobile phases to find the optimal conditions for your specific needs.

Q3: What factors influence the enantioselectivity in enzymatic resolution?

Several factors can significantly impact the enantioselectivity of an enzymatic resolution, including:

  • Enzyme Choice: The type of enzyme (e.g., lipase AK) is crucial.[1]

  • Solvent: The organic solvent used can affect enzyme activity and stability.

  • Temperature: Temperature affects the reaction rate and enzyme stability.

  • Water Content: The amount of water in the reaction medium can influence enzyme performance.

  • Substrate Ratio: The molar ratio of the acyl donor to the substrate can impact the reaction equilibrium and conversion.[1]

  • Enzyme Loading: The concentration of the enzyme will affect the reaction time.[1]

Q4: My enantiomeric excess (ee) is low. What are the common causes and how can I improve it?

Low enantiomeric excess can result from several factors across different separation methods:

  • Incomplete Resolution: The separation process may not have gone to completion. In crystallization methods, this could be due to insufficient cooling time or suboptimal solvent choice. In chromatography, this might be due to a non-optimized mobile phase or flow rate.

  • Racemization: The desired enantiomer might be racemizing under the experimental conditions. For 2-chloromandelic acid, racemization can occur in the presence of a base like sodium hydroxide.[9]

  • Purity of Reagents: Ensure the starting racemic mixture and any resolving agents are of high purity, as impurities can interfere with the separation.

  • Suboptimal Conditions: Each method has a set of optimal conditions (e.g., temperature, solvent, pH) that need to be fine-tuned for the best results.

To improve the ee, consider re-optimizing your experimental parameters, such as the mobile phase composition in HPLC, the resolving agent and solvent system in crystallization, or the reaction conditions in enzymatic resolution.

Troubleshooting Guides

Chiral HPLC Separations
Issue Possible Cause(s) Troubleshooting Steps
Poor or No Resolution Inappropriate chiral stationary phase (CSP).Screen different types of chiral columns (e.g., polysaccharide-based).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane). Additives like trifluoroacetic acid (TFA) can also improve peak shape and resolution for acidic compounds.
Incorrect temperature.Investigate the effect of column temperature on the separation.
Inappropriate flow rate.A lower flow rate often improves resolution, but an excessively low rate can cause band broadening.
Peak Tailing Secondary interactions with the stationary phase.For acidic compounds, adding a small amount of an acidic modifier like TFA to the mobile phase can reduce tailing.
Column overload.Reduce the sample concentration or injection volume.
Column contamination.Flush the column with a strong solvent.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Mobile phase composition change.Prepare fresh mobile phase and ensure it is well-mixed and degassed.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Enzymatic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low Enantioselectivity (Low ee) Suboptimal reaction conditions.Systematically optimize parameters such as temperature, solvent, and water content.[1]
Incorrect enzyme.Screen different lipases or esterases.
Non-enzymatic side reactions.Ensure the reaction conditions do not promote non-enzymatic esterification or hydrolysis.[10]
Low Conversion Insufficient reaction time.Increase the reaction time.
Low enzyme activity.Increase the enzyme loading or use a fresh batch of enzyme.[1]
Substrate or product inhibition.Investigate the kinetics of the reaction to identify any inhibition effects.
Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
Low Diastereomeric Excess (Low de) Inappropriate resolving agent.Screen different chiral resolving agents. For 2-chloromandelic acid, (R)-(+)-N-benzyl-1-phenylethylamine has been used.[5]
Suboptimal solvent system.Test different solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts.
Crystallization temperature is too high.Optimize the cooling profile; a slower cooling rate can lead to purer crystals.
Poor Crystal Formation/Oiling Out Solution is too concentrated.Use a more dilute solution.
Inappropriate solvent.Select a solvent in which the diastereomeric salt has moderate solubility at high temperatures and low solubility at low temperatures.
Rapid cooling.Allow the solution to cool slowly to promote crystal growth.

Data Presentation

Table 1: Chiral HPLC Separation of 2-Chloromandelic Acid

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Temperature (°C) Resolution (Rs) Alpha (α) Reference
CHIRALCEL® OZ-3n-hexane / 2-propanol / trifluoroacetic acid = 90 / 10 / 0.11253.051.23[3]
CHIRALPAK® ICn-hexane with isopropanol or ethanol and 0.1% TFA0.4 - 1.215 - 35Low enantioselectivity observedN/A[2]

Table 2: Enzymatic Resolution of (R,S)-2-Chloromandelic Acid

Enzyme Acyl Donor Solvent Temperature (°C) Conversion of (R)-2-ClMA (%) Enantiomeric Excess of Substrate (ee_s, %) Reference
Lipase AKVinyl acetateOrganic SolventOptimized≥98.85≥98.15[1]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of 2-Chloromandelic Acid

This protocol is based on the method described for the CHIRALCEL® OZ-3 column.[3]

  • System Preparation:

    • Column: CHIRALCEL® OZ-3 (4.6 x 150 mm, 3 µm)

    • Mobile Phase: Prepare a mixture of n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v).

    • Filter the mobile phase using a 0.45 µm filter and degas it by sonication.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic 2-Chloromandelic acid in a suitable solvent (e.g., the mobile phase or a compatible solvent like ethanol) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Set the column temperature to 25 °C.

    • Inject a small volume (e.g., 5 µL) of the prepared sample.

    • Monitor the elution profile at a wavelength of 230 nm.

    • The two enantiomers should elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess.

Protocol 2: Enzymatic Kinetic Resolution of (R,S)-2-Chloromandelic Acid

This protocol is a generalized procedure based on the principles of enzymatic transesterification.[1]

  • Reaction Setup:

    • In a reaction vessel, dissolve (R,S)-2-Chloromandelic acid in a suitable organic solvent.

    • Add the acyl donor (e.g., vinyl acetate).

    • Add the lipase (e.g., Lipase AK).

    • Control the water content of the reaction mixture if necessary.

  • Reaction Conditions:

    • Maintain the reaction at the optimal temperature with stirring.

    • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess.

  • Work-up and Product Isolation:

    • Once the desired conversion and ee are reached, stop the reaction by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

    • The resulting mixture will contain the unreacted this compound and the esterified (S)-enantiomer. These can be separated by standard purification techniques such as extraction or chromatography.

Visualizations

Experimental_Workflow_Chiral_HPLC prep_mobile_phase Prepare Mobile Phase (n-hexane/2-propanol/TFA) equilibrate_column Equilibrate Chiral Column (CHIRALCEL® OZ-3) prep_mobile_phase->equilibrate_column prep_sample Prepare Sample Solution (Dissolve & Filter) inject_sample Inject Sample prep_sample->inject_sample equilibrate_column->inject_sample hplc_separation HPLC Separation (Isocratic Elution) inject_sample->hplc_separation detection UV Detection (230 nm) hplc_separation->detection data_analysis Data Analysis (Calculate ee) detection->data_analysis

Caption: Workflow for Chiral HPLC Separation.

Troubleshooting_Low_ee start_node start_node decision_node decision_node process_node process_node result_node result_node issue_node issue_node start Low Enantiomeric Excess (ee) check_method Separation Method? start->check_method hplc Chiral HPLC check_method->hplc HPLC enzymatic Enzymatic Resolution check_method->enzymatic Enzymatic crystallization Crystallization check_method->crystallization Crystallization check_hplc_params Optimize Mobile Phase, Flow Rate & Temperature hplc->check_hplc_params check_hplc_column Screen Different Chiral Columns check_hplc_params->check_hplc_column improved_ee Improved ee check_hplc_column->improved_ee check_enzymatic_params Optimize Reaction Conditions (Temp, Solvent, Time) enzymatic->check_enzymatic_params check_enzyme Screen Different Enzymes check_enzymatic_params->check_enzyme check_enzyme->improved_ee check_cryst_params Optimize Solvent & Cooling Rate crystallization->check_cryst_params check_resolving_agent Screen Different Resolving Agents check_cryst_params->check_resolving_agent check_resolving_agent->improved_ee

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

References

Technical Support Center: (R)-(-)-2-Chloromandelic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude (R)-(-)-2-Chloromandelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include the corresponding (S)-(+)-enantiomer, unreacted starting materials such as 2-chlorobenzaldehyde, and byproducts from the synthesis. The presence of different crystalline forms, such as racemic compounds and conglomerates, can also be considered a form of impurity if a specific solid form is desired.[1][2][3][4]

Q2: Which purification methods are most effective for achieving high enantiomeric purity?

Several methods can yield high enantiomeric excess (ee). Diastereomeric salt crystallization with a suitable chiral resolving agent can achieve >99% ee.[5] Enzymatic kinetic resolution, for instance, using specific nitrilases or esterases, has been reported to produce (R)-2-chloromandelic acid with ee values of 96.5% and 97%, respectively.[6][7] Enantiospecific co-crystallization is another promising technique.[8]

Q3: How can I determine the enantiomeric purity of my sample?

Chiral High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining enantiomeric purity.[9] A chiral stationary phase, such as CHIRALPAK® IC, can be used to separate the (R) and (S) enantiomers.[9]

Q4: What is the significance of different crystalline forms of 2-chloromandelic acid?

(RS)-2-Chloromandelic acid can exist as a racemic compound or a conglomerate, and even exhibit polymorphism (different crystalline forms of the same compound).[2][3][4] The crystallization conditions, particularly the solvent, can influence which form is obtained.[2] For example, crystallization from nonpolar solvents like toluene may yield a racemic compound, while polar solvents might result in a mixture of forms.[2] The specific crystalline form can impact physical properties like solubility and melting point, which are critical for purification and formulation.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Cause(s) Troubleshooting Step(s)
Low enantiomeric excess (ee) after crystallization. - Inappropriate choice of resolving agent. - Incorrect stoichiometry between the acid and the resolving agent. - Suboptimal crystallization solvent or temperature. - Insufficient number of recrystallization steps.- Screen different chiral resolving agents (e.g., chiral amino alcohols, (R)-(+)-N-benzyl-1-phenylethylamine).[1][5] - Optimize the molar ratio of the resolving agent to the racemic acid. A patent suggests a molar ratio of racemic o-chloromandelic acid to the resolving agent to be in the range of 1:0.5-0.95.[5] - Experiment with different solvents and cooling profiles to improve the selective crystallization of one diastereomer. - Perform one or more recrystallization steps of the diastereomeric salt to enhance purity.
Poor or no crystallization of the diastereomeric salt. - Supersaturation not reached. - Presence of impurities inhibiting crystallization. - Inappropriate solvent.- Concentrate the solution to induce supersaturation. - Try adding an anti-solvent to decrease the solubility of the salt. - Use seed crystals of the desired diastereomeric salt to initiate crystallization. - Pre-purify the crude acid to remove impurities that may interfere with crystallization.
Difficulty in liberating the free acid from the diastereomeric salt. - Incomplete acidification. - Formation of an emulsion during extraction.- Ensure the pH is sufficiently low (e.g., pH 2-3) to fully protonate the carboxylic acid.[5] - Use a different organic solvent for extraction or try techniques to break the emulsion, such as adding brine.
Enzymatic Resolution
Problem Possible Cause(s) Troubleshooting Step(s)
Low conversion or reaction rate. - Suboptimal pH or temperature for the enzyme. - Enzyme inhibition by substrate or product. - Low enzyme activity.- Optimize the reaction conditions (pH, temperature) for the specific enzyme used. For example, the esterase from Exophiala dermatitidis has an optimal pH of 7.0 and temperature of 30°C.[6] - Consider using a biphasic system (e.g., toluene-water) to reduce substrate inhibition and improve productivity.[7] - Use a higher concentration of the enzyme or a more active form (e.g., overexpressed in a host like E. coli).[6]
Low enantioselectivity (low ee). - The chosen enzyme does not have high selectivity for the substrate. - Reaction conditions are not optimal for stereoselectivity.- Screen different enzymes (nitrilases, esterases) to find one with higher enantioselectivity for 2-chloromandelic acid or its derivatives.[6][7] - Fine-tune the reaction parameters, as sometimes a slight change in pH or temperature can affect the enantioselectivity.

Data Summary

Table 1: Comparison of Purification Strategies for this compound

Purification Method Resolving/Catalytic Agent Obtained Purity (ee) Yield/Conversion Key Conditions Reference
Diastereomeric Salt CrystallizationChiral amino alcohol>99%>75%Reaction temperature: 30-100°C; Acidification to pH 2-3.[5]
Enantiospecific Co-crystallizationLevetiracetam (LEV)76% (for (R)-2-ClMA in the liquid phase)-Equilibrium at -15°C for 14 days.[8]
Enzymatic Hydrolysis (Esterase)Exophiala dermatitidis NBRC685797%49% conversionpH 7.0, 30°C.[6]
Enzymatic Hydrolysis (Nitrilase)Labrenzia aggregata (LaN)96.5%94.5% isolated yieldBiphasic system (toluene-water).[7]
Biocatalytic HydrolysisAureobacterium testaceum98.1%94.3%Reaction at 30°C for 20 hours.[10]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This protocol is a general guideline based on a patented method.[5]

  • Salt Formation:

    • Dissolve the racemic 2-chloromandelic acid and a sub-stoichiometric amount (e.g., 0.5-0.95 molar equivalents) of a chiral amino alcohol resolving agent in a suitable organic solvent (e.g., an alcohol, acetone, or ethyl acetate).

    • Heat the mixture to a temperature between 30°C and 100°C and stir for 1 to 8 hours.

    • Allow the solution to cool to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated solid by filtration.

    • Wash the solid with a small amount of cold solvent.

    • (Optional) Recrystallize the diastereomeric salt from a suitable solvent to improve purity.

  • Liberation of this compound:

    • Suspend the purified diastereomeric salt in water.

    • Add a mineral acid (e.g., HCl, H₂SO₄) dropwise with stirring until the pH of the solution reaches 2-3.

    • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent to obtain the purified this compound.

Protocol 2: Chiral HPLC Analysis

This protocol is based on a published method for the analysis of 2-chloromandelic acid enantiomers.[9]

  • Sample Preparation:

    • Dissolve a small amount of the 2-chloromandelic acid sample in a suitable solvent, such as ethanol.

    • Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol) with 0.1% trifluoroacetic acid (TFA). The exact ratio of hexane to alcohol may need to be optimized.

    • Flow Rate: 0.4–1.2 mL/min.

    • Column Temperature: 15–35 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] × 100.

Visualizations

Purification_Workflow Crude Crude (RS)-2-Chloromandelic Acid Method_Choice Choice of Purification Method Crude->Method_Choice DSC Diastereomeric Salt Crystallization Method_Choice->DSC Classical Resolution ER Enzymatic Resolution Method_Choice->ER Biocatalytic Method Chroma Preparative Chromatography Method_Choice->Chroma Chromatographic Separation Salt_Formation Salt Formation with Chiral Resolving Agent DSC->Salt_Formation Enzyme_Reaction Enzymatic Conversion of one Enantiomer ER->Enzyme_Reaction Chiral_Column Separation on Chiral Stationary Phase Chroma->Chiral_Column Crystallization Fractional Crystallization Salt_Formation->Crystallization Liberation Acidification to Liberate Free Acid Crystallization->Liberation Pure_R Pure this compound Liberation->Pure_R Separation Separation of Product and Unreacted Enantiomer Enzyme_Reaction->Separation Separation->Pure_R Chiral_Column->Pure_R Analysis Purity Analysis (Chiral HPLC) Pure_R->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_DSC Start Start: Low Enantiomeric Excess Check1 Check Resolving Agent and Stoichiometry Start->Check1 Optimize1 Screen Agents & Optimize Molar Ratio Check1->Optimize1 Incorrect Check2 Check Crystallization Conditions Check1->Check2 Correct Optimize1->Check2 Optimize2 Test Solvents & Cooling Profiles Check2->Optimize2 Suboptimal Check3 Consider Recrystallization Check2->Check3 Optimal Optimize2->Check3 Recrystallize Perform Additional Recrystallization(s) Check3->Recrystallize Yes End End: High Enantiomeric Excess Check3->End Purity Sufficient Recrystallize->End

Caption: Troubleshooting logic for low purity in diastereomeric salt crystallization.

References

Stability issues of (R)-(-)-2-Chloromandelic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-(-)-2-Chloromandelic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For optimal stability, solutions of this compound should be stored in tightly sealed containers in a cool, dark place. The compound is known to be hygroscopic, so avoiding moisture is crucial to prevent potential degradation.[1] For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: I am observing a loss of optical purity in my this compound solution. What could be the cause?

A2: Loss of optical purity is likely due to racemization. This process can be catalyzed by both acidic and basic conditions, with alkaline conditions being particularly conducive to racemization. If your solution is not maintained at a neutral or slightly acidic pH, or if it has been exposed to high temperatures, racemization can occur, leading to the formation of the (S)-(+)-enantiomer and a decrease in the enantiomeric excess.

Q3: My solution of this compound has turned yellow. What does this indicate?

A3: A color change to yellow may suggest chemical degradation. This can be initiated by exposure to light (photodegradation), strong oxidizing agents, or prolonged exposure to high temperatures. It is advisable to prepare fresh solutions and protect them from light by using amber vials or wrapping the container in aluminum foil.

Q4: What common solvents are compatible with this compound for preparing solutions?

A4: this compound is very soluble in water and also soluble in polar organic solvents such as methanol, ethanol, and acetonitrile.[2] When preparing solutions, it is important to use high-purity solvents and to be mindful of the potential for racemization or degradation, especially if the solvent has acidic or basic impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram of a stored solution.

  • Decrease in the peak area of this compound over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Chemical Degradation 1. Review Storage Conditions: Ensure the solution was stored in a cool, dark place, and protected from light and air. 2. Check for Incompatibilities: Verify that the solution was not in contact with incompatible materials such as strong acids, acid chlorides, acid anhydrides, or oxidizing agents.[1] 3. Perform Forced Degradation Study: To identify the degradation products, a forced degradation study under stress conditions (acid, base, oxidation, heat, light) can be performed. This will help in confirming if the new peaks correspond to degradation products.
Racemization 1. Analyze by Chiral HPLC: Use a validated chiral HPLC method to check for the presence of the (S)-(+)-enantiomer. 2. Control pH: Ensure the pH of the solution is controlled, as basic conditions can accelerate racemization. If necessary, buffer the solution to a neutral or slightly acidic pH.
Solvent Impurities 1. Use High-Purity Solvents: Prepare a fresh solution using HPLC-grade or higher purity solvents. 2. Run a Solvent Blank: Inject the solvent alone into the HPLC to ensure that the unexpected peaks are not originating from the solvent.
Issue 2: Poor Reproducibility of Experimental Results

Symptoms:

  • Inconsistent assay results over time.

  • Variability in the biological or chemical activity of the solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Solution Instability 1. Prepare Fresh Solutions: Due to potential stability issues, it is best practice to prepare solutions of this compound fresh before each experiment. 2. Conduct a Time-Course Stability Study: Analyze the concentration and purity of the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) after preparation to understand its stability profile under your experimental conditions.
Inaccurate Concentration 1. Verify Weighing and Dilution: Double-check all calculations and ensure accurate weighing and dilution steps were performed. 2. Use a Validated Analytical Method: Employ a validated HPLC or other quantitative method to accurately determine the concentration of the stock solution.
Environmental Factors 1. Control Temperature and Light: Ensure that experiments are conducted under controlled temperature and light conditions to minimize degradation during the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Calibrated oven and photostability chamber

  • Validated HPLC method with a photodiode array (PDA) detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep an aliquot of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis: At specified time points, withdraw samples, dilute appropriately, and analyze by a stability-indicating HPLC-PDA method. A control sample (unstressed) should also be analyzed.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The PDA detector will help in assessing peak purity.

Expected Outcome: This study will provide information on the potential degradation pathways and help in the development of a robust, stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active ingredient.

Protocol 2: Stability-Indicating Chiral HPLC Method

Objective: To separate and quantify this compound from its enantiomer and potential degradation products.

Instrumentation and Conditions (Example):

Parameter Condition
HPLC System Agilent 1260 Infinity or equivalent with PDA detector
Column CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) or similar chiral column
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition % Degradation Number of Degradants Retention Times of Major Degradants (min)
0.1 M HCl, 60°C, 24h8.524.2, 6.8
0.1 M NaOH, RT, 2h15.2 (and racemization)15.5
3% H₂O₂, RT, 24h11.333.9, 7.1, 8.4
Heat (80°C), 48h6.116.8
Photostability9.824.9, 7.5

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (e.g., 0.1M NaOH, RT) stock->base Expose to stress oxidation Oxidation (e.g., 3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal (e.g., 80°C) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples purity Assess Peak Purity hplc->purity identify Identify Degradation Products purity->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship cluster_compound Compound in Solution cluster_factors Instability Factors cluster_outcomes Potential Stability Issues compound This compound racemization Racemization (Loss of Optical Purity) degradation Chemical Degradation (Formation of Impurities) hydrolysis Hydrolysis ph Extreme pH (Acidic or Basic) ph->racemization ph->hydrolysis temp High Temperature temp->racemization temp->degradation light Light Exposure light->degradation oxidants Oxidizing Agents oxidants->degradation moisture Moisture moisture->hydrolysis

Caption: Factors influencing the stability of this compound in solution.

References

How to effectively remove unreacted (R)-(-)-2-Chloromandelic acid from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted (R)-(-)-2-Chloromandelic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound?

A1: The most common and effective methods for removing unreacted this compound, a carboxylic acid, from a reaction mixture containing a neutral or basic product are liquid-liquid extraction, flash column chromatography, and crystallization. A less direct method involves chemical derivatization to alter the acid's properties, followed by a standard purification technique.

Q2: How does liquid-liquid extraction work to remove acidic impurities?

A2: Liquid-liquid extraction separates compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[1] By adding a mild base, such as aqueous sodium bicarbonate, to the reaction mixture, the acidic this compound is deprotonated to form its corresponding carboxylate salt.[2] This salt is highly soluble in the aqueous phase and can be separated from the desired organic product, which remains in the organic solvent.[1][2]

Q3: When should I choose flash column chromatography over extraction?

A3: Flash column chromatography is preferable when your desired product has a similar acidity to this compound, making extraction difficult, or when you need to separate the unreacted acid from other impurities simultaneously. It is a powerful purification technique that separates compounds based on their polarity.[3]

Q4: Can I use crystallization to remove the unreacted acid?

A4: Yes, if the desired product and this compound have significantly different solubilities in a chosen solvent, crystallization can be an effective purification method.[4] This technique involves dissolving the mixture in a hot solvent and then allowing it to cool slowly. The less soluble compound will crystallize out first, allowing for its separation.[5][6]

Q5: What is chemical derivatization in this context?

A5: Chemical derivatization involves converting the unreacted this compound into a different compound (a derivative) with properties that make it easier to separate. For example, you can convert the carboxylic acid to an ester through Fischer esterification.[7][8][9] The resulting ester will have a different polarity and can be more easily separated from your desired product by chromatography or distillation.[8]

Troubleshooting Guides

Troubleshooting Liquid-Liquid Extraction
Issue Possible Cause Solution
Emulsion Formation The two solvent layers are not separating cleanly, often due to vigorous shaking or the presence of surfactants.[10]- Let the mixture stand for a longer period. - Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[10] - Filter the mixture through a pad of Celite.
Poor Separation of Acid The aqueous base is not strong enough to deprotonate the this compound effectively.- Use a stronger base. If you are using sodium bicarbonate, try sodium carbonate or a dilute solution of sodium hydroxide.[11] - Perform multiple extractions with the basic solution to ensure complete removal of the acid.[12]
Product Loss The desired product has some solubility in the aqueous layer, or the layers were not separated cleanly.- Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. - Be careful to drain only the aqueous layer, even if it means leaving a small amount behind in the first separation, and then re-extract.[13]
Precipitate Forms at the Interface A solid forms between the two layers, making separation difficult.- Add more of the organic solvent to dissolve the precipitate if it is your product. - If the precipitate is an inorganic salt, add a small amount of water to dissolve it. - Filter the entire mixture to remove the solid before proceeding with the separation.
Troubleshooting Flash Column Chromatography
Issue Possible Cause Solution
Tailing of the Acidic Spot The acidic this compound is interacting strongly with the basic sites on the silica gel.[14]- Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will keep the carboxylic acid protonated and reduce its interaction with the silica gel.[14][15]
Poor Separation Between Product and Acid The chosen solvent system does not provide adequate resolution.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in the Rf values of your product and the acid.[16] - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[17]
Compound Cracks the Silica Gel The sample was loaded in a solvent that is too strong (too polar).- Load the sample in the weakest possible solvent (ideally the initial eluent). - Use the "dry loading" technique: adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then add the dry powder to the top of the column.[17]
No Compound Elutes from the Column The eluent is not polar enough to move the compounds.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Experimental Protocols

Protocol 1: Removal of this compound by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[18]

  • Mixing and Separation: Stopper the funnel and invert it gently several times, venting frequently to release any pressure from CO₂ evolution.[18] Allow the layers to separate. The top layer will typically be the organic layer and the bottom will be the aqueous layer (confirm by adding a drop of water).

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acid.[12]

  • Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and inorganic salts.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Removal of this compound by Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that gives good separation between your desired product and this compound. A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate.[16]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.[14]

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a less polar solvent. Carefully load the solution onto the top of the silica gel bed.[15]

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column.[14]

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction cluster_chromatography Flash Chromatography dissolve Dissolve Reaction Mixture in Organic Solvent add_base Add Aqueous NaHCO3 dissolve->add_base separate Separate Layers add_base->separate wash_brine Wash Organic Layer with Brine separate->wash_brine Organic Layer dry Dry Organic Layer wash_brine->dry concentrate_ext Concentrate dry->concentrate_ext product_ext Purified Product concentrate_ext->product_ext select_solvent Select Eluent via TLC pack_column Pack Silica Gel Column select_solvent->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions by TLC collect_fractions->analyze concentrate_chrom Combine & Concentrate Pure Fractions analyze->concentrate_chrom product_chrom Purified Product concentrate_chrom->product_chrom start Crude Reaction Mixture start->dissolve start->select_solvent

Caption: Workflow for removing acidic impurities.

logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome unreacted_acid Unreacted This compound in Reaction Mixture extraction Liquid-Liquid Extraction unreacted_acid->extraction Solubility Difference chromatography Flash Chromatography unreacted_acid->chromatography Polarity Difference crystallization Crystallization unreacted_acid->crystallization Solubility Difference derivatization Derivatization unreacted_acid->derivatization Chemical Modification purified_product Purified Product extraction->purified_product chromatography->purified_product crystallization->purified_product derivatization->purified_product

Caption: Methods for acidic impurity removal.

References

Addressing racemization during the synthesis of (R)-(-)-2-Chloromandelic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing racemization during the synthesis of (R)-(-)-2-Chloromandelic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound derivatives?

A1: Racemization is the process where an enantiomerically pure substance converts into a mixture containing equal amounts of both enantiomers (in this case, R and S forms), creating a racemic mixture.[1] This is a significant concern in pharmaceutical applications because the two enantiomers of a chiral molecule can have vastly different biological activities and toxicological profiles.[1] For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful.[1] Therefore, maintaining the enantiomeric purity of this compound is crucial for its efficacy and safety in drug development.

Q2: What are the primary factors that can induce racemization during the synthesis of this compound derivatives?

A2: The primary factors that can induce racemization include:

  • pH: Both acidic and basic conditions can catalyze racemization.[1]

  • Temperature: Higher temperatures accelerate the rate of racemization.[1]

  • Solvent: The choice of solvent can influence the rate of racemization. Protic solvents, in particular, can stabilize intermediates that are prone to racemization.[1][2]

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can provide the energy needed for racemization to occur.[2]

  • Catalysts: The presence of strong acids, strong bases, or certain enzymes can significantly increase the rate of racemization.[1][3]

Q3: At which stages of the synthesis is racemization most likely to occur?

A3: Racemization can occur at several stages of the synthesis process:

  • During the main reaction: Harsh reaction conditions (e.g., high temperature, strong base/acid) can cause racemization of the product or intermediates.[2]

  • During work-up: Aqueous work-ups involving strong acids or bases can lead to racemization of the final product.[2]

  • During purification: Purification methods like chromatography on silica gel, which is acidic, can sometimes cause racemization of sensitive compounds.[2]

Troubleshooting Guides

Problem 1: Significant loss of enantiomeric purity in the final product.

  • Possible Cause: The reaction conditions are too harsh, leading to racemization.

  • Solution:

    • Temperature Control: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[1]

    • pH Control: If the reaction involves acidic or basic reagents, consider using milder alternatives or adding them slowly to maintain better control over the pH.[1] Whenever possible, opt for a synthetic route that avoids harsh acidic or basic conditions.

    • Solvent Screening: The solvent can play a significant role. It is often necessary to screen different solvents to find optimal conditions that minimize racemization while maintaining reactivity.[2] Aprotic solvents may be preferable in some cases.

Problem 2: Racemization observed after purification.

  • Possible Cause: The purification method is inducing racemization.

  • Solution:

    • Alternative Stationary Phases: If using silica gel chromatography, which is acidic, consider using a neutral support like alumina.[2]

    • Deactivation of Silica Gel: Deactivating the silica gel with a base before use can help mitigate racemization of sensitive compounds.[2]

    • Alternative Purification Techniques: Explore other purification methods such as recrystallization or preparative HPLC with a suitable chiral stationary phase.

Problem 3: Inconsistent enantiomeric excess (e.e.) between batches.

  • Possible Cause: Poor control over reaction parameters.

  • Solution:

    • Standardize Procedures: Ensure that all reaction parameters, including temperature, reaction time, reagent addition rates, and work-up procedures, are strictly controlled and documented for each batch.

    • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions that may contribute to racemization.

    • Reagent Quality: Use high-purity, anhydrous solvents and reagents to avoid unforeseen catalytic effects from impurities.

Data Presentation

Table 1: Comparison of Methods for Enantioselective Synthesis and Resolution

MethodDescriptionTypical Enantiomeric Excess (e.e.)Key Considerations
Enzymatic Hydrolysis Asymmetric hydrolysis of racemic 2-chloromandelic acid methyl ester using an esterase.97%Mild reaction conditions (30°C, pH 7.0). High selectivity.[4]
Enzymatic Deracemization Use of a nitrilase from Labrenzia aggregata to deracemize o-chloromandelonitrile.96.3% - 97.6%Biphasic system (toluene-water) can improve productivity.[5]
Biocatalytic Cascade A redox-neutral cascade to transform racemic mandelic acid to optically pure L-phenylglycine.High conversionInvolves multiple enzymes and requires careful optimization of reaction conditions.[6]
Diastereomeric Salt Crystallization Resolution of racemic 2-chloromandelic acid using a chiral resolving agent like (R)-(+)-N-benzyl-1-phenylethylamine.>99%Efficiency depends on the choice of resolving agent and crystallization conditions.[7][8]
Asymmetric Synthesis Direct synthesis using chiral ligands to produce enantiomerically pure product.>98%Can provide excellent enantiomeric excess but may require more complex catalysts and conditions.[9]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Racemic 2-Chloromandelic Acid Methyl Ester

This protocol is based on the work of Yamamura et al. (2019).[4]

  • Microorganism and Enzyme Preparation:

    • Cultivate Exophiala dermatitidis NBRC6857 to produce the esterase (EstE).

    • Alternatively, use recombinant E. coli overexpressing the estE gene for higher activity.

  • Reaction Setup:

    • Prepare a reaction mixture containing 10% (w/v) racemic 2-chloromandelic acid methyl ester (CMM).

    • Suspend the recombinant E. coli cells (e.g., 0.45 mg-dry-cell/L) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with agitation.

    • Monitor the reaction progress by analyzing the conversion of CMM and the optical purity of the produced (R)-2-Chloromandelic acid using chiral HPLC.

  • Work-up and Purification:

    • Once the desired conversion is reached (e.g., ~49%), stop the reaction.

    • Separate the cells by centrifugation.

    • Acidify the supernatant to precipitate the (R)-2-Chloromandelic acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the product by recrystallization.

Protocol 2: Diastereomeric Salt Crystallization

This protocol is a general guideline based on established resolution methods.[7][10]

  • Reaction Setup:

    • Dissolve racemic 2-chloromandelic acid in a suitable solvent (e.g., ethanol, methanol).

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-N-benzyl-1-phenylethylamine) in the same solvent.

  • Salt Formation and Crystallization:

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

    • Allow the mixture to stand at a controlled temperature (e.g., room temperature or below) to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to precipitate the desired enantiomer of 2-chloromandelic acid.

    • Extract the pure enantiomer with an organic solvent and remove the solvent under reduced pressure.

  • Recovery of Resolving Agent:

    • The mother liquor containing the more soluble diastereomer can be treated to recover the other enantiomer and the resolving agent.

Mandatory Visualizations

Racemization_Factors Racemization Racemization of This compound HarshConditions Harsh Reaction Conditions HarshConditions->Racemization Temp High Temperature HarshConditions->Temp Time Prolonged Time HarshConditions->Time pH Strong Acid/Base HarshConditions->pH Solvent Protic Solvents HarshConditions->Solvent Workup Work-up Conditions Workup->Racemization AcidBaseWorkup Aqueous Acid/Base Wash Workup->AcidBaseWorkup Purification Purification Method Purification->Racemization Silica Acidic Silica Gel Purification->Silica

Caption: Factors contributing to racemization during synthesis.

Prevention_Workflow Start Start: Racemic or Prochiral Starting Material Synthesis Enantioselective Synthesis or Resolution Start->Synthesis ReactionCond Optimize Reaction Conditions - Lower Temperature - Milder Reagents - Aprotic Solvent Synthesis->ReactionCond Workup Gentle Work-up - Avoid Strong Acids/Bases Synthesis->Workup Purification Appropriate Purification - Neutral Alumina - Deactivated Silica - Recrystallization Workup->Purification Analysis Chiral Purity Analysis (e.g., Chiral HPLC) Purification->Analysis Product End: Enantiopure This compound Analysis->Product

Caption: Workflow for minimizing racemization.

References

Technical Support Center: High-Efficiency Production of (R)-(-)-2-Chloromandelic Acid via Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of enzymatic hydrolysis for producing (R)-(-)-2-Chloromandelic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic production of this compound, offering potential causes and step-by-step solutions.

Question 1: Why is the conversion rate of my enzymatic hydrolysis significantly low?

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The enzyme's activity is highly dependent on pH, temperature, and solvent.

    • pH: Ensure the pH of the reaction medium is optimal for the specific enzyme used. For instance, the esterase EstE from Exophiala dermatitidis NBRC6857 has an optimal pH of 7.0.[1]

    • Temperature: Verify that the reaction is being conducted at the optimal temperature for enzyme activity and stability. The optimal temperature for EstE is 30°C.[1]

    • Solvent: The choice of organic solvent can significantly impact enzyme performance. For lipase-catalyzed reactions, isooctane has been shown to be an effective organic phase.[2]

  • Enzyme Inhibition: Substrate or product inhibition can drastically reduce reaction rates.

    • Substrate Inhibition: High concentrations of the substrate, such as o-chloromandelonitrile, can inhibit nitrilase activity.[3] To mitigate this, consider using a biphasic system (e.g., toluene-water) to control the substrate concentration in the aqueous phase.[3]

    • Product Inhibition: The accumulation of the product, this compound, may inhibit the enzyme. Implementing in-situ product removal techniques could enhance efficiency.

  • Poor Enzyme Activity or Stability: The enzyme may have denatured or possess inherently low activity.

    • Enzyme Source and Purity: Use a highly active and stable enzyme preparation. Recombinant E. coli overexpressing the desired enzyme can offer significantly higher activity.[1]

    • Immobilization: Immobilizing the enzyme can improve its stability and allow for easier reuse, potentially leading to higher overall productivity.

    • Additives: The addition of certain chemicals, like sodium bisulfite, can prevent enzyme deactivation by aldehyde starting materials in one-pot processes.[4]

Question 2: What are the reasons for low enantiomeric excess (e.e.) of the desired this compound?

Potential Causes & Solutions:

  • Suboptimal Enzyme Selection: The chosen enzyme may not have the required enantioselectivity for the substrate.

    • Screening: Screen a variety of enzymes, such as different lipases, esterases, or nitrilases, to identify one with high enantioselectivity for your specific substrate. For example, a nitrilase from Labrenzia aggregata (LaN) has demonstrated high enantioselectivity in hydrolyzing o-chloromandelonitrile to (R)-o-chloromandelic acid with a 96.5% e.e.[3]

  • Incorrect Reaction Conditions: Temperature and solvent can influence the enantioselectivity of an enzyme.

    • Optimization: Systematically optimize the reaction temperature and solvent system. For instance, in the resolution of (R,S)-ethyl 2-chloromandelate, a temperature of 55°C and isooctane as the organic phase were found to be optimal.[2]

  • Racemization: The product may be racemizing under the reaction conditions.

    • pH and Temperature Control: Maintain strict control over pH and temperature to minimize racemization.

  • Protein Engineering: The inherent enantioselectivity of an enzyme can be improved through protein engineering.

    • Directed Evolution: Techniques like directed evolution can be employed to enhance the enantioselectivity of enzymes. A mutant of hydroxynitrile lyase from Parafontaria laminata (PlamHNL-N85Y) showed improved enantioselectivity, achieving 98.2% e.e. compared to the wild type's 90% e.e.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: Which type of enzyme is best suited for the production of this compound?

A1: The choice of enzyme depends on the starting material.

  • Lipases and Esterases: These are commonly used for the kinetic resolution of racemic 2-chloromandelic acid esters.[1][2][8] Lipase AK and hydrolase from Klebsiella oxytoca are examples of enzymes used for this purpose.[2][8]

  • Nitrilases: These enzymes are effective for the enantioselective hydrolysis of 2-chloromandelonitrile.[3][9] A nitrilase from Labrenzia aggregata has shown high efficiency.[3]

Q2: How can I improve the overall yield of this compound in a kinetic resolution process?

A2: The theoretical maximum yield for a single enantiomer in a kinetic resolution is 50%. To overcome this limitation, a dynamic kinetic resolution (DKR) can be employed. This involves coupling the enzymatic resolution with in-situ racemization of the unreacted (S)-enantiomer, which can theoretically lead to a 100% yield of the desired (R)-enantiomer.

Q3: What analytical methods are recommended for determining the conversion rate and enantiomeric excess?

A3: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and accurate method for determining both the conversion rate and the enantiomeric excess of 2-chloromandelic acid.

Q4: Are there any alternatives to enzymatic hydrolysis for producing enantiopure this compound?

A4: Yes, other methods include diastereomeric salt resolution and asymmetric synthesis.[2] For instance, (R)-(+)-N-benzyl-1-phenylethylamine can be used as a resolving agent for 2-chloromandelic acid.[2]

Data Presentation

Table 1: Comparison of Different Enzymatic Methods for this compound Production

Enzymatic MethodEnzyme SourceSubstrateConversion RateEnantiomeric Excess (e.e.)Reference
TransesterificationLipase AK(R,S)-2-Chloromandelic acid≥98.85% (for R-isomer)≥98.15% (for S-isomer)[8]
Asymmetric HydrolysisExophiala dermatitidis NBRC6857 (Esterase EstE)Racemic 2-chloromandelic acid methyl ester49%97%[1]
HydrolysisLabrenzia aggregata (Nitrilase LaN)o-chloromandelonitrile94.5% (isolated yield)96.5%[3]
HydrolysisAureobacterium testaceum2-chlorobenzaldehyde and prussic acid94.3%98.1%[10]

Table 2: Influence of Reaction Parameters on Enzymatic Activity and Enantioselectivity

EnzymeParameterOptimal ConditionEffectReference
Esterase EstETemperature30°COptimal activity[1]
Esterase EstEpH7.0Optimal activity[1]
Hydrolase (K. oxytoca)Temperature55°COptimal activity and enantioselectivity[2]
Hydrolase (K. oxytoca)pH6.0Optimal activity and enantioselectivity[2]
Hydrolase (K. oxytoca)Organic PhaseIsooctaneOptimal activity and enantioselectivity[2]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Racemic 2-Chloromandelic Acid Methyl Ester using Recombinant E. coli

This protocol is based on the work by Yamamura et al. (2019).[1]

  • Enzyme Preparation: Use E. coli JM109 cells overexpressing the esterase gene (EstE).

  • Reaction Setup:

    • Prepare a reaction mixture containing 10% (w/v) racemic 2-chloromandelic acid methyl ester (CMM).

    • Add the recombinant E. coli cells to a final concentration of 0.45 mg-dry-cell/L.

    • The reaction is carried out in a suitable buffer at pH 7.0.

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with agitation.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.

    • Once the desired conversion is reached (e.g., 49%), stop the reaction.

    • Separate the cells from the reaction mixture by centrifugation.

    • Extract the this compound from the supernatant.

  • Analysis:

    • Determine the conversion rate and enantiomeric excess of the product using chiral HPLC.

Protocol 2: Nitrilase-Catalyzed Hydrolysis of o-Chloromandelonitrile in a Biphasic System

This protocol is adapted from the research on the nitrilase from Labrenzia aggregata.[3]

  • Enzyme Preparation: Use whole cells of recombinant E. coli expressing the nitrilase (LaN).

  • Reaction Setup:

    • Establish a biphasic system consisting of toluene and water (1:9, v/v).

    • Add o-chloromandelonitrile to the toluene phase to achieve an apparent concentration of 300 mM based on the total volume.

    • Suspend the recombinant E. coli cells in the aqueous phase.

  • Reaction Conditions:

    • Maintain the reaction at an optimal temperature and pH for the nitrilase.

    • Ensure vigorous stirring to facilitate mass transfer between the two phases.

  • Monitoring and Work-up:

    • Monitor the formation of this compound in the aqueous phase using HPLC.

    • After the reaction is complete (e.g., 8 hours), separate the aqueous and organic phases.

    • Isolate the product from the aqueous phase.

  • Analysis:

    • Quantify the yield and determine the enantiomeric excess of the this compound by chiral HPLC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification cluster_output Output Substrate Racemic Substrate (Ester or Nitrile) Reaction Enzymatic Hydrolysis (Optimized Conditions: pH, Temp, Solvent) Substrate->Reaction Enzyme Enzyme Preparation (e.g., Recombinant E. coli) Enzyme->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring Sampling Purification Product Purification Reaction->Purification Reaction Completion Monitoring->Reaction Feedback Loop for Optimization Analysis Chiral HPLC Analysis (Yield & e.e.) Purification->Analysis Product This compound Analysis->Product

Caption: Workflow for Enzymatic Production of this compound.

Troubleshooting_Tree Start Low Efficiency in Enzymatic Hydrolysis Problem_Yield Low Conversion Rate? Start->Problem_Yield Problem_EE Low Enantiomeric Excess (e.e.)? Start->Problem_EE Problem Problem Cause_Yield1 Suboptimal Reaction Conditions? Problem_Yield->Cause_Yield1 Yes Cause_EE1 Suboptimal Enzyme Selection? Problem_EE->Cause_EE1 Yes Solution_Yield1 Optimize pH, Temperature, and Solvent Cause_Yield1->Solution_Yield1 Yes Cause_Yield2 Enzyme Inhibition? Cause_Yield1->Cause_Yield2 No Solution_Yield2 Use Biphasic System or In-situ Product Removal Cause_Yield2->Solution_Yield2 Yes Cause_Yield3 Poor Enzyme Activity/Stability? Cause_Yield2->Cause_Yield3 No Solution_Yield3 Use High-Activity Enzyme, Immobilize, or Add Stabilizers Cause_Yield3->Solution_Yield3 Yes Solution_EE1 Screen Different Enzymes Cause_EE1->Solution_EE1 Yes Cause_EE2 Incorrect Reaction Conditions? Cause_EE1->Cause_EE2 No Solution_EE2 Optimize Temperature and Solvent Cause_EE2->Solution_EE2 Yes Cause_EE3 Product Racemization? Cause_EE2->Cause_EE3 No Solution_EE3 Strictly Control pH and Temperature Cause_EE3->Solution_EE3 Yes

Caption: Troubleshooting Decision Tree for Enzymatic Hydrolysis.

References

Validation & Comparative

A Comparative Guide to Chiral Derivatizing Agents: (R)-(-)-2-Chloromandelic Acid vs. Mosher's Acid for NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute stereochemistry and enantiomeric purity is a critical step in chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a Chiral Derivatizing Agent (CDA), is a powerful technique for this purpose.

This guide provides an objective comparison between the well-established Mosher's acid (MTPA) and an alternative, (R)-(-)-2-Chloromandelic acid. The comparison covers their principles of operation, performance characteristics, and applications, supported by experimental protocols and data where available in the scientific literature.

Principle of Chiral Derivatization for NMR Analysis

The core principle involves the stoichiometric reaction of a chiral analyte (e.g., an alcohol or amine) with a single, pure enantiomer of a CDA. This reaction converts a mixture of enantiomers, which are indistinguishable in a standard NMR spectrum, into a mixture of diastereomers. These newly formed diastereomers possess distinct physical properties and, crucially, exhibit different chemical shifts (δ) in their NMR spectra. The analysis of these separated signals allows for two key determinations:

  • Enantiomeric Excess (ee): The ratio of the original enantiomers can be calculated by integrating the well-resolved signals corresponding to each diastereomer.

  • Absolute Configuration: For certain CDAs like Mosher's acid, preparing derivatives from both (R)- and (S)-enantiomers of the agent allows for the assignment of the analyte's absolute configuration by analyzing the resulting chemical shift differences (Δδ = δS - δR) based on established conformational models.[1]

Performance and Feature Comparison

Mosher's acid is extensively documented as a highly effective CDA for NMR analysis. In contrast, this compound is more commonly cited in the literature for chiral resolution via crystallization or chromatography.[2][3] A direct comparison of NMR performance based on published chemical shift difference (Δδ) data is challenging due to the limited availability of such data for 2-chloromandelic acid derivatives. However, a comparison of their structural features and known applications provides valuable insights.

FeatureMosher's Acid (MTPA, α-methoxy-α-trifluoromethylphenylacetic acid)This compound
Structure Contains a trifluoromethyl (-CF₃) group and a methoxy (-OCH₃) group at the α-position. Lacks an α-proton.Contains a hydroxyl (-OH) group and a chlorine atom on the phenyl ring. Possesses an α-proton.
Primary Analysis Method ¹H and ¹⁹F NMR spectroscopy. The -CF₃ group provides a clean, singlet signal in ¹⁹F NMR for each diastereomer, often in a signal-free region, allowing for highly accurate ee determination.[4]Primarily ¹H NMR spectroscopy.
Anisotropic Effect The phenyl and trifluoromethyl groups create a strong anisotropic effect, leading to significant and predictable chemical shift differences (Δδ) in the resulting diastereomers.[4]The phenyl group induces an anisotropic effect, leading to chemical shift differences. The magnitude relative to Mosher's acid is not well-documented.
Stability Configurationally stable. The absence of an α-proton prevents racemization during the derivatization reaction.[5]The α-proton is potentially susceptible to epimerization under basic conditions, which could compromise the accuracy of ee determination.[4]
Primary Application Gold standard for determining enantiomeric excess and absolute configuration of alcohols and amines by NMR.[1]Widely used as a chiral resolving agent for the separation of enantiomers via diastereomeric salt crystallization.[2][3]
Availability Commercially available as both (R) and (S) enantiomers, as well as the more reactive acid chloride (MTPA-Cl).Commercially available, often more economical than Mosher's acid.

Quantitative Data: Mosher's Acid Analysis

The efficacy of Mosher's acid is demonstrated by the significant chemical shift differences observed in the ¹H NMR spectra of the diastereomeric esters. The sign of the calculated Δδ (δS - δR) value is used to assign the absolute configuration based on the established conformational model.

Table 1: Representative ¹H NMR Chemical Shift Data for a Chiral Secondary Alcohol Derivatized with Mosher's Acid.

Proton Assignmentδ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)
Side Chain 1 (R¹)
H-1'2.352.45+0.10
H-2'1.801.88+0.08
Side Chain 2 (R²)
H-1"3.103.02-0.08
H-2"1.551.48-0.07

Note: This data is representative. Actual values are dependent on the specific analyte and experimental conditions. Protons with Δδ > 0 are assigned to one side of the molecule, while those with Δδ < 0 are assigned to the other, allowing for determination of the absolute configuration.[1]

Experimental Workflows and Logical Diagrams

The general workflow for using a CDA is universal, while the specific attributes of each agent lead to different analytical considerations.

G General Workflow for Chiral Analysis using a CDA cluster_start cluster_reaction cluster_analysis start Chiral Analyte (Mixture of Enantiomers) reaction Derivatization Reaction (Ester/Amide Formation) start->reaction cda Single Enantiomer of Chiral Derivatizing Agent (e.g., R-CDA) cda->reaction diastereomers Mixture of Diastereomers (R,R) and (R,S) reaction->diastereomers nmr NMR Spectroscopy (¹H, ¹⁹F, etc.) diastereomers->nmr result Separated Signals in Spectrum nmr->result quant Integration & Calculation - Enantiomeric Excess (ee) - Absolute Configuration (Δδ) result->quant G Logical Comparison of Chiral Derivatizing Agents center Chiral Derivatizing Agents for NMR Analysis mosher Mosher's Acid (MTPA) center->mosher chloro This compound center->chloro m_feature1 Feature: CF₃ Group mosher->m_feature1 m_feature2 Feature: No α-Proton mosher->m_feature2 m_app Primary Use: NMR for ee & Abs. Config. mosher->m_app m_advantage1 Advantage: ¹⁹F NMR Analysis m_feature1->m_advantage1 m_advantage2 Advantage: Configurationally Stable m_feature2->m_advantage2 c_feature1 Feature: α-Proton & OH Group chloro->c_feature1 c_feature2 Feature: Economical chloro->c_feature2 c_app Primary Use: Chiral Resolution (Crystallization) chloro->c_app c_disadvantage1 Potential Issue: Racemization Risk c_feature1->c_disadvantage1

References

Navigating Chiral Purity: A Comparative Guide to NMR-Based Enantiomeric Excess Determination Using (R)-(-)-2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the efficacy and safety of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a suitable chiral derivatizing agent (CDA), offers a rapid and reliable method for this analysis. This guide provides a comprehensive comparison of the NMR method utilizing (R)-(-)-2-Chloromandelic acid for the ee determination of chiral amines and alcohols against alternative methods, supported by experimental data and detailed protocols.

The core principle of this NMR-based method lies in the conversion of a pair of enantiomers, which are indistinguishable in an achiral environment, into a mixture of diastereomers. This is achieved by reacting the chiral analyte (such as an amine or alcohol) with an enantiomerically pure CDA, in this case, this compound. These newly formed diastereomers possess distinct chemical and physical properties, leading to separate and quantifiable signals in the ¹H NMR spectrum. The ratio of the integrated areas of these signals directly corresponds to the enantiomeric ratio of the original sample.

Performance Comparison: this compound in NMR vs. Alternative Methods

The choice of analytical technique for determining enantiomeric excess is often a balance between accuracy, precision, speed, and the specific nature of the analyte. While methods like chiral High-Performance Liquid Chromatography (HPLC) are considered industry standards, NMR spectroscopy with CDAs like this compound presents a compelling alternative, particularly for its speed and direct observational capabilities.

A summary of key performance indicators for various ee determination methods is presented below. It is important to note that while specific validation data for this compound is dispersed throughout scientific literature, the data presented here is a representative compilation based on studies of similar mandelic acid derivatives and other common CDAs used in NMR spectroscopy.

ParameterNMR with this compoundChiral HPLCNMR with Mosher's Acid (MTPA)
Principle Formation of diastereomeric amides/estersDifferential interaction with a chiral stationary phaseFormation of diastereomeric esters/amides
Accuracy High (typically <2% error)Very High (<1% error)High (can be affected by integration challenges)
Precision (RSD) High (<3%)Very High (<2%)High (<3%)
Linearity (R²) Excellent (>0.99)Excellent (>0.99)Excellent (>0.99)
Limit of Detection (LOD) Analyte dependent (typically in the µg-mg range)Low (can reach ng or pg levels)Analyte dependent (typically in the µg-mg range)
Limit of Quantitation (LOQ) Analyte dependent (typically in the µg-mg range)Low (can reach ng or pg levels)Analyte dependent (typically in the µg-mg range)
Analysis Time Rapid (5-15 min per sample)Slower (10-30 min per sample, plus method development)Rapid (5-15 min per sample)
Sample Requirement Typically mg scaleCan be performed with µg to mg scaleTypically mg scale
Key Advantages Fast, non-destructive, provides structural informationHigh sensitivity and resolution, well-establishedWell-established for absolute configuration determination
Key Disadvantages Lower sensitivity than HPLC, potential for signal overlapRequires method development, higher solvent consumptionReagent is more expensive, potential for kinetic resolution

Visualizing the Workflow

To better understand the process of ee determination using a chiral derivatizing agent, the following workflow diagram illustrates the key steps involved.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Analyte Chiral Analyte (Enantiomeric Mixture) Mix Mix Analyte, CDA, and Solvent Analyte->Mix CDA This compound CDA->Mix Solvent Deuterated Solvent Solvent->Mix Acquire Acquire ¹H NMR Spectrum Mix->Acquire Spectrum NMR Spectrum with Diastereomeric Signals Acquire->Spectrum Integrate Integrate Diastereomeric Signals Spectrum->Integrate Calculate Calculate Enantiomeric Excess (ee) Integrate->Calculate Result ee Value Calculate->Result

Workflow for ee determination using a chiral derivatizing agent.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the determination of enantiomeric excess using this compound and, for comparison, the widely used Mosher's acid.

Protocol 1: Determination of Enantiomeric Excess of a Chiral Primary Amine using this compound

This protocol outlines a general procedure for the derivatization of a chiral primary amine with this compound and subsequent analysis by ¹H NMR spectroscopy.

Materials:

  • Chiral primary amine analyte

  • This compound

  • A coupling agent (e.g., DCC, EDC) or a reagent for converting the acid to an acid chloride (e.g., oxalyl chloride)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous non-nucleophilic base (e.g., pyridine, triethylamine)

  • High-field NMR spectrometer (≥400 MHz)

  • High-quality 5 mm NMR tubes

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Activation of this compound (if necessary): For a more efficient reaction, it is often preferable to convert the carboxylic acid to a more reactive species. A common method is the formation of the acid chloride. In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane. Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can be used directly.

  • Derivatization: In a clean, dry NMR tube, dissolve the chiral primary amine analyte (approx. 5-10 mg, 1.0 eq) in approximately 0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃). Add a non-nucleophilic base such as pyridine (1.5 eq).

  • Reaction: To the NMR tube containing the amine solution, add the activated this compound (1.1 eq). If using a coupling agent like DCC, add both the acid and the coupling agent to the amine solution.

  • Mixing and Reaction Time: Cap the NMR tube and gently vortex the mixture. Allow the reaction to proceed at room temperature. The reaction time can vary depending on the reactivity of the amine, but is typically complete within 30-60 minutes.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum of the reaction mixture. It is crucial to use a sufficient relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric amides. Protons close to the newly formed stereocenter are most likely to exhibit the largest chemical shift difference (Δδ).

    • Carefully integrate the areas of these two signals (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Protocol 2: Comparative Determination of Enantiomeric Excess using Mosher's Acid (MTPA)

This protocol provides a comparison for the derivatization of a chiral alcohol using (R)- and (S)-Mosher's acid chloride.

Materials:

  • Chiral alcohol analyte

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous pyridine

  • High-field NMR spectrometer (≥400 MHz)

  • Two high-quality 5 mm NMR tubes

  • Standard laboratory glassware

Procedure:

  • Sample Preparation (Two separate reactions):

    • Reaction A: In a clean, dry NMR tube, dissolve the chiral alcohol (approx. 2-5 mg, 1.0 eq) in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃). Add anhydrous pyridine (1.2 eq). To this solution, add (R)-MTPA-Cl (1.1 eq).

    • Reaction B: In a separate NMR tube, repeat the procedure from Reaction A, but use (S)-MTPA-Cl instead of (R)-MTPA-Cl.

  • Reaction and Analysis: Cap both NMR tubes and gently vortex. Allow the reactions to proceed to completion (typically 15-30 minutes at room temperature). Acquire ¹H NMR spectra for both samples.

  • Data Analysis for Enantiomeric Excess:

    • In the spectrum of the ester prepared from a single enantiomer of MTPA (e.g., the (R)-MTPA ester), identify and integrate a well-resolved signal for the major diastereomer and the corresponding signal for the minor diastereomer.

    • Calculate the enantiomeric excess as described in Protocol 1.

  • Data Analysis for Absolute Configuration (Advanced Mosher's Method):

    • Assign the signals in the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

    • Calculate the chemical shift differences (Δδ) for corresponding protons: Δδ = δ(S-ester) - δ(R-ester) .

    • A consistent sign (positive or negative) for the Δδ values of protons on one side of the chiral center relative to the other allows for the assignment of the absolute configuration based on the established Mosher's method model.

Conclusion

The determination of enantiomeric excess by NMR spectroscopy using this compound is a robust and efficient method, particularly well-suited for the analysis of chiral amines and alcohols. It offers significant advantages in terms of speed and the wealth of structural information provided by NMR. While chiral HPLC may offer superior sensitivity for trace analysis, the accuracy and precision of the NMR method are more than sufficient for a wide range of applications in research and development. The choice between this compound and other chiral derivatizing agents like Mosher's acid will depend on the specific analyte, cost considerations, and whether the determination of absolute configuration is also required. By following validated protocols and carefully analyzing the spectral data, researchers can confidently and accurately determine the enantiomeric purity of their chiral compounds.

A Comparative Guide to the Cross-Validation of HPLC and NMR for the Purity Analysis of (R)-(-)-2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules is a critical aspect of quality control, ensuring product efficacy and safety. (R)-(-)-2-Chloromandelic acid is a key chiral building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the cross-validation of this compound purity.

This document presents supporting experimental data, detailed methodologies, and visual workflows to assist in the selection and implementation of the most suitable technique for your analytical needs. Both chiral HPLC and NMR spectroscopy are widely employed for determining enantiomeric excess (e.e.), each offering distinct advantages and limitations.

Principles of Chiral Analysis

Chiral HPLC relies on the physical separation of enantiomers using a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The choice of CSP and mobile phase is crucial for achieving optimal resolution.

Chiral NMR Spectroscopy utilizes chiral solvating agents (CSAs) to create a diastereomeric environment for the enantiomers in solution. This interaction results in the formation of transient diastereomeric complexes, which have distinct NMR signals. The integration of these signals allows for the quantification of each enantiomer.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric purity. Below are representative protocols for both chiral HPLC and chiral NMR analysis of this compound.

Chiral HPLC Method

This method is based on established procedures for the separation of mandelic acid derivatives.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm[1].

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the mobile phase.

Quantitative NMR (qNMR) Method

This protocol utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers. (R)-(+)-1-Phenylethylamine is a suitable CSA for chiral acids.

  • NMR Spectrometer: 400 MHz or higher.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

    • Add a molar equivalent of (R)-(+)-1-Phenylethylamine (chiral solvating agent).

    • Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃).

    • Ensure the mixture is homogeneous.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at 25 °C.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of the protons for accurate integration.

  • Data Analysis:

    • Identify the signals corresponding to the diastereomeric complexes. The methine proton (CH-OH) is often a well-resolved signal for analysis.

    • Integrate the distinct signals for the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer)] x 100.

Data Presentation and Comparison

The performance of each technique can be evaluated based on several key validation parameters. The following tables summarize the quantitative data for the chiral analysis of this compound by HPLC and NMR. The presented data is representative and based on typical performance characteristics for similar chiral separations.

Table 1: Comparison of Method Performance Parameters

ParameterChiral HPLCQuantitative NMR (qNMR)
Principle Physical separation on a chiral stationary phaseFormation of transient diastereomeric complexes with a chiral solvating agent
Selectivity High, baseline separation is often achievableDependent on the choice and concentration of the chiral solvating agent
Analysis Time Typically 15-30 minutes per sampleTypically 5-15 minutes per sample
Sample Prep Dissolution in mobile phaseDissolution with a chiral solvating agent in a deuterated solvent
Sample Consumption Low (micrograms per injection)Higher (milligrams per sample)
Non-destructive NoYes
Instrumentation HPLC with UV detector and a chiral columnNMR spectrometer

Table 2: Validation Data for Enantiomeric Purity Determination

Validation ParameterChiral HPLCQuantitative NMR (qNMR)
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.5%
Precision (RSD%) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the cross-validation of HPLC and NMR data for this compound purity.

cluster_0 Cross-Validation Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis start Sample of this compound split start->split hplc_prep Prepare Sample for HPLC (Dissolve in Mobile Phase) split->hplc_prep nmr_prep Prepare Sample for NMR (Dissolve with CSA in CDCl3) split->nmr_prep hplc_analysis Inject on Chiral HPLC System hplc_prep->hplc_analysis hplc_data Integrate Peak Areas hplc_analysis->hplc_data hplc_result Calculate Enantiomeric Purity (HPLC) hplc_data->hplc_result compare Compare Results hplc_result->compare nmr_analysis Acquire 1H NMR Spectrum nmr_prep->nmr_analysis nmr_data Integrate Diastereotopic Signals nmr_analysis->nmr_data nmr_result Calculate Enantiomeric Purity (NMR) nmr_data->nmr_result nmr_result->compare conclusion Final Purity Assessment compare->conclusion

References

A comparative study of different resolving agents for halogenated mandelic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient resolution of racemic halogenated mandelic acids is a critical step in the synthesis of numerous active pharmaceutical ingredients and other valuable chiral compounds. The choice of resolving agent is paramount to achieving high enantiomeric purity and yield. This guide provides an objective comparison of different classes of resolving agents for halogenated mandelic acids, supported by experimental data, to aid researchers in selecting the most effective method for their specific needs.

Diastereomeric Salt Crystallization: A Tale of Two Amines

Classical resolution via diastereomeric salt formation remains a widely used and scalable method. The selection of the chiral base is crucial for successful separation. Here, we compare the efficacy of two common chiral amines, (R)-α-phenylethylamine and (R)-(+)-benzyl-1-phenylethylamine, for the resolution of 4-chloromandelic acid.

Halogenated Mandelic AcidResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Acid (%)Reference
(±)-4-Chloromandelic Acid(R)-α-phenylethylamineEthanolNot explicitly stated>99% (for (R)-4-chloromandelic acid)[1]
(±)-4-Chloromandelic Acid(R)-(+)-Benzyl-1-phenylethylamineEthanol84.3% (Resolution Efficiency)Not explicitly stated for the acid, but high for the salt[2]

(R)-(+)-Benzyl-1-phenylethylamine demonstrated a high resolution efficiency of 84.3% for 4-chloromandelic acid in ethanol, suggesting it as a highly effective resolving agent.[2] While specific yield data for the diastereomeric salt was not provided for (R)-α-phenylethylamine , the obtained (R)-4-chloromandelic acid had an enantiomeric excess of over 99%, indicating excellent chiral recognition.[1] The choice between these two agents may depend on factors such as cost, availability, and specific crystallization kinetics with the target acid.

Co-crystallization with Levetiracetam: A Novel Approach

An alternative to traditional salt formation is co-crystallization with a chiral co-former. Levetiracetam (LEV), an antiepileptic drug, has emerged as a versatile resolving agent for a range of halogenated mandelic acids.

Halogenated Mandelic AcidResolving AgentSolventYield of Co-crystal (%)Enantiomeric Excess (ee) of Unreacted Acid (%)Reference
(±)-2-Chloromandelic AcidLevetiracetamAcetonitrileNot explicitly stated76% ((R)-enantiomer)[3]
(±)-3-Chloromandelic AcidLevetiracetamAcetonitrile69% (Resolution Efficiency)58% ((R)-enantiomer)[3]
(±)-4-Chloromandelic AcidLevetiracetamAcetonitrileLow (implied)Not explicitly stated[3]
(±)-4-Bromomandelic AcidLevetiracetamAcetonitrileNot explicitly statedNot explicitly stated[3]
(±)-4-Fluoromandelic AcidLevetiracetamAcetonitrileBetter than 4-ClMA and 4-BrMANot explicitly stated[3]

Levetiracetam shows variable success depending on the halogen substituent and its position on the phenyl ring. For instance, it provides good resolution for 2-chloro- and 3-chloromandelic acid.[3] Under optimized conditions for 3-chloromandelic acid, a resolution efficiency of 94% and an enantiomeric excess of 63% for the unreacted (R)-enantiomer were achieved.[3] This method offers a promising alternative, particularly when traditional salt formation is challenging.

Enzymatic Resolution: The Green Chemistry Approach

Enzymatic kinetic resolution offers a highly selective and environmentally friendly method for obtaining enantiopure halogenated mandelic acids. Lipases are commonly employed for the enantioselective esterification or hydrolysis of mandelic acid derivatives.

Halogenated Mandelic AcidEnzymeReaction TypeSubstrate Conversion (%)Enantiomeric Excess (ee) of Product (%)Reference
(±)-4-Chloromandelic AcidPseudomonas cepacia lipase (PCL)Transesterification47.6%98.7%[4]
(±)-Ethyl 2-chloromandelateHydrolase from Klebsiella oxytocaHydrolysisNot explicitly statedHigh (implied)[5]

Immobilized Pseudomonas cepacia lipase (PCL) has demonstrated excellent performance in the kinetic resolution of 4-chloromandelic acid, achieving a high enantiomeric excess of 98.7% for the product at 47.6% conversion.[4] Similarly, the hydrolysis of racemic ethyl 2-chloromandelate using a hydrolase from Klebsiella oxytoca has been reported as a promising method.[5] Enzymatic methods often provide access to high enantiopurity under mild reaction conditions.

Experimental Protocols

Diastereomeric Salt Crystallization of 4-Chloromandelic Acid with (R)-(+)-Benzyl-1-phenylethylamine[2]
  • Dissolution: Dissolve racemic 4-chloromandelic acid (1 mmol) and (R)-(+)-benzyl-1-phenylethylamine (1 mmol) in absolute ethanol (1.6 mL).

  • Heating: Heat the mixture to reflux to ensure complete dissolution.

  • Crystallization: Cool the solution to 15 °C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • Liberation of the Free Acid: Suspend the crystalline salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.

  • Extraction: Extract the liberated (R)-4-chloromandelic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over an anhydrous salt, filter, and evaporate the solvent to obtain the resolved acid.

Co-crystallization of 3-Chloromandelic Acid with Levetiracetam[3]
  • Dissolution: Dissolve racemic 3-chloromandelic acid (2.32 mmol) and levetiracetam (2.84 mmol) in acetonitrile (3.5 mL).

  • Heating: Heat the mixture to 75 °C with stirring until a homogeneous solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Equilibration: Store the mixture at -18 °C for 12 days to allow for equilibration.

  • Isolation: Collect the co-crystals by filtration and wash with cold acetonitrile.

  • Analysis: The unreacted (R)-3-chloromandelic acid remains in the filtrate and its enantiomeric excess can be determined by HPLC.

Enzymatic Kinetic Resolution of 4-Chloromandelic Acid[4]
  • Reaction Setup: In a suitable vessel, combine racemic 4-chloromandelic acid (20 mmol/L), vinyl acetate (120 mmol/L), and immobilized Pseudomonas cepacia lipase (30 mg) in methyl tert-butyl ether (MTBE, 2 mL).

  • Reaction Conditions: Stir the mixture at 500 rpm and 55 °C for 18 hours.

  • Work-up: After the reaction, filter to remove the enzyme.

  • Analysis: The conversion and enantiomeric excess of the resulting ester and remaining acid are determined by chiral HPLC.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described resolution methods.

G cluster_0 Diastereomeric Salt Resolution racemic Racemic Halogenated Mandelic Acid diastereomers Diastereomeric Salts (in solution) racemic->diastereomers resolving_agent Chiral Amine resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (crystal) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Resolved Enantiomer 1 acidification1->enantiomer1 enantiomer2 Resolved Enantiomer 2 acidification2->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

G cluster_1 Enzymatic Kinetic Resolution racemic_ester Racemic Halogenated Mandelic Acid Ester reaction Enantioselective Hydrolysis racemic_ester->reaction enzyme Lipase enzyme->reaction product_mixture Mixture of Enantiomerically Enriched Acid and Ester reaction->product_mixture separation Separation product_mixture->separation enantiomer_acid Resolved Acid separation->enantiomer_acid enantiomer_ester Resolved Ester separation->enantiomer_ester

Caption: Workflow for Enzymatic Kinetic Resolution.

References

A Comparative Guide to the Resolution of (R)-(-)-2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reproducible resolution of chiral compounds is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. (R)-(-)-2-Chloromandelic acid is a key chiral intermediate, notably in the synthesis of the antiplatelet agent Clopidogrel. This guide provides an objective comparison of common resolution methods for this compound, supported by experimental data to aid in the selection of the most suitable method for your research and development needs.

The primary methods for the resolution of racemic 2-chloromandelic acid include diastereomeric salt crystallization, enzymatic resolution, and co-crystallization. Each method presents distinct advantages and challenges in terms of efficiency, scalability, and reproducibility.

Comparative Data of Resolution Methods

The following table summarizes quantitative data from various reported methods for the resolution of this compound. This allows for a direct comparison of their effectiveness.

Resolution MethodResolving AgentSolvent(s)YieldEnantiomeric Excess (ee)Reference
Diastereomeric Salt Crystallization Chiral Amino AlcoholAlcoholic solvent, Acetone, or Ethyl Acetate>75%>99%[1]
Diastereomeric Salt Crystallization (R)-(+)-N-benzyl-1-phenylethylamineNot specified in abstractNot specifiedNot specified[2]
Coordination-Mediated Resolution D-O,O'-di-(p-toluoyl)-tartaric acid in the presence of Ca2+Not specified in abstractNot specifiedNot specified[3]
Enzymatic Resolution (Asymmetric Hydrolysis) Exophiala dermatitidis NBRC6857 (esterase)Not specified in abstract49% (conversion rate)97%[4]
Co-crystallization LevetiracetamNot specified in abstractUp to 94% (resolution efficiency for a related compound)63% (for (R)-3-chloromandelic acid)[5][6]
Ligand Exchange Chromatography Chiral Ionic Liquids (imidazolium cation and L-Proline anion)Acetonitrile, Sodium Acetate BufferNot applicable (analytical method)Separation factor α = 1.36[7]

Experimental Workflow: Diastereomeric Salt Resolution

The diastereomeric salt resolution method is a classical and widely used technique for separating enantiomers. The general workflow is depicted in the diagram below.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation & Purification cluster_3 Step 4: Liberation of Enantiomer Racemic 2-Chloromandelic Acid Racemic 2-Chloromandelic Acid Reaction Mixture Reaction Mixture Racemic 2-Chloromandelic Acid->Reaction Mixture Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Cooling & Stirring Cooling & Stirring Reaction Mixture->Cooling & Stirring Diastereomeric Salt Crystals (Less Soluble) Diastereomeric Salt Crystals (Less Soluble) Cooling & Stirring->Diastereomeric Salt Crystals (Less Soluble) Mother Liquor (More Soluble Diastereomer) Mother Liquor (More Soluble Diastereomer) Cooling & Stirring->Mother Liquor (More Soluble Diastereomer) Filtration Filtration Diastereomeric Salt Crystals (Less Soluble)->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purified Diastereomeric Salt Purified Diastereomeric Salt Drying->Purified Diastereomeric Salt Acidification Acidification Purified Diastereomeric Salt->Acidification Extraction Extraction Acidification->Extraction Evaporation Evaporation Extraction->Evaporation This compound This compound Evaporation->this compound

Caption: General workflow for diastereomeric salt resolution.

Detailed Experimental Protocols

For a method to be considered reproducible, a detailed experimental protocol is essential. Below are outlines of key experimental methodologies cited in the literature.

Diastereomeric Salt Resolution with a Chiral Amino Alcohol

This method, as described in a patent, offers high yield and enantiomeric excess.[1]

  • Step 1: Salt Formation: Racemic 2-chloromandelic acid is dissolved in an organic solvent (e.g., an alcohol, acetone, or ethyl acetate). A chiral amino alcohol is added as the resolving agent. The molar ratio of the racemic acid to the resolving agent is typically between 1:0.5 and 1:0.95. The mixture is heated to a temperature between 30°C and 100°C and allowed to react for 1 to 8 hours.

  • Step 2: Crystallization: The reaction mixture is then allowed to cool to room temperature, leading to the precipitation of the less soluble diastereomeric salt as a white solid.

  • Step 3: Liberation of the Enantiomer: The solid diastereomeric salt is collected and then acidified (e.g., to a pH of 2-3). The liberated free acid is then extracted with an organic solvent such as chloroform, ethyl acetate, or dichloromethane to yield the single-configuration 2-chloromandelic acid.

Enzymatic Resolution by Asymmetric Hydrolysis

This biocatalytic approach provides a green alternative to classical resolution.[4]

  • Step 1: Screening and Enzyme Production: A microorganism capable of asymmetrically hydrolyzing racemic 2-chloromandelic acid methyl ester is identified (e.g., Exophiala dermatitidis NBRC6857). The responsible esterase is then purified, and its gene is isolated and overexpressed in a suitable host like E. coli for enhanced activity.

  • Step 2: Asymmetric Hydrolysis: The recombinant cells overexpressing the esterase are used to hydrolyze racemic 2-chloromandelic acid methyl ester. The reaction is typically carried out at an optimal pH and temperature (e.g., pH 7.0 and 30°C).

  • Step 3: Product Isolation: After the desired conversion is reached, the (R)-2-Chloromandelic acid is isolated from the reaction mixture. This method yielded (R)-2-Chloromandelic acid with an optical purity of 97% ee at a 49% conversion rate.[4]

Co-crystallization with Levetiracetam

This novel approach utilizes a neutral molecule as a resolving agent.[5][6]

  • Step 1: Co-crystal Screening: The ability of the resolving agent (Levetiracetam) to form co-crystals with the individual enantiomers of 2-chloromandelic acid is evaluated. It was found that Levetiracetam selectively co-crystallizes with the (S)-enantiomer.

  • Step 2: Resolution by Co-crystallization: Racemic 2-chloromandelic acid and Levetiracetam are mixed in a suitable solvent. The effects of equilibrium time, molar ratio, amount of solvent, and crystallization temperature are optimized to maximize resolution efficiency.

  • Step 3: Separation: The co-crystals of the (S)-enantiomer and Levetiracetam are separated from the mother liquor, which is now enriched in the (R)-enantiomer. The this compound can then be recovered from the liquid phase.

Conclusion

The choice of resolution method for this compound depends on the specific requirements of the user, including desired purity, yield, scalability, and cost. The diastereomeric salt crystallization method with a chiral amino alcohol appears to be a highly effective and industrially applicable method, offering excellent enantiomeric excess and high yields.[1] Enzymatic resolution presents a more environmentally friendly option with high selectivity, although the conversion rate may be a limiting factor. Co-crystallization is an emerging technique with potential, but further optimization may be required to improve the enantiomeric excess of the desired (R)-enantiomer. For analytical purposes, ligand exchange chromatography offers a reliable method for determining enantiomeric purity.[7] The reproducibility of any of these methods is contingent upon precise control of the experimental parameters outlined in the detailed protocols.

References

A Cost-Benefit Analysis of Enantiopurification Strategies: (R)-(-)-2-Chloromandelic Acid in Chiral Resolution vs. Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate method for obtaining enantiomerically pure compounds is a critical decision that balances stereochemical precision with economic viability. This guide provides a comprehensive cost-benefit analysis comparing two prominent strategies: classical chiral resolution using (R)-(-)-2-Chloromandelic acid and asymmetric synthesis employing common chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam.

While both approaches aim to produce single enantiomers, they operate on fundamentally different principles. Chiral resolution separates a pre-existing racemic mixture, whereas asymmetric synthesis stereoselectively creates the desired enantiomer from a prochiral substrate. This distinction has profound implications for yield, cost, and workflow efficiency.

Executive Summary

This compound serves as a highly effective chiral resolving agent, particularly for racemic amines, by forming diastereomeric salts that can be separated via fractional crystallization. This method is often cost-effective for large-scale production, especially if the resolving agent can be efficiently recycled. However, the theoretical maximum yield for the desired enantiomer is 50% per resolution cycle, although racemization and recycling of the undesired enantiomer can improve the overall yield.

In contrast, asymmetric synthesis using chiral auxiliaries, such as Evans' oxazolidinones, offers the potential for high diastereoselectivity and theoretical yields approaching 100% for the desired enantiomer. This approach involves the temporary covalent attachment of a chiral auxiliary to a substrate to direct a stereoselective transformation. While often more efficient in terms of yield, the initial cost of the chiral auxiliary and the additional synthetic steps for its attachment and removal must be considered.

The choice between these methodologies is not universal and depends on factors such as the stage of development, scale of synthesis, the nature of the target molecule, and the availability of suitable resolving agents or asymmetric synthesis routes.

Performance and Cost Comparison

The efficacy and cost are critical metrics in evaluating these two distinct approaches. The following tables provide a comparative overview of this compound as a resolving agent and two widely used chiral auxiliaries.

Table 1: Performance Comparison in Obtaining Chiral Compounds

ParameterThis compound (Chiral Resolution)Evans' Oxazolidinone (Chiral Auxiliary)Oppolzer's Camphorsultam (Chiral Auxiliary)
Typical Application Resolution of racemic amines via diastereomeric salt formationAsymmetric alkylation, aldol, and Diels-Alder reactionsAsymmetric Diels-Alder, Michael additions, and alkylation reactions
Reported Yield Theoretically up to 50% for the desired enantiomer per cycle68-98% for the asymmetric reactionHigh
Reported Stereoselectivity High enantiomeric excess (ee) achievable after crystallization>95:5 to >99:1 diastereomeric ratio (d.r.)High d.r.
Recyclability Recoverable from the mother liquor after salt breakingRecoverable after cleavage from the product (>92% to quantitative)Recoverable (crude yields of 71-79% reported in continuous flow)

Table 2: Cost and Recyclability Comparison

Chiral ReagentApproximate Price (Research Quantity)RecyclabilityKey Cost Considerations
This compound ~$2-5/gYes, can be recovered and reusedCost of the resolving agent, solvent for crystallization, and additional steps for salt formation and cleavage. Potential for racemization and recycling of the undesired enantiomer can improve overall process economy.
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) ~$10-20/gYes, typically high recoveryHigher initial cost of the auxiliary. Requires stoichiometric amounts. Additional synthetic steps for attachment and cleavage of the auxiliary.
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Auxiliary) ~$30-40/gYes, good for continuous flow processesHighest initial cost among the compared. Robustness and high recovery can offset the initial investment in large-scale and continuous manufacturing.

Note: Prices are based on listed catalog prices for research quantities and may vary significantly for bulk industrial purchases.

Decision-Making Workflow

The selection between chiral resolution and asymmetric synthesis is a multi-step process. The following diagram outlines a general workflow to guide this decision.

Chiral Synthesis Strategy start Racemic Mixture or Prochiral Substrate? racemic Racemic Mixture start->racemic Racemic prochiral Prochiral Substrate start->prochiral Prochiral resolution Consider Chiral Resolution racemic->resolution asymmetric Consider Asymmetric Synthesis prochiral->asymmetric screen_resolvers Screen Chiral Resolving Agents (e.g., this compound) resolution->screen_resolvers screen_auxiliaries Screen Chiral Auxiliaries (e.g., Evans', Oppolzer's) asymmetric->screen_auxiliaries optimize_cryst Optimize Crystallization Conditions screen_resolvers->optimize_cryst optimize_reaction Optimize Asymmetric Reaction screen_auxiliaries->optimize_reaction cost_analysis_res Cost-Benefit Analysis: - Resolving agent cost & recovery - Process steps & yield optimize_cryst->cost_analysis_res cost_analysis_aux Cost-Benefit Analysis: - Auxiliary cost & recovery - Reaction yield & efficiency optimize_reaction->cost_analysis_aux final_decision Select Optimal Strategy cost_analysis_res->final_decision cost_analysis_aux->final_decision

Decision workflow for selecting a chiral synthesis strategy.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating and implementing these chiral strategies.

Protocol 1: Chiral Resolution of a Racemic Amine using this compound

This protocol outlines a general procedure for the resolution of a racemic amine via diastereomeric salt formation.

1. Materials and Reagents:

  • Racemic amine

  • This compound

  • Suitable solvent (e.g., ethanol, methanol, isopropanol)

  • Aqueous base (e.g., 1M NaOH)

  • Aqueous acid (e.g., 1M HCl)

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

2. Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 eq.) in a minimal amount of the chosen solvent, with gentle heating if necessary.

    • In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent.

    • Slowly add the solution of the resolving agent to the amine solution with stirring.

  • Fractional Crystallization:

    • Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate).

    • Add an aqueous base (e.g., 1M NaOH) dropwise with stirring until the aqueous layer is basic (pH > 10) to deprotonate the amine and protonate the resolving agent.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • Acidify the aqueous layer from the previous step with an aqueous acid (e.g., 1M HCl) to a pH of < 2.

    • Extract the this compound into an organic solvent.

    • Dry the organic extracts and concentrate to recover the resolving agent, which can be reused.

Chiral Resolution Workflow racemic_amine Racemic Amine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent This compound resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (More Soluble Diastereomer) filtration->mother_liquor liberation Liberation of Amine (Base) less_soluble_salt->liberation recovery Recovery of Resolving Agent (Acid) mother_liquor->recovery liberation->recovery pure_enantiomer Enantiomerically Enriched Amine liberation->pure_enantiomer recycled_agent Recycled this compound recovery->recycled_agent

Workflow for chiral resolution via diastereomeric salt formation.
Protocol 2: Asymmetric Alkylation using an Evans' Chiral Auxiliary

This protocol outlines a typical sequence for the asymmetric alkylation of an N-acylated Evans' oxazolidinone.[1]

1. Materials and Reagents:

  • (S)-4-Benzyl-2-oxazolidinone (Evans' auxiliary)

  • Acyl chloride or anhydride (e.g., propionyl chloride)

  • Base for acylation (e.g., triethylamine)

  • Strong, non-nucleophilic base for enolate formation (e.g., LDA, NaHMDS)

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous THF

  • Reagents for cleavage (e.g., LiOH, H₂O₂)

  • Organic extraction solvent

  • Drying agent

2. Procedure:

  • Acylation of the Auxiliary:

    • Dissolve the Evans' auxiliary (1.0 eq.) in anhydrous THF and cool to 0 °C.

    • Add triethylamine (1.1 eq.) followed by the dropwise addition of the acyl chloride (1.05 eq.).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction to isolate the N-acylated auxiliary.

  • Asymmetric Alkylation:

    • Dissolve the N-acylated auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C.

    • Add the strong base (e.g., LDA, 1.05 eq.) dropwise to form the Z-enolate.

    • After stirring for a short period, add the alkylating agent (1.1 eq.) and continue stirring at -78 °C until the reaction is complete.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and work up to isolate the alkylated product.

  • Cleavage of the Auxiliary and Product Isolation:

    • Dissolve the alkylated product in a mixture of THF and water and cool to 0 °C.

    • Add an aqueous solution of hydrogen peroxide followed by an aqueous solution of lithium hydroxide.

    • Stir the reaction at 0 °C until the starting material is consumed.

    • Quench the excess peroxide with an aqueous solution of sodium sulfite.

    • Work up the reaction to separate the chiral carboxylic acid product from the recovered chiral auxiliary.

Asymmetric Synthesis Workflow auxiliary Chiral Auxiliary (Evans') attachment Attachment of Auxiliary auxiliary->attachment substrate Prochiral Substrate (Acyl Chloride) substrate->attachment diastereoselective_rxn Diastereoselective Reaction (Alkylation) attachment->diastereoselective_rxn cleavage Cleavage of Auxiliary diastereoselective_rxn->cleavage product Enantiomerically Enriched Product cleavage->product recycled_auxiliary Recycled Auxiliary cleavage->recycled_auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

The choice between utilizing this compound for chiral resolution and employing chiral auxiliaries for asymmetric synthesis is a nuanced decision contingent on various project-specific factors.

  • Chiral resolution with this compound is a powerful and often more economical method for large-scale production, particularly when a suitable resolving agent is readily available and the undesired enantiomer can be racemized and recycled. Its primary drawback is the inherent 50% yield limitation per cycle.

  • Asymmetric synthesis with chiral auxiliaries provides a more elegant and often higher-yielding route to the desired enantiomer. While the upfront cost of the auxiliary is higher, the potential for near-quantitative yields and high stereoselectivity can make it the preferred method, especially in complex syntheses where maximizing material throughput is critical.

A thorough evaluation of both the scientific and economic parameters of each approach is paramount for the successful and efficient production of enantiomerically pure compounds in the pharmaceutical and chemical industries.

References

Enantioselective resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Optically pure 2-chloromandelic acid is a critical chiral intermediate in the synthesis of pharmaceuticals, most notably the antiplatelet agent (S)-clopidogrel. The effective separation of its enantiomers is a key step in ensuring the therapeutic efficacy and safety of the final drug product. This guide provides a comparative analysis of the enzymatic transesterification method for the resolution of (R,S)-2-chloromandelic acid against other common resolution techniques. The performance of each method is supported by experimental data, and detailed protocols are provided for reproducibility.

Performance Comparison of Resolution Methods

The choice of a resolution method depends on various factors, including enantioselectivity, yield, cost, and scalability. Below is a summary of quantitative data for the enzymatic transesterification of (R,S)-2-chloromandelic acid compared to alternative methods like diastereomeric salt resolution and a chemoenzymatic approach involving asymmetric hydrocyanation.

Method Key Reagents/Catalyst (R)-Enantiomer Yield/Conversion Enantiomeric Excess (e.e.) of Substrate Reference
Enzymatic Transesterification Lipase AK, vinyl acetate≥98.85% conversion of (R)-2-ClMA≥98.15%[1]
Diastereomeric Salt Resolution (S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine65% yield of (R)-2-ClMA98%[2][3]
Asymmetric Hydrocyanation & Hydrolysis Hydroxynitrile lyase (mutant N85Y)91% conversion98.2% e.e. for (R)-2-chloromandelonitrile[4][5][6][7]
Enantiospecific Co-crystallization Levetiracetam76% e.e. of (R)-2-ClMA in liquid phase78% optical purity of crystallized (S)-enantiomer

Experimental Protocols

Enzymatic Transesterification of (R,S)-2-Chloromandelic Acid

This method utilizes the enantioselectivity of a lipase to catalyze the transesterification of one enantiomer, leaving the other unreacted and thus separated.

Materials:

  • (R,S)-2-chloromandelic acid

  • Lipase AK

  • Vinyl acetate (acyl donor)

  • Organic solvent (e.g., toluene)

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled reaction vessel

Procedure:

  • Dissolve (R,S)-2-chloromandelic acid in the chosen organic solvent in a temperature-controlled reaction vessel.

  • Add vinyl acetate as the acyl donor.

  • Introduce Lipase AK to the mixture to initiate the reaction.

  • Maintain the reaction at an optimal temperature with continuous stirring.

  • Monitor the reaction progress by periodically analyzing the conversion of the (R)-enantiomer and the enantiomeric excess of the remaining (S)-enantiomer using chiral HPLC.

  • Upon reaching the desired conversion and enantiomeric excess, stop the reaction by filtering out the enzyme.

  • The unreacted (S)-2-chloromandelic acid can be isolated from the reaction mixture through standard extraction and purification techniques.

Diastereomeric Salt Resolution of (R,S)-2-Chloromandelic Acid

This classical resolution technique involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Materials:

  • (R,S)-2-chloromandelic acid

  • (S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine (resolving agent)

  • (S)-2-hydroxyl-3-(o-nitrophenoxy) propylamine (nucleation inhibitor)

  • Solvent (e.g., ethanol)

  • Acid (e.g., HCl) for liberation of the enantiomer

  • Standard laboratory glassware for crystallization and filtration

Procedure:

  • Dissolve racemic 2-chloromandelic acid in a suitable solvent.

  • Add the chiral resolving agent, (S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine, and the nucleation inhibitor.

  • Allow the diastereomeric salts to form and crystallize. The less soluble diastereomer will precipitate out of the solution.

  • Separate the precipitated salt by filtration.

  • The optically pure (R)-2-chloromandelic acid can be recovered from the diastereomeric salt by treatment with an acid, followed by extraction and purification.

Asymmetric Hydrocyanation of 2-Chlorobenzaldehyde and Subsequent Hydrolysis

This chemoenzymatic method involves the asymmetric synthesis of a chiral cyanohydrin, which is then hydrolyzed to the desired chiral carboxylic acid.

Materials:

  • 2-chlorobenzaldehyde

  • Potassium cyanide (KCN)

  • Hydroxynitrile lyase (HNL) from Parafontaria laminata (mutant N85Y)

  • Citrate buffer (pH 3.5)

  • Acid for hydrolysis (e.g., concentrated HCl)

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, combine 2-chlorobenzaldehyde and potassium cyanide in a citrate buffer (pH 3.5).

  • Add the hydroxynitrile lyase to catalyze the enantioselective formation of (R)-2-chloromandelonitrile.

  • Maintain the reaction at a controlled temperature (e.g., 25°C) and monitor for conversion and enantiomeric excess.

  • Once the reaction is complete, the resulting (R)-2-chloromandelonitrile is isolated.

  • The isolated (R)-2-chloromandelonitrile is then subjected to acidic hydrolysis to yield (R)-2-chloromandelic acid.

  • The final product is purified to achieve high enantiomeric purity.

Visualizing the Workflows

EnzymaticTransesterification cluster_reaction Enzymatic Reaction cluster_separation Separation Racemic_2_ClMA (R,S)-2-Chloromandelic Acid Reaction_Vessel Organic Solvent Racemic_2_ClMA->Reaction_Vessel Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Reaction_Vessel Lipase_AK Lipase AK Lipase_AK->Reaction_Vessel Product_Mixture Mixture: (S)-2-ClMA (R)-Ester Reaction_Vessel->Product_Mixture Transesterification Filtration Filtration Product_Mixture->Filtration Remove Enzyme Extraction Extraction & Purification Filtration->Extraction S_Enantiomer (S)-2-Chloromandelic Acid Extraction->S_Enantiomer

References

Assessing the Chiral Discrimination Mechanism of (R)-(-)-2-Chloromandelic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. (R)-(-)-2-Chloromandelic acid is a chiral resolving agent employed for the separation of enantiomers, particularly amines, through the formation of diastereomeric salts. This guide provides a detailed assessment of its chiral discrimination mechanism, compares its performance with alternative resolving agents based on available data for related compounds, and offers comprehensive experimental protocols for its application.

The Mechanism of Chiral Discrimination

The fundamental principle behind the chiral resolving capability of this compound lies in its ability to form diastereomeric salts with racemic compounds, such as amines. These diastereomeric salts, having different three-dimensional structures, exhibit distinct physical properties, most notably solubility. This disparity in solubility allows for the separation of the less soluble diastereomer through fractional crystallization.

The chiral recognition is a result of a combination of intermolecular interactions between the chiral acid and the enantiomers of the base. These interactions include:

  • Hydrogen Bonding: The carboxylic acid and hydroxyl groups of the mandelic acid derivative form strong hydrogen bonds with the amino group of the amine.

  • π-π Stacking: The aromatic rings of both the resolving agent and the analyte can engage in π-π stacking interactions.

  • Steric Hindrance: The spatial arrangement of the substituents on both molecules can lead to steric repulsion, which will be different for the two diastereomers.

  • Van der Waals Forces: These weaker interactions also contribute to the overall stability of the crystal lattice.

The combination of these interactions leads to a more stable, and thus less soluble, crystal lattice for one diastereomer compared to the other. For instance, studies on the resolution of chloromandelic acids with chiral amines have shown that a combination of hydrogen bonding, CH/π interactions, and van der Waals forces are crucial for effective chiral recognition.[1] In some cases, the introduction of a larger aromatic system to the resolving agent, such as using (R)-(+)-N-benzyl-1-phenylethylamine instead of 1-phenylethylamine, can enhance these interactions and improve the resolution efficiency for compounds like 2-chloromandelic acid.[2]

Performance Comparison of Chiral Resolving Agents

Chiral Resolving AgentRacemic AmineSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Resolved AmineReference
(R)-o-chloromandelic acid Aryloxypropylamine derivativeNot Specified6598[3]
(S)-Mandelic Acid 1-PhenylethylamineEthanol75-85>95
L-(+)-Tartaric Acid 1-PhenylethylamineMethanol80-90>95
(1S)-(+)-10-Camphorsulfonic Acid 1-PhenylethylamineAcetone~70>90

Note: The data presented is compiled from various sources and for different substrates in the case of chloromandelic acid. Direct comparison requires studies performed under identical conditions. It has been reported that the resolution of racemic 2-chloromandelic acid with the common resolving agent 1-phenylethylamine was unsuccessful, highlighting the importance of selecting an appropriate resolving agent with enhanced intermolecular interaction capabilities, such as (R)-(+)-N-benzyl-1-phenylethylamine, for this specific acid.[2]

Experimental Protocols

Diastereomeric Salt Resolution of a Racemic Amine

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • Racemic amine

  • This compound

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)

  • Standard laboratory glassware (flasks, beakers, filtration apparatus)

  • Heating and stirring apparatus

Procedure:

  • Dissolution: In a clean, dry flask, dissolve the racemic amine in a minimal amount of the chosen anhydrous solvent. Gentle heating may be required.

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of this compound in the same solvent.

  • Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic amine with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization of the less soluble diastereomeric salt. The solution can be gently scratched with a glass rod to initiate crystallization if needed.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the dried diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) dropwise to the solution until it is basic (pH > 10) to liberate the free amine.

    • Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the yield and enantiomeric excess of the resolved amine using chiral HPLC or ¹H NMR spectroscopy with a chiral solvating agent.

Determination of Enantiomeric Excess by ¹H NMR Spectroscopy

This protocol describes the use of this compound as a chiral solvating agent to determine the enantiomeric excess of a resolved amine.

Materials:

  • Enantiomerically enriched amine sample

  • This compound

  • Deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the resolved amine (typically 5-10 mg) and dissolve it in approximately 0.6 mL of the deuterated solvent in a clean NMR tube.

  • Addition of Chiral Solvating Agent: Add an equimolar amount of this compound to the NMR tube. The formation of diastereomeric salts in situ will lead to different chemical environments for the two enantiomers of the amine.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a well-resolved proton signal of the amine that shows baseline separation for the two diastereomeric complexes. Protons alpha to the nitrogen atom are often good candidates.

    • Integrate the areas of the two separated signals.

    • Calculate the enantiomeric excess (ee%) using the following formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 where Area₁ and Area₂ are the integration values of the signals corresponding to the two enantiomers.

Chiral HPLC Analysis of Resolved Amine

This protocol provides a general method for determining the enantiomeric purity of the resolved amine.

Materials:

  • Enantiomerically enriched amine sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase.

  • Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will depend on the specific amine and chiral column and will require optimization. For basic amines, a small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the analysis under isocratic conditions.

    • Detect the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas.

    • Calculate the enantiomeric excess (ee%) using the formula mentioned in the NMR protocol.

Visualizing the Process and Mechanism

To better understand the workflow and the underlying principles of chiral discrimination, the following diagrams are provided.

G Workflow for Chiral Resolution racemic_amine Racemic Amine (R/S Mixture) diastereomeric_salts Formation of Diastereomeric Salts ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) racemic_amine->diastereomeric_salts resolving_agent This compound resolving_agent->diastereomeric_salts crystallization Fractional Crystallization (Separation based on solubility) diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(R)-Acid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (e.g., (R)-Amine-(R)-Acid in solution) crystallization->more_soluble liberation Liberation of Amine (Base Treatment) less_soluble->liberation resolved_amine Enantiomerically Enriched Amine (e.g., (S)-Amine) liberation->resolved_amine analysis Analysis (ee% determination by HPLC or NMR) resolved_amine->analysis

Caption: General workflow for chiral resolution via diastereomeric salt formation.

G Chiral Discrimination Mechanism R_Amine (R)-Amine R_Complex Diastereomeric Complex 1 (More Soluble) R_Amine->R_Complex R_Acid This compound R_Acid->R_Complex R_Interactions Mismatched Steric Interactions Weaker Crystal Packing R_Complex->R_Interactions S_Amine (S)-Amine S_Complex Diastereomeric Complex 2 (Less Soluble) S_Amine->S_Complex S_Acid This compound S_Acid->S_Complex S_Interactions Favorable Intermolecular Interactions (H-bonding, π-stacking) Stronger Crystal Packing S_Complex->S_Interactions

Caption: Proposed mechanism of chiral discrimination by diastereomeric salt formation.

References

Safety Operating Guide

Proper Disposal of (R)-(-)-2-Chloromandelic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe and compliant disposal of (R)-(-)-2-Chloromandelic acid, ensuring the safety of laboratory personnel and environmental protection.

For researchers and scientists in the field of drug development and chemical synthesis, the proper management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential to mitigate risks and ensure compliance with environmental regulations.

I. Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound may cause skin and serious eye irritation.[1][2] Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1]

II. Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data.

PropertyValue
Molecular Weight186.59 g/mol
Melting Point119-121 °C
Optical Activity[α]23/D −126°, c = 3 in H2O
AppearanceBeige Solid

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain.[3][4]

Step 1: Waste Segregation As a chlorinated organic acid, this compound must be segregated into a dedicated hazardous waste stream.[3]

  • Do not mix with non-halogenated organic waste.[3]

  • Do not mix with other incompatible waste streams such as bases, oxidizers, or flammable liquids.

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original product container is often a suitable choice.[4] The container must be kept closed except when adding waste.[4][5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound" (no abbreviations).[5]

    • The primary hazard(s) (e.g., "Irritant").

    • The name and contact information of the generating laboratory or researcher.[6]

    • An accumulation start date.[7]

Step 3: Waste Accumulation and Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]

  • Ensure the storage area is away from incompatible materials.

  • Do not accumulate more than 55 gallons of hazardous waste in this area.[4]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[3]

  • Provide the disposal service with an accurate description of the waste, including its composition and any potential hazards.

  • The recommended method of disposal is typically high-temperature incineration by a licensed facility equipped with afterburners and scrubbers to handle halogenated compounds.[3][9]

Step 5: Disposal of Contaminated Materials and Empty Containers

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or absorbent pads, that are contaminated with this compound should be collected in a sealed bag, labeled as hazardous waste, and disposed of along with the chemical waste.

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container's label should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste.[3][7]

IV. Experimental Workflow and Disposal Logic

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_collection Waste Collection and Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate as Chlorinated Organic Waste A->C B Consult Safety Data Sheet (SDS) B->C D Use Designated, Compatible, and Leak-Proof Container C->D E Label Container: 'Hazardous Waste' + Chemical Name + Hazards + Contact Info D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Company G->H I Arrange for Pickup and Transport H->I J High-Temperature Incineration at a Licensed Facility I->J

Caption: Disposal Workflow for this compound

Decision Logic for Material Contaminated with this compound Start Material in Question IsSolid Solid Waste? Start->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidWaste Contaminated PPE, Paper, etc. IsSolid->SolidWaste Yes IsContainer Empty Product Container? IsLiquid->IsContainer No LiquidWaste Unused Reagent, Solutions, Rinsate IsLiquid->LiquidWaste Yes Container Original Product Bottle IsContainer->Container Yes DisposeSolid Place in a sealed, labeled bag. Dispose as hazardous waste. SolidWaste->DisposeSolid DisposeLiquid Collect in a designated, labeled waste container. LiquidWaste->DisposeLiquid TripleRinse Triple-rinse with appropriate solvent. Container->TripleRinse CollectRinsate Collect rinsate as hazardous waste. TripleRinse->CollectRinsate DisposeContainer Deface label. Dispose as regular lab waste. TripleRinse->DisposeContainer CollectRinsate->DisposeLiquid

References

Personal protective equipment for handling (R)-(-)-2-Chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (R)-(-)-2-Chloromandelic acid (CAS No. 52950-18-2). The following procedures for operations and disposal are designed to ensure a safe laboratory environment.

This compound is classified as a hazardous chemical that causes skin and serious eye irritation, and may cause respiratory irritation[1]. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure.[2] The following table summarizes the required equipment for handling this compound, based on safety data sheets and general best practices for corrosive solids.[1][3]

Protection TypeSpecificationRationale
Eye & Face Protection Chemical safety goggles used in conjunction with a face shield.[2][3][4]Protects against dust particles, splashes, and fumes, preventing serious eye irritation.[1][2] A face shield alone does not provide adequate protection.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][3]Prevents direct skin contact, which can cause irritation.[1] Gloves must be inspected before use and disposed of properly after.[5]
Body Protection Chemical-resistant clothing, such as a lab coat, coveralls, or a rubber apron.[2][3][4]Protects skin and personal clothing from contamination by dust or spills.[1]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask for nuisance exposures, or a respirator with appropriate cartridges for higher-level protection).[5][6]Required when engineering controls are insufficient to control airborne dust, which can cause respiratory irritation.[1][5]

Operational Plan: Step-by-Step Handling Protocol

Safe handling requires careful preparation and execution within a controlled environment. Always handle corrosive chemicals in a designated area inside a properly functioning chemical fume hood to minimize inhalation exposure.[3][7]

1. Preparation and Pre-Handling Checks:

  • Verify that a certified chemical fume hood is available and functioning correctly.[7]

  • Ensure that an eyewash station and an emergency shower are unobstructed and readily accessible.[1][3]

  • Locate spill cleanup materials for acids (such as calcium carbonate or sodium bicarbonate) before beginning work.[3]

  • Don all required PPE as specified in the table above.

2. Handling and Experimental Procedure:

  • Conduct all manipulations of this compound, including weighing and transferring, within the fume hood to contain dust and vapors.[3]

  • When transferring the chemical, avoid creating dust.[5] Use a scoop or spatula.

  • Keep containers of the chemical closed when not in use.

  • Avoid all personal contact, including inhalation of dust.[8]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][5]

3. Spill and Emergency Response:

  • Minor Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][5][8]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation occurs or persists.[1]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1]

  • Inhalation: If dust is inhaled, move the person to fresh air.[1][5] If the person is not breathing, give artificial respiration.[5] Seek medical attention.[1]

Disposal Plan

This compound is a chlorinated organic compound and must be disposed of as hazardous waste. Improper disposal, such as pouring down the drain, is prohibited.[5][9]

1. Waste Collection:

  • Collect all waste material (including spilled chemical and contaminated disposables like gloves and paper towels) in a suitable, closed, and clearly labeled container.[5]

2. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, separate from incompatible materials like strong oxidizing agents.[1]

3. Final Disposal:

  • Arrange for disposal through a licensed professional waste disposal service.[5]

  • The recommended disposal method for chlorinated organic compounds is often high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize the resulting hydrogen chloride gas.[5][10]

Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep_ppe Don Required PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat/Apron - Respirator (if needed) prep_safety Verify Safety Equipment: - Fume Hood Functional - Eyewash/Shower Accessible - Spill Kit Ready handle_weigh Weigh & Transfer Chemical (Avoid Dust Generation) prep_safety->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp emergency_spill Spill Occurs handle_weigh->emergency_spill Potential Event emergency_exposure Personnel Exposure handle_weigh->emergency_exposure handle_clean Clean Work Area handle_exp->handle_clean handle_exp->emergency_spill Potential Event handle_exp->emergency_exposure disp_wash Wash Hands Thoroughly handle_clean->disp_wash disp_collect Collect Waste in Labeled Container disp_wash->disp_collect disp_store Store Waste Securely disp_collect->disp_store disp_contact Contact Professional Waste Disposal Service disp_store->disp_contact action_spill Follow Spill Cleanup Procedure emergency_spill->action_spill action_exposure Administer First Aid (Wash/Flush) emergency_exposure->action_exposure action_spill->disp_collect seek_medical Seek Medical Attention action_exposure->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-2-Chloromandelic acid
Reactant of Route 2
Reactant of Route 2
(R)-(-)-2-Chloromandelic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.